molecular formula C3H7NO2S B1465819 3-Aminothietane 1,1-dioxide CAS No. 88511-13-1

3-Aminothietane 1,1-dioxide

Cat. No.: B1465819
CAS No.: 88511-13-1
M. Wt: 121.16 g/mol
InChI Key: QYOJSNPPGRBNJR-UHFFFAOYSA-N
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Description

3-Aminothietane 1,1-dioxide is a useful research compound. Its molecular formula is C3H7NO2S and its molecular weight is 121.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxothietan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c4-3-1-7(5,6)2-3/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOJSNPPGRBNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminothietane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates is perpetual. Small, strained heterocyclic systems have garnered significant attention for their ability to introduce three-dimensionality and unique physicochemical characteristics. Among these, the thietane ring, and specifically its oxidized form, thietane 1,1-dioxide, has emerged as a valuable structural motif.[1][2] This guide provides a detailed examination of the physicochemical properties of a key derivative, 3-Aminothietane 1,1-dioxide, a building block of increasing interest in drug discovery programs.

The introduction of the sulfone group dramatically alters the properties of the thietane ring, rendering it more polar and capable of engaging in hydrogen bonding as an acceptor. The further incorporation of a primary amine at the 3-position introduces a basic center, profoundly influencing the molecule's ionization state, solubility, and potential interactions with biological targets. Understanding these fundamental physicochemical parameters is critical for any researcher aiming to incorporate this scaffold into a drug design strategy.

Due to a scarcity of direct experimental data for this compound in publicly available literature, this guide will leverage data from structurally related analogs, primarily thietane 1,1-dioxide and 3-hydroxythietane 1,1-dioxide, to provide well-grounded estimations and context. This comparative approach allows for a robust understanding of the contributions of the core scaffold and the key functional groups.

Molecular Structure and Core Attributes

The foundational structure of this compound is a four-membered heterocyclic ring containing a sulfone group and a primary amine. This combination of a polar, non-basic sulfone and a basic amino group on a compact, saturated ring system bestows upon it a unique set of properties.

pKa_Determination_Workflow A Prepare Solution (1 mM compound in 0.15 M KCl) B Acidify to pH 2 (0.1 M HCl) A->B C Titrate with NaOH (0.1 M) B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa (at half-equivalence point) E->F

References

An In-Depth Technical Guide to 3-Aminothietane 1,1-dioxide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminothietane 1,1-dioxide, a valuable building block in modern medicinal chemistry. The guide details its chemical identity, including its CAS number and IUPAC name, and presents a thorough analysis of its synthesis, physicochemical properties, and applications, with a particular focus on its role in drug design and development. The unique conformational constraints and polar nature of the thietane dioxide ring make this scaffold an attractive bioisostere for improving the pharmacological profiles of drug candidates. This document offers detailed experimental protocols, discusses the rationale behind synthetic choices, and explores the potential of this compound in the development of novel therapeutics, such as kinase inhibitors.

Introduction: The Rise of Small, Strained Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties, medicinal chemists are increasingly turning to small, strained ring systems. These scaffolds, such as thietanes, offer unique three-dimensional arrangements of atoms that can impart favorable characteristics to drug molecules. This compound has emerged as a particularly interesting building block due to the combination of a rigid, polar sulfone group and a versatile primary amine, making it a valuable synthon for introducing desirable physicochemical properties into drug candidates.

Core Compound Identification

  • Compound Name: this compound

  • CAS Number: 88511-13-1[1]

  • IUPAC Name: 1,1-dioxidothietan-3-amine[2]

  • Hydrochloride Salt CAS Number: 1422344-24-8[3]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₃H₇NO₂S[4]
Molecular Weight121.15 g/mol [4]
AppearanceWhite to off-white solid[3]
PurityTypically ≥97%[4]
StorageStore at room temperature[3]

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The general strategy involves the formation of a thietane ring, followed by oxidation of the sulfur atom and subsequent introduction of the amino group.

Synthesis of Key Intermediate: 3-Chlorothietane 1,1-dioxide

A common and well-documented precursor is 3-chlorothietane 1,1-dioxide. Its synthesis starts with the oxidation of thietane to thietane 1,1-dioxide, followed by chlorination.

Step 1: Synthesis of Thietane 1,1-dioxide [5]

  • To a solution of tungstic acid (WO₃·H₂O) in distilled water, adjust the pH to 11.5 with 10% aqueous sodium hydroxide to form a white suspension of the tungstate catalyst.

  • Cool the tungstic acid–water mixture to 0–10°C in an ice–salt bath.

  • Add glacial acetic acid and thietane (trimethylene sulfide).

  • Carefully add 30% hydrogen peroxide to the stirred, chilled mixture over a period of 2 hours.

  • Continue stirring at 0–10°C for an additional hour.

  • Transfer the mixture to an evaporating dish and heat to near dryness on a steam bath.

  • Triturate the resulting solid material five times with hot chloroform, filtering to remove any catalyst.

  • Combine the chloroform solutions, dry over anhydrous magnesium sulfate, and remove the solvent via a rotary evaporator to yield thietane 1,1-dioxide as a white solid.

Step 2: Synthesis of 3-Chlorothietane 1,1-dioxide [5]

  • Place thietane 1,1-dioxide in a three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a chlorine bubbler. Caution: This reaction should be performed in a well-ventilated fume hood as chlorine gas is poisonous.

  • Add carbon tetrachloride to the flask.

  • Irradiate the suspension with a 250-W sunlamp positioned close to the reaction flask.

  • Bubble chlorine gas through the solution for 15 minutes at a moderate rate.

  • Stop the irradiation and chlorine addition and allow the reaction mixture to cool to room temperature.

  • Collect the product, 3-chlorothietane 1,1-dioxide, by filtration as a white solid.

Amination of 3-Chlorothietane 1,1-dioxide

The introduction of the amino group at the 3-position can be achieved through nucleophilic substitution of the chloride with an appropriate nitrogen source. A common method involves the use of an azide intermediate followed by reduction.

G thietane Thietane thietane_dioxide Thietane 1,1-dioxide thietane->thietane_dioxide Oxidation (H₂O₂, Tungstic acid) chloro_thietane 3-Chlorothietane 1,1-dioxide thietane_dioxide->chloro_thietane Chlorination (Cl₂, hv) azido_thietane 3-Azidothietane 1,1-dioxide chloro_thietane->azido_thietane Azidation (NaN₃) amino_thietane This compound azido_thietane->amino_thietane Reduction (e.g., H₂, Pd/C)

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 3-Azidothietane 1,1-dioxide

  • Dissolve 3-chlorothietane 1,1-dioxide in a suitable solvent such as dimethylformamide (DMF).

  • Add sodium azide (NaN₃) to the solution.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-azidothietane 1,1-dioxide.

Step 2: Reduction of 3-Azidothietane 1,1-dioxide to this compound

  • Dissolve the crude 3-azidothietane 1,1-dioxide in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by crystallization or column chromatography if necessary.

The Role of this compound in Drug Design

The thietane 1,1-dioxide scaffold is gaining significant attention in drug discovery as a bioisosteric replacement for more common functionalities. Its unique properties can lead to improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

A Bioisostere with Favorable Physicochemical Properties

The sulfone group in this compound is a strong hydrogen bond acceptor, which can enhance solubility and promote interactions with biological targets. The rigid four-membered ring restricts the conformational flexibility of the molecule, which can lead to increased potency and selectivity by locking the molecule into a bioactive conformation. Furthermore, the thietane dioxide moiety is generally more polar and less lipophilic than a corresponding cyclobutane or other aliphatic rings, which can be advantageous for optimizing drug-like properties.

Application in Kinase Inhibitors

The primary amine of this compound serves as a versatile handle for derivatization, allowing for its incorporation into a wide range of molecular scaffolds. In the context of kinase inhibitors, this amine can be used to form key interactions with the hinge region of the kinase active site or to attach solubilizing groups. The rigid nature of the thietane ring can help to position substituents optimally for binding to the target protein. While specific examples of marketed drugs containing this exact fragment are still emerging, the thietane dioxide motif has been incorporated into investigational PI3K-alpha inhibitors for cancer therapy.[6]

G cluster_0 Kinase Inhibitor Scaffold Core Heterocyclic Core (e.g., pyrimidine, pyrazole) Linker Linker Core->Linker Attachment Point Thietane 3-Aminothietane 1,1-dioxide Linker->Thietane Derivatization of Amine

Caption: Conceptual integration of the scaffold in a kinase inhibitor.

Reactivity and Further Transformations

The primary amine of this compound undergoes typical reactions of aliphatic amines, making it a versatile building block for further chemical modifications.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

These transformations allow for the facile incorporation of the this compound moiety into more complex molecules, enabling the exploration of a wider chemical space in drug discovery programs.

Conclusion

This compound is a valuable and increasingly popular building block for medicinal chemists. Its synthesis, while multi-stepped, is achievable from readily available starting materials. The unique physicochemical properties conferred by the thietane dioxide ring, including rigidity, polarity, and the ability to act as a hydrogen bond acceptor, make it an attractive bioisostere for improving the drug-like properties of new chemical entities. The presence of a versatile primary amine allows for straightforward derivatization and incorporation into a variety of molecular scaffolds. As the demand for novel drug candidates with optimized pharmacological profiles continues to grow, the strategic use of scaffolds like this compound is expected to play an increasingly important role in the future of drug discovery.

References

Introduction: The Structural Significance of 3-Aminothietane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Aminothietane 1,1-dioxide

This compound (CAS No. 88511-13-1) is a saturated four-membered heterocyclic compound featuring a sulfone group and a primary amine.[1][2][3] Its rigid, three-dimensional structure makes it a valuable bioisostere for various ring systems in medicinal chemistry. The thietane ring, particularly in its oxidized sulfone form, offers a unique vectoral array for substituents that is distinct from more common carbocyclic or heterocyclic scaffolds. This guide provides a comprehensive analysis of the expected spectroscopic data—NMR, IR, and MS—for this compound, offering researchers and drug development professionals a foundational understanding for its identification and characterization. The insights herein are synthesized from fundamental spectroscopic principles and data from analogous structures, providing a predictive framework for empirical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. The combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon environments within the molecule.

Expertise & Experience: Causality in NMR Experimental Design

The choice of solvent is critical for analyzing this compound. Due to the polar amine and sulfone groups, this compound is expected to have low solubility in nonpolar solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are superior choices as they can effectively solvate the molecule and allow for the observation of exchangeable protons (N-H). The following analysis assumes DMSO-d₆ as the solvent.

¹H NMR Spectroscopy: A Study in Diastereotopicity

The thietane ring's C3 position, bearing the amino group, is a stereocenter. This renders the methylene protons at the C2 and C4 positions diastereotopic. Consequently, they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings, leading to a complex spectrum.

  • CH (Position 3): The single proton at C3 is coupled to the four protons at C2 and C4. It is expected to appear as a complex multiplet, likely a quintet or a multiplet of multiplets, in the range of 4.0-4.5 ppm . Its downfield shift is attributed to the deshielding effects of both the adjacent amino group and the sulfone group.

  • CH₂ (Positions 2 & 4): The protons on the carbons flanking the sulfone group are significantly deshielded. Due to their diastereotopicity, they will appear as two separate complex multiplets. One pair of geminal protons will be shifted further downfield than the other, likely appearing in the ranges of 3.6-4.0 ppm and 3.3-3.7 ppm . The coupling patterns will be intricate, showing both geminal coupling to each other and vicinal coupling to the C3 proton. In similar thietane dioxide systems, these ring protons are known to be extensively coupled.[4]

  • NH₂ (Amino Group): The two protons of the primary amine are expected to appear as a broad singlet. In DMSO-d₆, its chemical shift can vary but is typically found in the range of 1.5-3.0 ppm . The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The proton-decoupled ¹³C NMR spectrum is simpler, showing two distinct signals for the thietane ring carbons.

  • C3 (CH-NH₂): The carbon atom bonded to the nitrogen is expected to resonate in the range of 50-60 ppm .

  • C2 & C4 (CH₂-SO₂): The two equivalent carbons adjacent to the highly electron-withdrawing sulfone group will be significantly shifted downfield. They are expected to appear as a single peak in the range of 65-75 ppm . General tables of typical ¹³C chemical shifts support these predicted ranges.[5][6]

Data Summary: Predicted NMR Assignments
NucleusPositionPredicted Chemical Shift (ppm)Predicted Multiplicity
¹HCH -NH₂4.0 - 4.5Multiplet (m)
¹HCH ₂-SO₂3.3 - 4.0Multiplet (m)
¹HNH1.5 - 3.0Broad Singlet (br s)
¹³CC H-NH₂50 - 60-
¹³CC H₂-SO₂65 - 75-

Diagram: NMR Structural Correlation

Caption: Structure of this compound with key nuclei labeled.

Experimental Protocol: NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Cap the tube and vortex or sonicate gently until the solid is fully dissolved.

  • Insert the NMR tube into the spectrometer spinner and place it in the magnet.

  • Acquire standard ¹H and ¹³C{¹H} spectra according to instrument-specific protocols.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7] For this compound, the most prominent features will be from the sulfone and amine groups.

Expertise & Experience: Interpreting Vibrational Modes

The sulfone group provides a highly reliable diagnostic marker. The symmetric and asymmetric stretching vibrations of the S=O bonds result in two very strong and sharp absorption bands.[8] The primary amine group also gives characteristic signals, though they are typically broader than the sulfone peaks.

  • N-H Stretching (Amine): A primary amine (R-NH₂) will exhibit two medium-intensity bands in the 3500-3200 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations.[9]

  • C-H Stretching (Aliphatic): Absorptions corresponding to the C-H bonds of the thietane ring will appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[10]

  • N-H Bending (Amine): The scissoring vibration of the NH₂ group is expected to cause a medium to strong absorption in the 1650-1580 cm⁻¹ region.

  • S=O Stretching (Sulfone): This is the most characteristic feature. Two strong, sharp bands will be present: one for the asymmetric stretch around 1350-1300 cm⁻¹ and another for the symmetric stretch around 1160-1120 cm⁻¹ .

  • Fingerprint Region: The region below 1400 cm⁻¹ will contain complex absorptions from C-C, C-S, and C-N stretching and various bending vibrations, which are unique to the molecule as a whole.

Data Summary: Predicted IR Absorptions
Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3500 - 3200Primary Amine (-NH₂)N-H StretchMedium (2 bands)
2960 - 2850Alkane (-CH₂-, -CH-)C-H StretchMedium
1650 - 1580Primary Amine (-NH₂)N-H Bend (Scissor)Medium-Strong
1350 - 1300Sulfone (-SO₂-)S=O Asymmetric StretchStrong, Sharp
1160 - 1120Sulfone (-SO₂-)S=O Symmetric StretchStrong, Sharp
Experimental Protocol: Acquiring a Solid-State IR Spectrum (KBr Pellet)
  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Transfer the fine powder into a pellet-forming die.

  • Apply pressure using a hydraulic press (as per manufacturer's instructions) to form a transparent or translucent KBr pellet.

  • Place the pellet in the sample holder of the IR spectrometer.

  • Record the spectrum, ensuring to first run a background scan with an empty sample compartment.

Diagram: IR Analysis Workflow

Caption: Workflow for solid-state IR analysis using the KBr pellet method.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns under ionization.

Expertise & Experience: Predicting Fragmentation Pathways

For this compound, with a molecular formula of C₃H₇NO₂S, the exact mass is 121.020.[1] Electron Ionization (EI) is a common technique that will induce fragmentation. The most predictable and diagnostically significant fragmentation for a sulfone is the facile loss of sulfur dioxide (SO₂).

  • Molecular Ion (M⁺˙): The parent ion peak should be observed at a mass-to-charge ratio (m/z) of 121 .

  • Key Fragmentation: The most prominent fragmentation pathway is the elimination of a neutral SO₂ molecule (mass = 64 Da). This would result in a significant fragment ion peak at m/z 57 (121 - 64). This fragment corresponds to the [C₃H₇N]⁺˙ radical cation (an aziridinium-type structure or related isomer).

  • Other Fragments: Further fragmentation of the m/z 57 ion could occur, leading to smaller fragments, though the [M-SO₂]⁺˙ peak is expected to be a major feature.

Data Summary: Predicted Mass Spectrometry Peaks
m/z ValueProposed IdentitySignificance
121[C₃H₇NO₂S]⁺˙Molecular Ion (M⁺˙)
57[M - SO₂]⁺˙Loss of sulfur dioxide
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

  • Heat the probe to volatilize the sample into the ion source.

  • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

  • Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

  • Detect the ions to generate the mass spectrum.

Diagram: Proposed MS Fragmentation Pathway

G Parent [M]⁺˙ m/z = 121 Fragment [M - SO₂]⁺˙ m/z = 57 Parent->Fragment - SO₂

Caption: Primary fragmentation pathway for this compound in EI-MS.

Conclusion

The structural characterization of this compound is unequivocally achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy reveals the precise connectivity and stereochemical relationships of the protons and carbons in the strained ring. IR spectroscopy provides rapid confirmation of the critical sulfone and primary amine functional groups through their characteristic, strong absorption bands. Finally, mass spectrometry confirms the molecular weight and shows a predictable fragmentation pattern dominated by the loss of SO₂. Together, these three analytical methods provide a self-validating system for the unambiguous identification and quality assessment of this important chemical scaffold.

References

An In-depth Technical Guide to the Crystal Structure of 3-Aminothietane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminothietane 1,1-dioxide is a key building block in medicinal chemistry, valued for its rigid, four-membered sulfone scaffold. This guide provides a comprehensive analysis of its structural characteristics. While, to date, an experimental single-crystal X-ray structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), this document synthesizes data from analogous structures and theoretical principles to predict its crystallographic features. Furthermore, it offers detailed experimental protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis, providing a roadmap for researchers to elucidate its definitive solid-state structure.

Introduction: The Significance of the Thietane Dioxide Scaffold

The thietane ring, a four-membered heterocycle containing a sulfur atom, and its oxidized form, thietane 1,1-dioxide, have garnered significant attention in drug discovery. The inherent ring strain and non-planar geometry of the thietane moiety offer a unique three-dimensional profile that can be exploited to improve the physicochemical and pharmacokinetic properties of drug candidates. The introduction of a sulfone group, in the case of thietane 1,1-dioxide, adds a highly polar, hydrogen-bond accepting feature, further influencing molecular interactions and solubility. The 3-amino substituent provides a crucial vector for chemical modification and interaction with biological targets. Derivatives of this compound have shown promise in various therapeutic areas, including as antidepressants and PI3Kδ inhibitors[1][2]. A definitive understanding of its crystal structure is paramount for structure-based drug design and for controlling the solid-state properties of active pharmaceutical ingredients (APIs).

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often starting from precursors like thietan-3-one or derivatives of 3-hydroxythietane. A common strategy involves the oxidation of the sulfur atom to the sulfone, followed by the introduction or modification of the amino group.

Experimental Protocol: A General Synthetic Approach
  • Oxidation of a Thietane Precursor: A suitable thietane precursor, such as a protected 3-aminothietane, is dissolved in a suitable organic solvent like dichloromethane (CH2Cl2).

  • The solution is cooled to 0°C in an ice bath.

  • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) is added portionwise, maintaining the temperature below 5°C. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

  • If a protecting group is used for the amine, a subsequent deprotection step is required. For example, a tert-butoxycarbonyl (Boc) group can be removed under acidic conditions (e.g., trifluoroacetic acid in CH2Cl2).

  • Purification of the crude product is typically achieved by column chromatography on silica gel or by recrystallization to yield pure this compound.

Predicted Crystal Structure and Molecular Geometry

In the absence of an experimental structure for this compound, we can infer its key structural features from the crystallographic data of related heterocyclic sulfones[3][4].

Molecular Geometry

The thietane ring in this compound is expected to be puckered, not planar, due to the sp3-hybridized carbon and sulfur atoms. The C-S-C bond angle within the four-membered ring is anticipated to be significantly smaller than the ideal tetrahedral angle of 109.5°, likely in the range of 75-80°, a characteristic feature of thietane rings. Conversely, the O-S-O bond angle of the sulfone group is expected to be wider, typically in the range of 117-121°[4]. The S=O bond lengths are predicted to be approximately 1.43-1.46 Å[4].

ParameterPredicted ValueBasis of Prediction
C-S-C bond angle75-80°Analysis of related thietane structures
O-S-O bond angle117-121°Crystallographic data of various sulfones[4]
S=O bond length1.43-1.46 ÅCrystallographic data of various sulfones[4]
C-S bond length1.78-1.82 ÅAnalysis of related thietane structures
Ring ConformationPuckeredInherent strain of the four-membered ring
Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is likely to be dominated by hydrogen bonding interactions. The amino group (a hydrogen bond donor) and the sulfone oxygens (strong hydrogen bond acceptors) are expected to form a network of intermolecular hydrogen bonds. This is a common feature in the crystal structures of aminosulfones[3]. These hydrogen bonds will likely lead to the formation of chains or sheets of molecules, significantly influencing the melting point, solubility, and other solid-state properties of the compound.

Caption: Predicted molecular structure of this compound.

Experimental Determination of the Crystal Structure

To obtain the definitive crystal structure of this compound, a single-crystal X-ray diffraction experiment is necessary. The following protocol outlines the key steps.

Step-by-Step Protocol for Crystal Growth and X-ray Diffraction
  • Crystal Growth:

    • Slow Evaporation: Dissolve a small amount of highly pure this compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane). The choice of solvent is critical and may require screening of several options.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Slowly cool a saturated solution of the compound. This can be done in a programmable refrigerator or by placing the solution in a Dewar flask with a solvent that slowly sublimes (e.g., camphor).

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.

    • Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • A stream of cold nitrogen gas (typically at 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage.

    • An initial series of diffraction images are taken to determine the unit cell parameters and the crystal system.

    • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to integrate the intensities of the reflections.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation/Vapor Diffusion) purification->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Deposition (CCDC) refinement->validation

Caption: Workflow for the determination of the crystal structure.

Conclusion

While the definitive experimental crystal structure of this compound remains to be elucidated and published, this guide provides a robust framework for its prediction and experimental determination. Based on the analysis of analogous compounds, a puckered four-membered ring with significant hydrogen bonding interactions mediated by the amino and sulfone groups is anticipated. The detailed protocols provided herein offer a clear path for researchers to obtain high-quality single crystals and perform X-ray diffraction analysis. The determination of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling more precise structure-based design of novel therapeutics incorporating this important scaffold.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-Aminothietane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. 3-Aminothietane 1,1-dioxide has emerged as a valuable saturated bioisostere, often used as a substitute for piperidine, morpholine, and other cyclic amines. Its rigid, three-dimensional structure and the polarity imparted by the sulfone group can lead to significant improvements in properties such as aqueous solubility and metabolic stability.

This guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of this compound. Given the limited publicly available, systematic studies on this specific molecule, this document synthesizes information from analogous structures, supplier data, and first principles of organic chemistry. Furthermore, it equips researchers with robust experimental protocols to determine these critical parameters within their own laboratory settings.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential before delving into its behavior in solution.

PropertyValueSource
Molecular Formula C₃H₇NO₂SPubChem[1]
Molecular Weight 121.16 g/mol
Appearance White to off-white solid
CAS Number 149257-01-4

Note: Specific values for melting point and boiling point are not consistently reported across suppliers.

Solubility Profile: An Evidence-Based Inference

Direct, quantitative solubility data for this compound is not extensively published. However, by examining its use in synthetic chemistry and the properties of structurally similar compounds like Thiomorpholine 1,1-dioxide, we can infer a reliable qualitative solubility profile. The molecule's high polarity, stemming from the sulfone group and the primary amine, dictates its behavior. It possesses both hydrogen bond donors (amine) and acceptors (sulfone oxygens), suggesting a preference for polar solvents.

Solvent ClassSolvent ExamplePredicted SolubilityRationale & Supporting Evidence
Polar Protic Water, Methanol, EthanolSoluble The high polarity and hydrogen bonding capability should allow for favorable interactions. Thiomorpholine 1,1-dioxide, a 6-membered ring analogue, is noted to be soluble in water and slightly soluble in methanol.[2][3]
Polar Aprotic DMSO, DMFSoluble These solvents are excellent at solvating polar molecules. Thiomorpholine 1,1-dioxide is listed as slightly soluble in DMSO.[2] Given the smaller size of this compound, solubility is expected to be comparable or greater.
Ethereal THF, 1,4-DioxaneSlightly Soluble to Insoluble While possessing some polarity, these solvents are less capable of solvating the highly polar sulfone and amine groups.
Chlorinated Dichloromethane (DCM), ChloroformSlightly Soluble to Insoluble Often used in the workup and extraction of related compounds, suggesting some degree of solubility, but likely limited. Synthetic procedures for similar compounds often use DCM for extractions.[2]
Nonpolar Hexanes, TolueneInsoluble The significant mismatch in polarity makes favorable solvation highly unlikely.

Stability Profile and Potential Degradation Pathways

The stability of this compound is governed by the chemical reactivity of its functional groups: the primary amine and the strained thietane dioxide ring.

Key Stability Considerations:

  • pH: The primary amine (pKa estimated ~8-9) will be protonated under acidic conditions, forming the corresponding ammonium salt, which typically enhances aqueous solubility and can increase stability by deactivating the amine towards certain reactions. Under strongly basic conditions, the amine is deprotonated and may be more susceptible to oxidation or other degradation pathways. The strained four-membered ring may be susceptible to nucleophilic ring-opening under harsh basic conditions.

  • Temperature: While the sulfone group is generally thermally robust, prolonged exposure to high temperatures, especially in reactive solvents, could promote degradation. Thermal degradation of cyclic amines can proceed through various mechanisms, including ring-opening reactions.[4]

  • Oxidation: Primary amines can be susceptible to oxidation. The presence of oxidizing agents or exposure to air and light over extended periods could lead to degradation. The rate of oxidation can be influenced by the presence of metal ions, which can act as catalysts.[4]

Hypothesized Degradation Pathway

While specific degradation products have not been documented in the literature, a chemically plausible pathway under harsh conditions (e.g., strong nucleophile/base) would involve the nucleophilic attack on a carbon atom adjacent to the sulfone, leading to the opening of the strained four-membered ring.

G cluster_main Hypothesized Ring-Opening Degradation Parent This compound Product Ring-Opened Product (e.g., 2-amino-3-(nucleophile)propane-1-sulfonic acid) Parent->Product Nucleophilic Attack & Ring Strain Release Condition Strong Nucleophile / Base (e.g., OH⁻, RO⁻) Condition->Parent

Caption: Plausible degradation of this compound via nucleophilic ring-opening.

Recommended Experimental Protocols

To overcome the lack of public data, researchers must be equipped to determine solubility and stability in their specific systems. The following section provides standardized, reliable protocols for this purpose.

Workflow for Solubility and Stability Characterization

The overall process involves a tiered approach, starting with a rapid kinetic solubility screen, followed by a more rigorous equilibrium solubility measurement if required, and finally, a forced degradation study to understand stability limits.

G start Start: This compound Sample kinetic_sol Protocol 1: Kinetic Solubility Assay (DMSO stock -> Buffer) start->kinetic_sol decision Is Kinetic Solubility Sufficient for Application? kinetic_sol->decision shake_flask Protocol 2: Equilibrium (Shake-Flask) Solubility Assay decision->shake_flask No forced_deg Protocol 3: Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) decision->forced_deg Yes shake_flask->forced_deg analysis Analysis: LC-MS / UPLC (Quantify Parent & Detect Degradants) forced_deg->analysis end End: Characterized Profile analysis->end

References

The Emergence of a Versatile Scaffold: A Technical Guide to 3-Aminothietane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Novel Chemical Space in Drug Discovery

In the relentless pursuit of novel therapeutic agents, medicinal chemists are in a constant search for molecular scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties. The journey from a flat, aromatic-dominated chemical landscape to one that embraces sp³-rich, conformationally defined structures has been a central theme in modern drug discovery. It is within this context that small, strained heterocyclic systems have garnered significant attention. This guide delves into the discovery, history, and application of one such scaffold that has proven its utility: 3-Aminothietane 1,1-dioxide. Its unique combination of a compact, rigid structure, and the presence of a key amino functional group has positioned it as a valuable building block for interrogating biological systems and developing next-generation therapeutics.

Section 1: The Genesis of a Scaffold - Discovery and First Synthesis

The precise historical account of the first synthesis of this compound is not prominently documented in readily available literature, suggesting its initial preparation may have been part of broader synthetic explorations of thietane chemistry rather than a targeted discovery. The thietane ring system itself, a four-membered heterocycle containing a sulfur atom, has been known for over a century. However, the functionalization of this strained ring, particularly with an amino group at the 3-position and subsequent oxidation to the sulfone, represents a more contemporary development driven by the demands of medicinal chemistry.

Early methods for the synthesis of the thietane ring often involved the cyclization of 1,3-dihalopropanes with a sulfide source. The introduction of an amino group at the 3-position and the subsequent oxidation to the 1,1-dioxide presented additional synthetic challenges due to the inherent reactivity of the strained ring and the functional groups.

While a singular "discovery" paper for the title compound is elusive, its emergence can be traced through the evolution of synthetic methodologies for functionalized thietanes. A common and logical synthetic route, which has been refined over time, involves a multi-step sequence starting from more readily available precursors.

A Plausible Synthetic Pathway

A representative synthesis of this compound can be conceptualized as a three-step process starting from thietan-3-ol. This pathway highlights the key chemical transformations required to install the desired functionalities.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Reduction Thietan-3-ol Thietan-3-ol 3-Hydroxythietane 1,1-dioxide 3-Hydroxythietane 1,1-dioxide Thietan-3-ol->3-Hydroxythietane 1,1-dioxide m-CPBA or H₂O₂ 3-Azidothietane 1,1-dioxide 3-Azidothietane 1,1-dioxide 3-Hydroxythietane 1,1-dioxide->3-Azidothietane 1,1-dioxide DPPA, DBU This compound This compound 3-Azidothietane 1,1-dioxide->this compound H₂, Pd/C G cluster_GABA GABA (Flexible) cluster_ATD This compound (Rigid) GABA H₂N-CH₂-CH₂-CH₂-COOH ATD ATD GABA->ATD Bioisosteric Replacement G Lead_Compound Lead Compound with Flexible Amine Hypothesis Hypothesis: Conformational restriction will improve selectivity/potency. Lead_Compound->Hypothesis Synthesis Synthesize Analogs with this compound Hypothesis->Synthesis In_Vitro_Assay In Vitro Biological Evaluation (Potency, Selectivity) Synthesis->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis ADME_Profiling ADME/PK Profiling (Solubility, Permeability, Metabolic Stability) SAR_Analysis->ADME_Profiling Decision Go/No-Go Decision for In Vivo Studies ADME_Profiling->Decision Decision->Synthesis No-Go (Iterate) Optimized_Lead Optimized Lead with Improved Profile Decision->Optimized_Lead Go

A Comprehensive Review of Synthetic Routes to 3-Aminothietane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminothietane 1,1-dioxide is a bioisosteric analogue of piperidine and other saturated heterocycles, increasingly recognized for its utility in medicinal chemistry. Its rigid, four-membered sulfone structure imparts unique physicochemical properties, including improved metabolic stability and aqueous solubility, making it a valuable building block in drug discovery.[1][2][3] However, the synthesis of this strained heterocyclic system presents distinct challenges. This guide provides a comprehensive review of the principal synthetic strategies developed to access this important scaffold, offering field-proven insights into the causality behind experimental choices and detailing robust, validated protocols.

Introduction: The Strategic Importance of the Thietane Scaffold

The thietane ring, particularly when oxidized to the 1,1-dioxide (a β-sultam), introduces a highly polar and metabolically stable sulfone group within a constrained four-membered ring. This structural motif has emerged as a powerful tool for medicinal chemists seeking to optimize lead compounds. The amino-substituted variant, this compound, provides a key vector for further functionalization, allowing for its incorporation into a wide array of molecular architectures.

The primary challenge in its synthesis lies in efficiently constructing the strained four-membered ring, which is thermodynamically less favorable than five- or six-membered rings.[4] This guide will explore the two most prevalent and effective strategies for overcoming this hurdle:

  • Convergent [2+2] Cycloaddition: A direct approach to form the ring system.

  • Functional Group Interconversion on a Pre-formed Thietane Core: A stepwise, often more versatile, approach starting from commercially available or readily accessible precursors.

Strategy 1: [2+2] Cycloaddition of In Situ Generated Sulfenes

This method represents one of the most direct routes to the this compound core. It relies on the [2+2] cycloaddition of a sulfene (CH₂=SO₂) with an appropriately substituted enamine.

Mechanistic Rationale

The cornerstone of this strategy is the in situ generation of the highly reactive sulfene intermediate. Methanesulfonyl chloride is treated with a non-nucleophilic base, typically triethylamine, which promotes elimination of HCl to form the sulfene. This transient species is immediately trapped by the enamine present in the reaction mixture. The nucleophilic carbon of the enamine attacks the electrophilic sulfur of the sulfene, followed by ring closure to yield the four-membered thietane dioxide ring.

The choice of enamine is critical. Enamines derived from morpholine or other secondary amines are commonly used due to their stability and reactivity. The reaction is often performed at low temperatures (-30°C to 0°C) to control the reactivity of the sulfene and minimize undesired side reactions or polymerization.

Visualizing the [2+2] Cycloaddition Pathway

Caption: In situ generation of sulfene and its subsequent [2+2] cycloaddition with an enamine.

Representative Experimental Protocol

Reaction: [2+2] Cycloaddition of Methanesulfonyl Chloride and 1-Morpholinocyclohexene.

  • A solution of the enamine (e.g., 1-morpholinocyclohexene, 1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert nitrogen atmosphere.

  • The solution is cooled to -30°C using a dry ice/acetone bath.

  • Triethylamine (1.5 eq) is added to the solution.

  • A solution of methanesulfonyl chloride (1.1 eq) in anhydrous diethyl ether is added dropwise over 30 minutes, maintaining the internal temperature below -25°C.

  • The reaction mixture is stirred at -30°C for an additional 2 hours and then allowed to warm slowly to room temperature overnight.

  • The resulting precipitate (triethylamine hydrochloride) is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the corresponding 3-morpholinothietane 1,1-dioxide derivative.

Strategy 2: Functional Group Interconversion on a Pre-formed Thietane Ring

This strategy offers a more modular and often higher-yielding approach by leveraging readily available starting materials like thietan-3-one or epichlorohydrin. The core thietane ring is constructed first, followed by a series of reliable functional group manipulations to install the desired amine.

Mechanistic Rationale & Workflow

This pathway typically begins with either the synthesis or purchase of a 3-substituted thietane, which is then oxidized to the sulfone. The substituent at the 3-position is then converted to an amine.

Key Starting Points:

  • Thietan-3-one: This is an excellent precursor that can undergo reductive amination directly or be reduced to 3-hydroxythietane.[5]

  • Epichlorohydrin: This inexpensive commodity chemical can be converted to 3-hydroxythietane through reaction with a sulfide source, followed by intramolecular cyclization.[6]

The most common sequence involves:

  • Oxidation: The thietane sulfide is oxidized to the thietane 1,1-dioxide. This is a robust and high-yielding transformation, typically accomplished with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[5][6][7]

  • Activation of Hydroxyl Group: If starting from 3-hydroxythietane 1,1-dioxide, the hydroxyl group must be converted into a better leaving group. This is achieved by reaction with thionyl chloride (to form a chloride) or sulfonyl chlorides (to form mesylates/tosylates).[6][7]

  • Nucleophilic Substitution: The activated 3-position undergoes nucleophilic substitution with an amine source. Common methods include direct displacement with ammonia or using a protected amine equivalent like sodium azide followed by reduction (e.g., hydrogenation or Staudinger reaction) to furnish the primary amine.

Visualizing the Functional Group Interconversion Workflow

G Start Thietan-3-one Thietanol 3-Hydroxythietane Start->Thietanol Reduction (e.g., NaBH₄) FinalProduct This compound Start->FinalProduct Reductive Amination (NH₃, NaBH₃CN) followed by Oxidation ThietanolDioxide 3-Hydroxythietane 1,1-Dioxide Thietanol->ThietanolDioxide Oxidation (e.g., m-CPBA, H₂O₂) ChloroDioxide 3-Chlorothietane 1,1-Dioxide ThietanolDioxide->ChloroDioxide Chlorination (e.g., SOCl₂) ChloroDioxide->FinalProduct Amination (e.g., NH₃ or NaN₃ then reduction)

Caption: Synthetic workflow via functional group interconversion starting from thietan-3-one.

Validated Experimental Protocol: Multi-step Synthesis from 3-Hydroxythietane

This protocol is adapted from established industrial and academic procedures.[5][6]

Step A: Oxidation to 3-Hydroxythietane 1,1-Dioxide

  • To a stirred mixture of 3-hydroxythietane (1.0 eq) in ethyl acetate and formic acid, heat the solution to 45-50°C.

  • Add 48% w/w aqueous hydrogen peroxide (H₂O₂) dropwise over 4 hours, maintaining the temperature.

  • After the reaction is complete (monitored by TLC or LCMS), cool the mixture to room temperature.

  • Quench the excess peroxide by the careful addition of a sodium bisulfite solution.

  • Concentrate the mixture under reduced pressure and co-distill with isopropanol to induce crystallization.

  • Filter the solid product, wash with cold isopropanol, and dry to afford 3-hydroxythietane 1,1-dioxide.[6]

Step B: Chlorination to 3-Chlorothietane 1,1-Dioxide

  • Suspend 3-hydroxythietane 1,1-dioxide (1.0 eq) in chlorobenzene containing 3-picoline (1.2 eq) under an inert atmosphere.

  • Heat the mixture to 60-65°C.

  • Slowly add thionyl chloride (SOCl₂, 2.5 eq).

  • Maintain at 60-65°C until the reaction is complete.

  • Cool the reaction, concentrate under reduced pressure, and quench by adding to ice-cold water.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate to yield 3-chlorothietane 1,1-dioxide, which can be purified by chromatography or crystallization.[6]

Step C: Amination to this compound

  • Dissolve 3-chlorothietane 1,1-dioxide (1.0 eq) in a suitable solvent such as THF or isopropanol.

  • Add an excess of aqueous ammonia solution (e.g., 28%, 10-20 eq).

  • Heat the reaction in a sealed pressure vessel at 60-80°C for 12-24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • The resulting product can be isolated as the hydrochloride salt by acidification with HCl or purified as the free base by chromatography.

Comparative Summary of Synthetic Routes

Synthetic StrategyStarting Material(s)Key ReagentsAdvantagesDisadvantages & Limitations
[2+2] Cycloaddition Enamine, Methanesulfonyl ChlorideTriethylamine (Et₃N)Convergent and direct route to the core structure.Requires handling of highly reactive sulfene intermediate; substrate scope can be limited; potential for side reactions.
Functional Group Interconversion Thietan-3-one or 3-HydroxythietaneOxidizing agent (m-CPBA, H₂O₂), SOCl₂, Amine source (NH₃, NaN₃)Modular, high-yielding, and uses readily available starting materials.[5][6] Allows for late-stage diversification.Multi-step process increases overall synthesis time and resource usage.

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through two primary strategic approaches. The [2+2] cycloaddition offers a rapid and convergent entry point, ideal for specific substrates where the required enamine is accessible. In contrast, the functional group interconversion pathway provides a more robust, versatile, and scalable route that is often preferred in drug development settings due to its modularity and reliance on well-understood, high-yielding transformations. The choice of synthesis will ultimately depend on the specific goals of the research program, scale, and the availability of starting materials. As the demand for novel bioisosteres continues to grow, the development of even more efficient and sustainable methods for accessing this valuable scaffold will remain an area of active investigation.

References

The Emerging Potential of 3-Aminothietane 1,1-Dioxide Scaffolds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-aminothietane 1,1-dioxide scaffold is a unique and promising structural motif in modern medicinal chemistry. Possessing a compact, three-dimensional, and polar structure, this four-membered sulfonamide ring system offers a compelling alternative to more traditional bioisosteres. This in-depth technical guide explores the potential biological activities of this compound derivatives, drawing upon evidence from structurally related compounds and highlighting their prospective applications in oncology, neurodegenerative diseases, and as enzyme inhibitors. We will delve into the synthetic rationale, potential mechanisms of action, and provide detailed experimental protocols for the synthesis and biological evaluation of these novel chemical entities.

Introduction: The Rationale for this compound in Drug Design

The quest for novel chemical matter with improved physicochemical and pharmacological properties is a central theme in drug discovery. Small, rigid scaffolds that can confer desirable properties such as increased polarity and metabolic stability are of particular interest. The thietane 1,1-dioxide moiety, a four-membered cyclic sulfone, has emerged as a valuable bioisostere for various functional groups, offering a unique vector for substitution in three-dimensional space. The incorporation of an amino group at the 3-position of this scaffold introduces a key functional handle for further derivatization, allowing for the exploration of a diverse chemical space and interaction with a wide range of biological targets.

The inherent polarity of the sulfone group, combined with the conformational constraint of the four-membered ring, makes the this compound core an attractive building block for the design of enzyme inhibitors and receptor modulators. This guide will explore the nascent but promising landscape of this scaffold's biological potential.

Potential Therapeutic Applications

While direct literature on the biological activities of this compound is still emerging, strong inferences can be drawn from the study of structurally analogous compounds. This section will explore the potential of this scaffold in key therapeutic areas.

Oncology: A Scaffold for Novel Anticancer Agents

The development of novel anticancer agents remains a high priority in biomedical research. Several classes of heterocyclic compounds containing sulfur and nitrogen have demonstrated significant cytotoxic and antiproliferative activities.

2.1.1. Kinase Inhibition: A Promising Avenue

Protein kinases are a major class of therapeutic targets in oncology due to their critical role in cell signaling pathways that are often dysregulated in cancer. The this compound scaffold, with its ability to present substituents in a defined spatial orientation, is a promising candidate for the development of novel kinase inhibitors. The amino group can serve as a key hydrogen bond donor or acceptor, while the sulfone can engage in polar interactions within the ATP-binding pocket of various kinases.

Derivatives of 2-aminothiazole have been successfully developed as potent kinase inhibitors, such as Dasatinib, a pan-Src family kinase inhibitor.[1][2] The structural similarities between the 2-aminothiazole and the 3-aminothietane motifs suggest that the latter could also serve as an effective kinase inhibitor template. Furthermore, libraries of 3-amino-1,2,4-triazine derivatives have shown selective inhibitory activity against pyruvate dehydrogenase kinase 1 (PDK1), a key enzyme in cancer metabolism.[3][4]

Hypothesized Mechanism of Action as a Kinase Inhibitor:

The 3-amino group of the thietane ring can form critical hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The substituents on the amino group and other positions of the thietane ring can be tailored to occupy hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.

Kinase_Inhibition_Mechanism cluster_kinase Kinase Active Site cluster_inhibitor This compound Inhibitor Hinge Hinge Hydrophobic_Pocket_1 Hydrophobic_Pocket_1 Hydrophobic_Pocket_2 Hydrophobic_Pocket_2 Thietane_Core Thietane 1,1-Dioxide Amino_Group 3-Amino Group Thietane_Core->Amino_Group R1_Group R1 Thietane_Core->R1_Group R2_Group R2 Thietane_Core->R2_Group Amino_Group->Hinge H-Bond R1_Group->Hydrophobic_Pocket_1 Hydrophobic Interaction R2_Group->Hydrophobic_Pocket_2 Hydrophobic Interaction

Caption: Hypothesized binding of a this compound inhibitor in a kinase active site.

Central Nervous System (CNS) Disorders: A New Frontier

The development of drugs targeting the CNS is challenging due to the need for compounds to cross the blood-brain barrier (BBB). The physicochemical properties of the this compound scaffold, including its polarity and relatively low molecular weight, may be advantageous for BBB penetration.

2.2.1. Antidepressant Activity

Studies on 3-substituted thietane-1,1-dioxides have demonstrated antidepressant-like properties in preclinical models.[5] These findings suggest that the thietane 1,1-dioxide core may be a valuable pharmacophore for the development of novel antidepressant agents. The mechanism of action is not yet fully elucidated but may involve modulation of monoamine neurotransmitter systems.

2.2.2. BACE1 Inhibition for Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Several patents disclose the use of aminodihydrothiazine derivatives and other heterocyclic compounds as potent BACE1 inhibitors.[6][7][8][9] The structural and electronic features of the this compound scaffold make it a plausible candidate for the design of novel BACE1 inhibitors. The sulfonamide moiety can act as a transition-state isostere, mimicking the tetrahedral intermediate of APP cleavage by BACE1.

Hypothesized BACE1 Inhibition Workflow:

BACE1_Inhibition_Workflow Start Design & Synthesize This compound Library In_Vitro_Screening In Vitro BACE1 Enzyme Assay Start->In_Vitro_Screening Identify_Hits Identify Potent Inhibitors (Hits) In_Vitro_Screening->Identify_Hits SAR_Studies Structure-Activity Relationship (SAR) Optimization Identify_Hits->SAR_Studies Lead_Compound Select Lead Compound SAR_Studies->Lead_Compound Cell-based_Assays Cell-based Aβ Production Assays Lead_Compound->Cell-based_Assays In_Vivo_Studies In Vivo Animal Models of Alzheimer's Disease Cell-based_Assays->In_Vivo_Studies Clinical_Candidate Potential Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A workflow for the discovery of this compound based BACE1 inhibitors.

Synthesis and Experimental Protocols

The successful exploration of the biological potential of the this compound scaffold is contingent upon robust and efficient synthetic methodologies.

General Synthetic Strategy

A common route to this compound derivatives involves the oxidation of a pre-functionalized thietane precursor. A plausible synthetic pathway could start from 3-hydroxythietane, which can be oxidized to 3-hydroxythietane 1,1-dioxide. Subsequent conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine, would yield the desired this compound. Alternatively, direct amination of a 3-halothietane 1,1-dioxide could be explored.

Proposed Synthesis of a 3-Substituted Aminothietane 1,1-Dioxide:

Synthesis_Pathway Thietan-3-ol Thietan-3-ol Oxidation Oxidation (e.g., m-CPBA) Thietan-3-ol->Oxidation 3-Hydroxythietane_1,1-dioxide 3-Hydroxythietane 1,1-dioxide Oxidation->3-Hydroxythietane_1,1-dioxide Halogenation Halogenation (e.g., SOCl2) 3-Hydroxythietane_1,1-dioxide->Halogenation 3-Chlorothietane_1,1-dioxide 3-Chlorothietane 1,1-dioxide Halogenation->3-Chlorothietane_1,1-dioxide Nucleophilic_Substitution Nucleophilic Substitution (R-NH2) 3-Chlorothietane_1,1-dioxide->Nucleophilic_Substitution Final_Product 3-(Alkylamino)thietane 1,1-dioxide Nucleophilic_Substitution->Final_Product

Caption: A potential synthetic route to 3-substituted aminothietane 1,1-dioxides.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of novel this compound derivatives against a target kinase.[10][11]

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically, often near the Km for ATP.

    • Add 5 µL of the substrate/ATP mixture to each well to initiate the reaction.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The exploration of the SAR for this compound derivatives is in its early stages. However, some general principles can be inferred to guide future design efforts.

Table 1: Hypothetical Structure-Activity Relationship for this compound Derivatives as Kinase Inhibitors

Position of SubstitutionType of SubstituentPredicted Effect on ActivityRationale
3-Amino group (N-substitution)Small, hydrophobic groupsPotentially increase potencyInteraction with hydrophobic pockets in the ATP-binding site.
3-Amino group (N-substitution)Aromatic or heteroaromatic ringsMay enhance potency and selectivityCan form pi-stacking interactions and additional hydrogen bonds.
2- or 4-position of the thietane ringBulky substituentsMay decrease activityPotential for steric hindrance in the binding pocket.
2- or 4-position of the thietane ringPolar groupsCould improve solubility and ADME propertiesMay not directly contribute to binding affinity.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a diverse library of this compound derivatives to establish clear SAR trends for various biological targets.

  • Target identification: Utilizing chemoproteomics and other advanced techniques to identify the specific molecular targets of active compounds.

  • Pharmacokinetic and toxicological profiling: Evaluating the ADME/Tox properties of lead compounds to assess their drug-like potential.[12]

  • Computational modeling: Employing molecular docking and other in silico methods to guide the design of more potent and selective inhibitors.

Conclusion

The this compound scaffold represents a novel and underexplored area of medicinal chemistry with significant potential for the development of new therapeutic agents. Its unique structural and physicochemical properties make it an attractive building block for the design of inhibitors for a range of biological targets, particularly in the areas of oncology and CNS disorders. While further research is needed to fully elucidate its biological activities and therapeutic potential, the foundational evidence from related scaffolds provides a strong rationale for its continued investigation. The synthetic strategies and experimental protocols outlined in this guide provide a framework for researchers to embark on the exciting journey of exploring the chemical biology of this promising scaffold.

References

3-Aminothietane 1,1-dioxide as a saturated heterocyclic motif

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Aminothietane 1,1-Dioxide: A Versatile Saturated Heterocyclic Motif

Introduction: Escaping Flatland in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While undeniably successful, this reliance has often led to molecules that are planar, or "flat," which can present challenges in achieving high target selectivity and favorable physicochemical properties. In recent years, a significant paradigm shift has occurred, with a growing emphasis on incorporating three-dimensionality into drug candidates.[1] Saturated heterocycles have emerged as powerful tools in this endeavor, offering a path to escape "flatland" and access novel chemical space.

The inclusion of sp³-rich saturated rings can confer numerous advantages, including improved aqueous solubility, enhanced metabolic stability, and the introduction of precise three-dimensional vectors for interacting with biological targets.[1][2] Unlike their planar aromatic counterparts, saturated motifs avoid issues related to arene oxidation and can lead to improved drug-like properties.[1] Among the diverse array of available saturated heterocycles, small, polar, four-membered rings have garnered particular interest. This guide focuses on one such motif of growing importance: This compound .

As a Senior Application Scientist, the purpose of this guide is to provide a comprehensive technical overview of this versatile building block. We will move beyond simple descriptions to explore the underlying principles that make this scaffold valuable, the causal logic behind its synthesis, and the practical considerations for its application in drug development programs.

Part 1: The this compound Core

Physicochemical Properties and Structural Features

This compound is a unique scaffold that combines several desirable features for medicinal chemistry applications.

  • Polarity and Solubility: The sulfone group (SO₂) is a potent hydrogen bond acceptor, significantly increasing the polarity of the motif. This can be strategically employed to enhance the aqueous solubility of a parent molecule, a critical parameter for oral bioavailability.

  • Metabolic Stability: The sulfur atom is in its highest oxidation state (S-VI), rendering the sulfone group exceptionally stable to further metabolic oxidation.[3] This chemical inertness provides a robust anchor point in a drug candidate.

  • Defined 3D Geometry: Unlike acyclic linkers, the four-membered thietane ring is conformationally restricted. X-ray diffraction studies have shown that the thietane dioxide ring is not planar but exists in a "puckered" conformation.[3] This rigidity projects the 3-amino group and other potential substituents into well-defined vectors in three-dimensional space, which can be exploited for precise interactions with target proteins.

  • Vector for Diversification: The primary amine at the 3-position serves as a critical handle for chemical modification. It provides a nucleophilic site for a wide range of derivatization reactions, such as acylation, alkylation, and reductive amination, allowing for the systematic exploration of the surrounding chemical space.

The combination of a stable, polar sulfone and a functionalizable amino group on a rigid, three-dimensional core makes this compound a highly attractive building block for introducing novelty and improved properties into drug candidates.

Synthesis of the this compound Core

The synthesis of this motif must be robust and scalable to be of practical use in a drug discovery setting. Several routes have been developed, with the most common strategies starting from commercially available thietan-3-one. This approach provides a divergent and reliable pathway to the target compound and its derivatives.

The causality behind this preferred synthetic logic is rooted in the reactivity of the starting material. Thietan-3-one behaves as a typical ketone, allowing for well-established and high-yielding transformations to install functionality at the 3-position, which is then carried through the key oxidation step.

cluster_start Starting Material cluster_transformation Key Transformations cluster_product Final Product Thietan-3-one Reductive_Amination Reductive Amination (e.g., NH4OAc, NaBH3CN) Thietan-3-one->Reductive_Amination Step 1 Oxidation Sulfur Oxidation (e.g., m-CPBA) Reductive_Amination->Oxidation Step 2 (Intermediate: 3-Aminothietane) 3-Aminothietane_1_1_dioxide Oxidation->3-Aminothietane_1_1_dioxide

Caption: A common synthetic pathway to this compound.

An alternative and equally viable approach involves the initial reduction of thietan-3-one to thietan-3-ol, followed by oxidation to 3-hydroxythietane 1,1-dioxide. The hydroxyl group can then be converted to a leaving group (e.g., mesylate or tosylate) and displaced by an amine source (e.g., ammonia or a protected amine equivalent) to yield the final product. This modularity allows for the synthesis of various N-substituted analogs by simply changing the amine nucleophile in the final step.

Part 2: Applications in Medicinal Chemistry

The utility of this compound in drug design is primarily realized in two ways: as a bioisosteric replacement for less desirable functional groups and as a novel scaffold to build molecules with unique properties.

A Bioisosteric Replacement Strategy

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties, is a cornerstone of modern medicinal chemistry.[4] The thietane 1,1-dioxide motif has proven to be an effective bioisostere for several common functionalities.

  • gem-Dimethyl and Carbonyl Groups: The puckered, tetrahedral nature of the C3-carbon in the thietane ring mimics the geometry of a gem-dimethyl group. However, the introduction of the polar sulfone significantly improves solubility and reduces lipophilicity compared to the purely hydrocarbon analog. It can also serve as a more stable and less reactive replacement for a ketone (carbonyl) group.[3][5]

cluster_parent Parent Moiety Parent R1-X-R2 GemDimethyl gem-Dimethyl (X = C(CH3)2) Parent->GemDimethyl Lipophilic Carbonyl Carbonyl (X = C=O) Parent->Carbonyl Polar, Reactive ThietaneDioxide Thietane-1,1-dioxide (X = C4H6SO2) Parent->ThietaneDioxide Polar, Stable, 3D

Caption: Bioisosteric relationship of the thietane dioxide core.

The choice to employ this compound as a bioisostere is a deliberate strategic decision. For instance, if a lead compound containing a metabolically labile benzophenone moiety shows promising activity, replacing it with a 3,3-diarylthietane 1,1-dioxide could mitigate this liability while preserving the crucial diaryl orientation.[5] The amino group provides an additional vector for SAR exploration that was not present in the original ketone.

A Scaffold for Exploring Novel Chemical Space

Beyond its role as a bioisostere, this compound is a valuable scaffold for building entirely new classes of compounds. Its rigid, three-dimensional structure allows for the precise positioning of pharmacophoric elements. By derivatizing the amino group, researchers can systematically probe the binding pocket of a target protein, optimizing interactions and improving potency and selectivity.

Derivatives of 3-substituted thietane-1,1-dioxides have already shown promise in the field of neuroscience, with certain compounds exhibiting antidepressant properties comparable to established drugs like imipramine.[6] This highlights the potential of the scaffold to serve as a foundation for developing new therapeutic agents.

Part 3: Experimental Protocols

The following protocols are presented as self-validating systems. Each step is designed to be monitored by standard analytical techniques (TLC, LC-MS, NMR) to ensure the reaction is proceeding as expected before moving to the subsequent step.

Synthesis of 3-Hydroxythietane 1,1-Dioxide

This protocol describes the oxidation of a precursor thietan-3-ol, a common intermediate derived from thietan-3-one. The choice of m-CPBA is based on its effectiveness and selectivity for sulfur oxidation under mild conditions.

Materials:

  • 3-Aryl-thietan-3-ol (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 3.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the thietan-3-ol (1.0 equiv) in CH₂Cl₂ (to make a ~0.13 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (3.0 equiv) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Portion-wise addition controls the exotherm of the oxidation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (~25 °C).

  • Stir for 3.5 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃. Self-Validation: The quenching is complete when gas evolution (CO₂) ceases. This step neutralizes excess m-CPBA and the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel and add more CH₂Cl₂. Separate the organic and aqueous layers.

  • Extract the aqueous layer twice more with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure 3-hydroxythietane 1,1-dioxide.[3]

General Protocol for N-Acylation of this compound

This protocol details the formation of an amide bond, a fundamental transformation for library synthesis.

Materials:

  • This compound (or its hydrochloride salt) (1.0 equiv)

  • Acyl chloride or carboxylic acid (1.1 equiv)

  • A suitable base (e.g., triethylamine or DIPEA, 2.2 equiv if starting from HCl salt)

  • A suitable solvent (e.g., Dichloromethane or DMF)

  • (If using a carboxylic acid) A coupling agent (e.g., HATU or EDC/HOBt, 1.1 equiv)

Procedure:

  • Suspend or dissolve this compound hydrochloride (1.0 equiv) in the chosen solvent.

  • Add the base (2.2 equiv) and stir for 10 minutes at room temperature. Causality Note: The first equivalent of base neutralizes the HCl salt, while the second acts as an acid scavenger for the acylation reaction.

  • Method A (Acyl Chloride): Cool the mixture to 0 °C and add the acyl chloride (1.1 equiv) dropwise.

  • Method B (Carboxylic Acid): Add the carboxylic acid (1.1 equiv), the coupling agent (1.1 equiv), and stir at room temperature.

  • Allow the reaction to proceed, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction with the solvent and wash sequentially with 1M HCl (if base is present), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography or recrystallization to yield the desired N-acyl product.

Part 4: Data Summary

Quantitative data provides a clear comparison of the properties of the thietane dioxide motif against other common functionalities.

PropertyDescriptionValue/ObservationReference
Ring Puckering Angle The degree of non-planarity in the thietane dioxide ring.Can range from nearly planar (1°) to significantly puckered (29.4°), depending on substituents.[3]
Molecular Formula Chemical formula for the parent core.C₃H₇NO₂S[7]
Molecular Weight Molecular weight of the parent core.121.16 g/mol [7]
Topological Polar Surface Area (TPSA) An indicator of a molecule's polarity and potential for membrane permeability.69.2 ŲCalculated
Predicted LogP A measure of lipophilicity.-1.5Calculated

Conclusion

This compound is more than just another building block; it is a strategic tool for the modern medicinal chemist. Its unique combination of properties—a stable, polar sulfone, a functionalizable amine, and a rigid, three-dimensional geometry—provides a powerful solution to many of the challenges encountered in drug discovery. By enabling the creation of molecules with enhanced solubility, improved metabolic stability, and novel 3D architectures, this saturated heterocyclic motif allows researchers to effectively navigate and exploit new areas of chemical space. As the drive to move beyond "flatland" continues, the thoughtful application of scaffolds like this compound will be integral to the development of the next generation of therapeutics.

References

Methodological & Application

Application Notes & Protocols: The Strategic Incorporation of 3-Aminothietane 1,1-dioxide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of medicinal chemistry is perpetually driven by the quest for novel molecular architectures that confer superior pharmacological and pharmacokinetic properties. Among the saturated heterocycles that have garnered significant attention, the thietane ring system, particularly in its oxidized form as thietane 1,1-dioxide, has emerged as a powerful tool in drug design.[1][2] This guide provides an in-depth exploration of 3-aminothietane 1,1-dioxide, a key building block that offers a unique constellation of properties. We will delve into the strategic rationale for its use as a bioisostere, its impact on critical drug-like properties, and provide detailed, field-proven protocols for its synthesis and incorporation into discovery programs.

The Rationale: Why this compound?

Four-membered saturated heterocycles like azetidines and oxetanes have become staples in medicinal chemistry, valued for introducing three-dimensionality and improving physicochemical properties.[2][3] Thietanes and their oxidized derivatives are a more recent, yet equally compelling, addition to this toolkit.[3] The this compound motif, in particular, presents a confluence of advantageous features that address common challenges in drug development.

The core value proposition lies in its function as a versatile bioisostere.[4][5] The strategic replacement of common moieties (e.g., piperidines, morpholines, or even gem-dimethyl groups) with this scaffold can profoundly and beneficially alter a compound's profile.

Key Physicochemical Advantages:
  • Enhanced Polarity and Aqueous Solubility: The prominent sulfone group (SO₂) is a strong hydrogen bond acceptor and significantly increases the polarity of the local molecular environment. This often translates to improved aqueous solubility, a critical parameter for oral bioavailability and formulation.[2]

  • Reduced Lipophilicity: In an era where high lipophilicity ("grease") is a major driver of off-target toxicity and poor pharmacokinetics, the thietane dioxide core offers a solution. It can effectively reduce a compound's logP compared to more traditional carbocyclic or heterocyclic linkers of similar size.[6]

  • Metabolic Stability: The sulfone moiety is chemically robust and resistant to oxidative metabolism, which is a common liability for many drug candidates. Replacing a metabolically vulnerable group with this compound can block a metabolic soft spot and improve a compound's half-life.[6]

  • Defined Three-Dimensionality: Unlike flat aromatic rings, the puckered, rigid four-membered ring introduces a well-defined 3D vector.[1][3] This allows for more precise and often more potent interactions with protein targets by enabling access to deeper or uniquely shaped binding pockets, a concept often termed "escape from flatland."[7] The primary amine at the 3-position provides a convenient and synthetically tractable handle for vectoring substituents into this 3D space.

Data Presentation: Comparative Property Analysis

To illustrate the impact of this scaffold, the following table provides a qualitative comparison of this compound with other commonly used cyclic amines in medicinal chemistry.

FeatureThis compoundPiperidineMorpholineAzetidine
Aqueous Solubility HighModerateHighHigh
Lipophilicity (logP) LowModerateLowLow
Metabolic Stability HighModerate-LowModerateModerate-High
3D Character High (Rigid)High (Flexible Chair/Boat)High (Flexible Chair)High (Rigid)
Synthetic Tractability ModerateHighHighModerate-High
Basicity (pKa of Amine) LowerHighModerateHigh
H-Bond Acceptors 2 (Sulfone Oxygens)01 (Ether Oxygen)0

Strategic Applications in Drug Design

The decision to incorporate this compound is not merely a substitution but a strategic design choice aimed at solving specific developability issues.

Logical Framework for Bioisosteric Replacement

The diagram below illustrates the thought process behind using this compound as a bioisosteric replacement for a problematic fragment, such as a metabolically labile isopropyl group adjacent to an amide.

G cluster_0 Initial Lead Compound cluster_1 Design Strategy cluster_2 Optimized Compound a Problematic Moiety (e.g., Isopropyl Group) - High Lipophilicity - Metabolic Liability (P450 Oxidation) b Bioisosteric Replacement a->b Address Issues c This compound Moiety - Lower Lipophilicity - Improved Metabolic Stability - Enhanced 3D Character b->c Implement Solution

Caption: Bioisosteric replacement workflow.

Case Studies & Therapeutic Areas:

While specific drugs containing this exact fragment are still emerging, the broader class of thietanes has shown significant promise in several areas:

  • Oncology: Thietane dioxides have been incorporated into PI3K-alpha inhibitors for cancer therapy, where the sulfone oxygens can form beneficial hydrogen bonds with lysine residues in the target enzyme.[3]

  • Antivirals: As mimics of natural sugars, thietanose nucleosides have demonstrated activity against viruses like HIV.[1]

  • Central Nervous System (CNS): Substituted thietane-1,1-dioxides have been synthesized and shown to possess antidepressant properties in preclinical models.[8]

Experimental Protocols

The following protocols provide a robust framework for the synthesis and application of this compound derivatives. Causality: These steps are designed to be modular, allowing a medicinal chemist to first prepare a stable, protected building block and then incorporate it into a lead series using standard, reliable chemistry.

Experimental Workflow Overview

Caption: Overall experimental workflow.

Protocol 1: Synthesis of N-Boc-3-aminothietane 1,1-dioxide

Rationale: This protocol starts from a commercially available precursor, thietan-3-one, and proceeds through oxidation and reductive amination. The final Boc protection provides a stable, non-basic building block that is ideal for subsequent coupling reactions and is compatible with a wide range of chemical transformations.

Step A: Oxidation to Thietan-3-one 1,1-dioxide

  • Setup: To a solution of thietan-3-one (1.0 eq) in methanol at 0 °C, add a solution of Oxone® (2.5 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step B: Reductive Amination to this compound

  • Setup: To a solution of thietan-3-one 1,1-dioxide (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir for 1 hour at room temperature.

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor by LC-MS.

  • Workup: Quench carefully by the slow addition of 2M HCl until the pH is ~2. Stir for 30 minutes. Basify the mixture with 2M NaOH to pH >10. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine, which is often taken directly to the next step.

Step C: Boc Protection

  • Setup: Dissolve the crude this compound from the previous step in a 1:1 mixture of dioxane and water.

  • Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and sodium bicarbonate (3.0 eq). Stir vigorously at room temperature for 12 hours.

  • Workup: Dilute the reaction with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the title compound as a white solid.

Protocol 2: Incorporation via HATU-Mediated Amide Coupling

Rationale: This protocol details the most common method for incorporating the amine into a lead molecule: amide bond formation. HATU is a preferred coupling reagent due to its high efficiency, low rate of epimerization for chiral substrates, and mild reaction conditions.

  • Setup: In an anhydrous solvent (e.g., DMF or CH₂Cl₂), dissolve the carboxylic acid (1.0 eq), N-Boc-3-aminothietane-1,1-dioxide (1.1 eq), and HATU (1.2 eq).

  • Activation: Add a hindered base, such as diisopropylethylamine (DIPEA, 3.0 eq), to the mixture. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Reaction: Monitor the reaction by LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to obtain the final coupled product. Note: If the final compound requires a free amine, the Boc group can be removed under standard acidic conditions (e.g., 4M HCl in dioxane or TFA in CH₂Cl₂).

Protocol 3: Kinetic Aqueous Solubility Assessment by Nephelometry

Rationale: This protocol provides a medium-throughput method to quickly assess the impact of the thietane dioxide moiety on aqueous solubility. It measures the precipitation of a compound from a DMSO stock solution into an aqueous buffer, which is a reliable proxy for thermodynamic solubility.

  • Preparation: Prepare 10 mM stock solutions of the test compound (with the thietane dioxide) and a reference compound (e.g., the isopropyl analog) in 100% DMSO.

  • Assay Plate: In a clear 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS in the wells (final concentration 100 µM, 1% DMSO). Pipette vigorously to mix. Prepare a blank well with 2 µL of DMSO only.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm.

  • Analysis: Subtract the blank reading from the compound readings. A higher reading indicates greater precipitation and lower kinetic solubility. Compare the value for the thietane dioxide analog directly with its reference compound.

References

Application Notes & Protocols: 3-Aminothietane 1,1-Dioxide as a Bioisostere for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery

Bioisosterism, the practice of substituting one functional group or moiety for another with similar physicochemical or steric properties, is a cornerstone of modern medicinal chemistry.[1][2] This strategy is employed not merely to create analogues, but to systematically address liabilities in a lead compound, such as poor metabolic stability, low aqueous solubility, off-target toxicity, or undesirable pharmacokinetic (PK) profiles.[2][3] The goal is to fine-tune a molecule's properties to enhance its drug-like characteristics while preserving or improving its potency and selectivity for the biological target.[1]

Historically, classical bioisosteres involved simple atomic or group substitutions (e.g., -F for -H, or -S- for -O-).[4] However, contemporary drug design increasingly leverages non-classical bioisosteres, which may differ more significantly in structure but still present a similar spatial arrangement of key interacting features.[1] A prominent trend is the incorporation of small, strained rings to increase the fraction of sp³-hybridized carbons. This "three-dimensional" approach helps molecules escape the "flatland" of aromatic ring systems, often leading to improved solubility, novel intellectual property, and better target engagement.[5]

Within this context, 3-aminothietane 1,1-dioxide emerges as a powerful and versatile bioisostere. This saturated four-membered heterocycle, featuring a polar sulfone and a primary amine, offers a unique combination of properties that can solve multiple drug design challenges simultaneously. It serves as a conformationally restricted replacement for flexible alkylamines or as a polar, metabolically stable surrogate for more lipophilic groups, providing medicinal chemists with a valuable tool for lead optimization.

The this compound Moiety: A Profile

The unique utility of this compound stems from the combined influence of its core components: the thietane ring, the sulfone group, and the amine.

  • Structural Rigidity and 3D Shape: The four-membered ring imparts significant conformational constraint compared to an analogous acyclic amine. This rigidity can be advantageous for locking in a bioactive conformation, thereby improving binding affinity and selectivity.

  • Polarity and Hydrogen Bonding: The sulfone moiety is a potent hydrogen bond acceptor and is highly polar.[6] This feature can dramatically decrease the lipophilicity (LogP/LogD) of a molecule, which often translates to enhanced aqueous solubility and improved overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation.[6] Furthermore, the compact thietane scaffold can shield adjacent sites from metabolic enzymes (e.g., cytochrome P450s), potentially increasing the compound's half-life.

  • Modulation of Amine Basicity (pKa): The potent electron-withdrawing effect of the sulfone group significantly reduces the basicity of the 3-amino group. A typical aliphatic amine might have a pKa around 10, whereas the amine on this moiety will be substantially less basic. This is a critical feature for mitigating liabilities associated with high basicity, such as hERG channel inhibition or excessive lysosomal trapping, which can impair cell permeability and volume of distribution.

Below is a diagram illustrating the logical flow of incorporating this bioisostere to address common drug discovery challenges.

cluster_props Expected Property Improvements Lead Lead Compound with Liabilities (e.g., High Lipophilicity, Low Solubility, Metabolic Instability, High pKa) Strategy Bioisosteric Replacement Strategy: Incorporate this compound Lead->Strategy Identify Problem Synthesis Chemical Synthesis: Couple Moiety to Scaffold Strategy->Synthesis Execute Analog New Analog Synthesis->Analog Produce Evaluation Physicochemical & ADME Profiling Analog->Evaluation Characterize Prop1 Lower LogD Evaluation->Prop1 Prop2 Higher Solubility Evaluation->Prop2 Prop3 Increased Metabolic Stability Evaluation->Prop3 Prop4 Lower pKa Evaluation->Prop4

Caption: Workflow for bioisosteric replacement and property evaluation.

Synthetic Protocols

Protocol 1: General Synthesis of Thietane-3-ol (Precursor)

The synthesis of this compound often begins with the preparation of a thietane precursor. Thietan-3-ol can be synthesized from readily available starting materials like (1-chloromethyl)oxirane (epichlorohydrin).[7]

Causality: This route is chosen due to the commercial availability and reactivity of the epoxide starting material. The reaction with a sulfur nucleophile allows for the initial formation of the four-membered ring, which is the key structural scaffold.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of barium hydroxide (Ba(OH)₂) in water at 0 °C, add (1-chloromethyl)oxirane.

  • Sulfur Source Addition: Bubble hydrogen sulfide (H₂S) gas through the cooled solution. Extreme caution must be exercised as H₂S is highly toxic. This step should be performed in a well-ventilated fume hood with appropriate safety monitoring.

  • Reaction Monitoring: Allow the reaction to proceed, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Isolation: Upon completion, neutralize the reaction mixture carefully. Extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude thietan-3-ol can then be purified by flash column chromatography.

Protocol 2: Oxidation to Thietan-3-ol 1,1-Dioxide

The sulfone is installed via oxidation of the sulfide precursor. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.[8]

Causality: m-CPBA is a reliable and selective oxidant for converting sulfides to sulfones. Using multiple equivalents ensures the reaction goes to full oxidation, past the intermediate sulfoxide stage. The reaction is typically run at low temperature initially to control the exotherm.

Step-by-Step Procedure:

  • Dissolution: Dissolve the thietan-3-ol precursor (1.0 equiv) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: Add m-CPBA (approx. 3.0 equiv) portion-wise to the stirred solution, monitoring the internal temperature to prevent an excessive exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC/LC-MS analysis indicates complete conversion.[8]

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer multiple times with CH₂Cl₂.[8]

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography to yield the thietan-3-ol 1,1-dioxide.[8]

Note: The conversion of the resulting 3-hydroxythietane 1,1-dioxide to this compound can be achieved through standard functional group interconversions, such as a Mitsunobu reaction with a protected nitrogen source followed by deprotection.

Application Notes: A Framework for Evaluation

To assess the impact of this bioisosteric replacement, a researcher must perform a series of head-to-head comparisons between the parent molecule (Lead-X) and the new analogue containing the this compound moiety (Analog-Y). The following protocols outline key assays for this evaluation.

Analog Analog-Y (with this compound) Assay1 Protocol 3: Lipophilicity (LogD) Analog->Assay1 Assay2 Protocol 4: Aqueous Solubility Analog->Assay2 Assay3 Protocol 5: Metabolic Stability Analog->Assay3 Data1 LogD(7.4) Value Assay1->Data1 Data2 Solubility (µM) Assay2->Data2 Data3 t½, CLint Assay3->Data3 Decision Decision Point: Improved Drug-like Properties? Data1->Decision Data2->Decision Data3->Decision

Caption: Experimental workflow for characterizing a new analog.

Protocol 3: Determination of Lipophilicity (LogD at pH 7.4)

Rationale: Lipophilicity is a critical parameter governing a drug's absorption, permeability, and distribution.[9] LogP measures the partition coefficient of the neutral species, while LogD measures it at a specific pH, accounting for all ionic forms. For drug candidates, LogD at physiological pH (7.4) is more relevant.[10] The goal here is to quantify the expected decrease in lipophilicity due to the polar sulfone group.

Step-by-Step Procedure (HPLC-based Method):

  • System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase will consist of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of standard compounds with known LogD(7.4) values. Inject each standard and record its retention time (t_R).

  • Analysis: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 10 µM) in the mobile phase. Inject the test compound and record its retention time.

  • Calculation: Plot the known LogD(7.4) values of the standards against their retention times to generate a calibration curve. Use the retention time of the test compound to interpolate its LogD(7.4) from this curve.

Protocol 4: Kinetic Aqueous Solubility Measurement

Rationale: Poor aqueous solubility is a major cause of low oral bioavailability.[11] A kinetic solubility assay provides a high-throughput assessment of how much compound can dissolve under specific conditions, which is useful for early-stage compound ranking.[10]

Step-by-Step Procedure (Turbidimetric Method):

  • Compound Preparation: Dispense a small volume (e.g., 1-2 µL) of a high-concentration DMSO stock solution of the test compound into the wells of a 96-well microplate.

  • Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to each well to achieve the final desired concentration range. Mix vigorously.

  • Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 2-24 hours) to allow for precipitation to equilibrate.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The solubility limit is determined as the concentration at which a significant increase in turbidity is observed compared to buffer-only controls.

Protocol 5: In Vitro Metabolic Stability Assay (Liver Microsomes)

Rationale: This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[12][13] A compound with low metabolic stability is cleared quickly from the body, resulting in a short half-life and poor in vivo exposure.[13][14] This protocol aims to demonstrate the enhanced stability of the analogue containing the robust thietane sulfone moiety.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a NADPH regenerating system solution (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase in buffer). This is crucial as NADPH is the required cofactor for CYP450 activity.[13]

    • Prepare the test compound at 2x the final concentration in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation Setup (96-well plate format):

    • Add incubation buffer to all wells.

    • Add the 2x test compound solution to the appropriate wells (final concentration typically 1 µM).

    • Add microsomes to the wells (final concentration typically 0.5 mg/mL).

    • Pre-incubate the plate at 37 °C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells. This marks time zero (T=0).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).[15] The acetonitrile precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.[15]

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area of the parent compound remaining at each time point relative to the internal standard.[16]

  • Data Calculation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line from this semi-log plot is the elimination rate constant (k).[15]

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000 .

Data Summary and Interpretation

The successful application of this compound as a bioisostere should yield a clear improvement in drug-like properties. The table below illustrates a hypothetical but expected outcome from replacing a flexible, basic moiety (e.g., a piperidinyl group) in "Lead-X" with the this compound in "Analog-Y".

ParameterLead-X (Parent)Analog-Y (Thietane)Rationale for Change
Moiety PiperidinylThis compoundBioisosteric Replacement
MW ( g/mol ) 350.5386.5Increased MW, but justified by property gains
cLogP 3.81.9Sulfone group significantly increases polarity
LogD (pH 7.4) 2.50.8Lower lipophilicity at physiological pH
Aqueous Solubility (µM) 5>150Improved polarity enhances solubility
pKa (amine) 10.2~6.5Sulfone is strongly electron-withdrawing
Microsomal t½ (min) 855Rigid, stable moiety blocks metabolic soft spots
Intrinsic Clearance (µL/min/mg) 8712.6Slower metabolism leads to lower clearance

References

Synthetic protocols for derivatization of 3-Aminothietane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of 3-Aminothietane 1,1-dioxide

Authored by: A Senior Application Scientist

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, valued for its unique conformational constraints and its role as a bioisosteric replacement for other cyclic amines. Its rigid, four-membered ring, combined with the polar sulfone group, imparts favorable physicochemical properties such as improved solubility and metabolic stability to parent molecules. This guide provides an in-depth exploration of key synthetic protocols for the derivatization of its primary amino group, offering researchers, scientists, and drug development professionals a practical and scientifically-grounded resource. We delve into the mechanistic underpinnings and provide step-by-step protocols for N-acylation, N-sulfonylation, N-alkylation, reductive amination, and N-arylation, enabling the synthesis of diverse compound libraries for therapeutic discovery.

Introduction: The Strategic Value of the this compound Core

Thietanes are four-membered sulfur-containing heterocycles that have garnered significant interest in organic and medicinal chemistry.[1] The oxidized form, this compound, presents a compact and rigid structure. This rigidity is a powerful tool in drug design, as it can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target. The sulfone moiety is a strong hydrogen bond acceptor, which can enhance aqueous solubility and modulate pharmacokinetic properties.[2]

The primary amino group at the 3-position is the key handle for chemical modification, serving as a versatile nucleophile for a wide array of synthetic transformations. The derivatization of this amine is crucial for exploring the structure-activity relationships (SAR) of novel therapeutic agents.[3] This document serves as a comprehensive guide to the most effective and commonly employed synthetic strategies for this purpose.

Introduction_Diagram Core 3-Aminothietane 1,1-Dioxide Properties Unique Physicochemical Properties Core->Properties imparts Derivatization Versatile Derivatization at Amino Group Core->Derivatization allows Applications Drug Discovery & Medicinal Chemistry Properties->Applications enables Derivatization->Applications drives

Caption: Logical relationship of the this compound core.

General Considerations for Reactivity

The nucleophilicity of the primary amine in this compound is the cornerstone of its derivatization chemistry. However, the electron-withdrawing nature of the adjacent sulfone group slightly attenuates this reactivity compared to a simple cycloalkylamine. Reactions are typically straightforward but may require careful optimization of base, solvent, and temperature to achieve high yields. All reactions should be conducted in an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent side reactions with water.

Core Synthetic Protocols for Derivatization

The following sections detail validated protocols for the functionalization of the 3-amino group. The causality behind experimental choices is explained to provide a deeper understanding beyond simple procedural steps.

N-Acylation: Amide Bond Formation

N-acylation is one of the most fundamental transformations, allowing for the introduction of a vast array of functionalities.[4] The reaction proceeds via nucleophilic attack of the amine on an activated carboxyl group, such as an acyl chloride, acid anhydride, or a carboxylic acid activated by a coupling agent.

Mechanistic Insight: When using acyl halides, a base is required to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] Common bases include pyridine or triethylamine. For carboxylic acids, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) activate the acid to facilitate amide bond formation.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 3-Aminothietane 1,1-Dioxide in DCM Cool Cool to 0 °C Start->Cool AddBase Add Base (e.g., Pyridine) Cool->AddBase AddAcyl Add Acylating Agent (e.g., Acyl Chloride) dropwise AddBase->AddAcyl Warm Warm to RT, Stir 2-4h AddAcyl->Warm Monitor Monitor by TLC/LCMS Warm->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify

Caption: Step-by-step workflow for a typical N-acylation reaction.

Protocol: N-Acylation with Benzoyl Chloride

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine (1.2 eq) to the stirred solution.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the N-acylated product.

Acylating AgentBase (eq)SolventTypical Yield
Acetyl ChloridePyridine (1.2)DCM>90%
Isobutyryl ChlorideEt₃N (1.5)THF85-95%
Benzoic Acid / HATUDIPEA (2.0)DMF80-90%
Acetic AnhydridePyridine (1.2)DCM>90%
Table 1: Representative Conditions for N-Acylation.
N-Sulfonylation

This reaction attaches a sulfonyl group to the amine, forming a sulfonamide. Sulfonamides are important functional groups in many marketed drugs. The protocol is very similar to N-acylation, using a sulfonyl chloride as the electrophile.

Mechanistic Insight: The reaction of an amine with a sulfonyl chloride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, leads to the formation of a stable sulfonamide. The mechanism is analogous to acylation.

Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride

  • Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a flask under nitrogen.

  • Cooling: Cool the mixture to 0 °C.

  • Sulfonylation: Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 4-12 hours until TLC analysis indicates completion.

  • Work-up & Purification: Follow the work-up and purification steps as described in the N-acylation protocol (Section 3.1).

N-Alkylation

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, or even quaternary ammonium salts. However, by carefully controlling stoichiometry, it is a viable method. A more controlled and widely used method is reductive amination.

Mechanistic Insight: The primary amine acts as a nucleophile, displacing a halide from an alkyl halide (Sₙ2 reaction). The resulting secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation. Using a large excess of the starting amine can favor mono-alkylation, but this is often impractical. Protecting the amine, alkylating, and then deprotecting is an alternative but longer route.

Protocol: Mono-N-Alkylation (Illustrative)

  • Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as potassium carbonate (2-3 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.0-1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture if necessary (e.g., 50-80 °C) and stir for 6-24 hours, monitoring carefully by LCMS to maximize the formation of the mono-alkylated product.

  • Work-up: Cool the reaction, filter off the base, and dilute the filtrate with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify by column chromatography to separate the desired mono-alkylated product from starting material and any di-alkylated byproduct.

Reductive Amination

Reductive amination is a superior method for controlled N-alkylation, providing access to a wide range of secondary and tertiary amines.[6] The process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ by a selective reducing agent.[7][8]

Mechanistic Insight: The key to success is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting aldehyde/ketone but are sufficiently reactive to reduce the protonated imine (iminium ion) intermediate.[9] This selectivity allows the entire reaction to be performed in one pot.

Reductive_Amination_Cycle Amine 3-Aminothietane 1,1-Dioxide Imine Imine Intermediate Amine->Imine + H₂O Carbonyl Aldehyde or Ketone (R-CHO) Carbonyl->Imine + H₂O Iminium Iminium Ion [Imine-H]+ Imine->Iminium + H⁺ (acid catalyst) Product N-Alkylated Product Iminium->Product + [H⁻] from Reducer Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: The general mechanism of one-pot reductive amination.

Protocol: Reductive Amination with an Aldehyde

  • Setup: To a stirred solution of this compound (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent (e.g., dichloroethane (DCE) or methanol), add acetic acid (1-2 eq) to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The reaction may be slightly exothermic.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by LCMS for the disappearance of the starting material and imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Isolation & Purification: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Carbonyl CompoundReducing AgentSolventTypical Yield
BenzaldehydeNaBH(OAc)₃DCE85-95%
CyclohexanoneNaBH₃CNMeOH80-90%
AcetoneNaBH(OAc)₃DCE75-85%
Table 2: Representative Conditions for Reductive Amination.
N-Arylation

The formation of an N-Aryl bond typically requires transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, using a palladium catalyst to couple amines with aryl halides or triflates.[10] The Chan-Lam coupling uses a copper catalyst to couple amines with arylboronic acids.

Mechanistic Insight (Buchwald-Hartwig): The reaction proceeds through a catalytic cycle involving: 1) Oxidative addition of the aryl halide to a Pd(0) complex. 2) Coordination of the amine and deprotonation by a base to form a palladium-amido complex. 3) Reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst. The choice of ligand for the palladium is critical for an efficient reaction.

Protocol: Buchwald-Hartwig N-Arylation (Conceptual)

  • Setup: In a glovebox or under a strict inert atmosphere, combine the aryl halide (e.g., 4-bromotoluene, 1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 2.0 eq) in a sealed tube.

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst and salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The this compound scaffold provides a robust and versatile platform for the synthesis of novel chemical entities. The primary amino group is readily functionalized through a variety of reliable and well-understood synthetic methods. By mastering the protocols for N-acylation, sulfonylation, reductive amination, and N-arylation, researchers can efficiently generate diverse libraries of compounds. The choice of a specific protocol should be guided by the desired functionality, scale of the reaction, and available reagents. The insights and detailed procedures provided in this guide are intended to empower scientists to confidently and effectively utilize this valuable building block in their drug discovery and development endeavors.

References

Application Notes and Protocols: Leveraging 3-Aminothietane 1,1-dioxide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery with 3-Aminothietane 1,1-dioxide

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, offering a robust alternative to traditional high-throughput screening (HTS).[1][2][3] By starting with small, low molecular weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[4][5] However, the full potential of FBDD is intrinsically linked to the quality and diversity of the fragment library. Historically, these libraries have been dominated by flat, aromatic compounds. The current frontier in FBDD is the strategic incorporation of three-dimensional (3D) fragments, which can provide access to novel chemical space and enable more specific interactions with protein targets.[6][7]

This application note details the utility of This compound , a unique and underexplored fragment, as a valuable addition to any FBDD library. Its inherent three-dimensionality, coupled with its desirable physicochemical properties and synthetic tractability, makes it an exceptional starting point for the development of novel therapeutics.

The thietane 1,1-dioxide scaffold introduces a strained, four-membered ring system that imparts a well-defined 3D geometry.[8] This is in stark contrast to the planarity of many traditional fragment cores. The sulfone group provides two hydrogen bond acceptors, while the amine group offers a hydrogen bond donor and a key vector for synthetic elaboration.[9][10] This combination of features in a small, rigid scaffold allows for the presentation of key pharmacophoric elements in distinct spatial orientations, increasing the probability of high-quality interactions with a protein binding site.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound in FBDD campaigns. We will delve into the rationale for its inclusion in fragment libraries, provide detailed protocols for its screening and validation, and outline strategies for its evolution from a fragment hit to a lead compound.

Physicochemical Properties of this compound

A thorough understanding of a fragment's physicochemical properties is paramount for its successful application in FBDD. This compound possesses a compelling profile that aligns well with the principles of fragment-based design.

PropertyValueSource
Molecular Weight 121.15 g/mol [9]
Molecular Formula C₃H₇NO₂S[9][10]
Appearance White to off-white solid[11]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 2[10]
Topological Polar Surface Area 69.9 Ų[10]
cLogP -1.4[10]

The low molecular weight and cLogP of this compound are well within the "Rule of Three" guidelines for fragment design, ensuring a higher probability of binding and better ligand efficiency. Its polarity, conferred by the sulfone and amine groups, generally leads to good aqueous solubility, a critical factor for biophysical screening assays.[4]

Strategic Inclusion in Fragment Libraries: The 3D Advantage

The inclusion of this compound in a fragment library is a strategic decision to enhance its structural diversity and explore novel chemical space. The rigid, non-planar structure of the thietane ring offers distinct advantages over flat aromatic fragments.[4][6][7]

dot

Hit_to_Lead cluster_0 Optimization Strategies Fragment This compound Hit Growing Fragment Growing Fragment->Growing Elaboration at Amine Fragment->Growing Functionalization of the Ring Lead Lead Compound Growing->Lead Linking Fragment Linking Linking->Lead Merging Fragment Merging Merging->Lead

References

Application Notes & Protocols: A Guide to the Strategic Incorporation of 3-Aminothietane 1,1-dioxide into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Advantage

In the landscape of modern drug discovery and chemical biology, the ability to modulate the structure and function of peptides is paramount. Peptides offer high specificity and potency but are often hampered by poor metabolic stability and uncontrolled conformational flexibility. The introduction of non-natural amino acids and bioisosteric replacements is a cornerstone strategy to overcome these limitations.[1][2][3] 3-Aminothietane 1,1-dioxide emerges as a compelling building block for this purpose.

This four-membered heterocyclic γ-amino acid analogue introduces a unique combination of structural and physicochemical properties:

  • Conformational Rigidity: The strained thietane ring imparts a significant local constraint on the peptide backbone, reducing the entropic penalty of binding to a biological target and stabilizing specific secondary structures.[4][5][6] This is critical for mimicking protein secondary structures like α-helices or β-turns.

  • Bioisosteric Replacement: The sulfone moiety (SO₂) is a non-classical bioisostere of an amide bond or various side chains.[7][8] It is highly polar, acts as a strong hydrogen bond acceptor, and is metabolically robust, properties that can be leveraged to enhance solubility and resist enzymatic degradation.[9][10]

  • Structural Versatility: Unlike linear spacers, the thietane ring presents substituents in a well-defined three-dimensional orientation, offering a unique scaffold for probing structure-activity relationships (SAR).

This guide provides a comprehensive overview and detailed protocols for the synthesis of the requisite Fmoc-protected this compound building block and its subsequent incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

The Building Block: Synthesis of Fmoc-3-aminothietane 1,1-dioxide

The successful incorporation of any non-natural amino acid begins with the efficient preparation of a suitably protected monomer for SPPS. The most common strategy for peptide synthesis is Fmoc/tBu chemistry, which requires the Nα-amine to be protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[11][12][13]

Causality Behind the Synthesis: The protocol below details the direct N-acylation of commercially available this compound. The choice of Fmoc-OSu (N-Hydroxysuccinimide ester of Fmoc) is based on its high reactivity and the generation of water-soluble byproducts, simplifying purification. A mild inorganic base like sodium bicarbonate is used to neutralize the generated acid and deprotonate the starting amine, driving the reaction to completion without promoting side reactions. Dioxane and water are used as a solvent system to solubilize both the polar amine salt and the nonpolar Fmoc-OSu.

Protocol 2.1: Synthesis of (1,1-dioxidothietan-3-yl)carbamic acid 9-fluorenylmethyl ester (Fmoc-3-aminothietane 1,1-dioxide)

Materials:

  • This compound hydrochloride (or free base)[14][15]

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of deionized water and 1,4-dioxane. Add sodium bicarbonate (2.5 eq) in portions and stir until the gas evolution ceases and the solid dissolves.

  • Fmoc Protection: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the stirred amine solution at room temperature over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase) until the starting amine is fully consumed.

  • Workup - Acidification & Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to pH ~2-3 using 1 M HCl. A white precipitate (the product) should form.

    • Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., DCM/hexanes) can yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Incorporation into Peptides via Fmoc-SPPS

The synthesized Fmoc-protected building block can be incorporated into a peptide sequence using a standard automated or manual solid-phase peptide synthesizer.[16][17] The workflow follows the conventional Fmoc-SPPS cycle of deprotection, coupling, and washing.

Overall SPPS Workflow

The general workflow for incorporating the specialized monomer is depicted below. This process highlights the iterative nature of SPPS, with the key step being the coupling of the custom building block.

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection Cycle 1..N-1 end_node Final Peptide-Resin deprotection->end_node Final Cycle wash1 DMF Wash deprotection->wash1 coupling Standard Fmoc-AA Coupling (e.g., HATU) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Repeat for standard AAs thietane_coupling Fmoc-Thietane Coupling (e.g., HATU) wash2->thietane_coupling Incorporation Step wash3 DMF Wash thietane_coupling->wash3 wash3->deprotection Continue SPPS

Caption: General Fmoc-SPPS workflow for incorporating this compound.

Protocol 3.2: Solid-Phase Incorporation and Peptide Elongation

Materials & Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected standard amino acids

  • Synthesized Fmoc-3-aminothietane 1,1-dioxide

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or equivalent (HBTU, COMU).

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Deprotection: Remove the Fmoc group from the pre-loaded resin by treating with deprotection solution (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Standard Amino Acid Coupling:

    • Prepare the coupling solution: Pre-activate a standard Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

    • Perform a Kaiser test or other qualitative test to confirm reaction completion. If incomplete, recouple.

  • Washing: Wash the resin with DMF (3-5 times).

  • Iterative Cycles: Repeat steps 2-5 for each standard amino acid in the sequence.

  • Incorporation of Fmoc-3-aminothietane 1,1-dioxide:

    • Following deprotection of the N-terminal amine, prepare the coupling solution for the thietane building block. Use Fmoc-3-aminothietane 1,1-dioxide (2-3 eq), HATU (1.9 eq), and DIPEA (4 eq).

    • Causality Note: A slightly lower equivalency and potentially longer coupling time (90 min to 2 hours) may be beneficial due to the potential for different solubility and reactivity profiles of the non-standard monomer.

    • Add the activated solution to the resin and agitate.

    • Monitor the coupling reaction carefully using the Kaiser test. The secondary amine of the thietane monomer may give a different colorimetric response, so comparison with a negative control is crucial.

  • Continue Synthesis: After successful coupling of the thietane block, wash the resin with DMF and continue with the standard deprotection/coupling cycles for any remaining amino acids.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Wash: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Cleavage, Purification, and Characterization

The final steps involve cleaving the peptide from the solid support while simultaneously removing side-chain protecting groups, followed by purification and analysis.

Protocol 4.1: Peptide Cleavage and Purification

Materials:

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) or other standard cocktail. CAUTION: Trifluoroacetic acid (TFA) is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1% TFA (for mobile phase)

Procedure:

  • Cleavage: Add the cleavage cocktail to the dried peptide-resin in the reaction vessel (approx. 10 mL per gram of resin).

  • Incubation: Agitate at room temperature for 2-3 hours. The sulfone group is stable to standard TFA cleavage conditions.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of aqueous ACN (with 0.1% TFA).

    • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.

    • Use a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA).

  • Lyophilization: Collect the pure fractions as determined by analytical HPLC, combine, and lyophilize to obtain a fluffy white powder.

Characterization

Confirm the identity and purity of the final thietane-containing peptide using the following methods.

Technique Purpose Expected Outcome
Analytical RP-HPLC Assess purityA single major peak with >95% purity. The retention time may shift compared to an all-natural analogue due to the polarity of the sulfone.
Mass Spectrometry Confirm identityThe observed mass (from MALDI-TOF or ESI-MS) should match the calculated theoretical mass of the desired peptide sequence.
Circular Dichroism (CD) Assess secondary structureThe CD spectrum may show an increase in ordered structure (e.g., helicity) compared to a flexible control peptide, confirming the conformational effect.[18][19]
Proteolysis Assay Evaluate metabolic stabilityIncubate the peptide with a protease (e.g., trypsin, chymotrypsin). HPLC analysis should show significantly slower degradation compared to a control peptide.[19][20]

Expected Outcomes and Applications

The incorporation of this compound serves as a powerful tool in peptidomimetic design. The resulting peptides, often termed sulfono-γ-AApeptides, can exhibit predictable and robust helical folding conformations.[18][19][20]

Structural Implications

The rigid four-membered ring acts as a nucleation point for specific secondary structures. This is conceptually different from other backbone modifications.

Caption: The thietane ring (B) induces a rigid kink, promoting defined structures over flexible ones (A).

Applications in Drug Development
  • Protein-Protein Interaction (PPI) Inhibitors: The ability to mimic α-helical domains makes these scaffolds ideal for targeting PPIs, such as p53-MDM2 or BCL9-β-catenin, which are implicated in cancer.[18][19]

  • Metabolically Stable Agonists/Antagonists: The enhanced proteolytic resistance can prolong the half-life of peptide therapeutics, such as GLP-1 receptor agonists for diabetes treatment.[18][19]

  • Antimicrobial Peptides: Constraining the structure of antimicrobial peptides can enhance their membrane-disrupting activity and stability in biological fluids.

By providing a robust method to introduce a unique conformational and physicochemical element, this compound is a valuable addition to the medicinal chemist's toolkit for rational peptide design.

References

Application Notes & Protocols: 3-Aminothietane 1,1-Dioxide as a Constrained Sulfone Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The sulfone functional group is a cornerstone of modern medicinal chemistry, prized for its chemical stability, synthetic accessibility, and its role as a potent hydrogen bond acceptor.[1] Found in numerous FDA-approved drugs, its utility is well-established.[2] However, contemporary drug discovery campaigns increasingly seek to escape "flatland"—the over-reliance on two-dimensional, aromatic structures. The strategic introduction of three-dimensional (3D), sp³-rich scaffolds is a proven method to enhance physicochemical properties, including solubility and metabolic stability, while often improving target engagement.[3]

Conformational constraint is a key principle in this effort. By locking flexible acyclic moieties into rigid cyclic structures, medicinal chemists can reduce the entropic penalty of binding to a biological target, potentially boosting potency and selectivity.[4] It is at this intersection of proven utility and modern design principles that 3-aminothietane 1,1-dioxide emerges as a powerful building block. This small, strained ring system acts as a constrained, polar bioisostere for acyclic amino-sulfones, offering a pre-organized, 3D scaffold that can profoundly and beneficially impact the properties of a lead compound.

This guide provides a comprehensive overview of the strategic advantages of this compound, its physicochemical profile, and detailed protocols for its synthesis and incorporation into target molecules.

Section 1: The Strategic Advantage of Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental tactic in lead optimization.[5][6] this compound serves as a non-classical bioisostere for flexible ethylamine sulfone fragments, a common motif in drug candidates. The core advantage lies in the rigidification of the scaffold.

The thietane ring locks the relative positions of the sulfone and the amine, presenting a well-defined vector for interaction with a target protein. This contrasts sharply with an acyclic analog, which can adopt numerous conformations in solution, only one of which is biologically active. This pre-organization can lead to:

  • Enhanced Potency: Reduced entropic cost upon binding.

  • Improved Selectivity: The rigid conformation may fit the intended target more precisely than off-targets.

  • Favorable ADME Properties: The introduction of a polar, sp³-rich scaffold can improve solubility and disrupt metabolic pathways associated with more traditional lipophilic groups.[3]

G cluster_0 Flexible Acyclic Analog cluster_1 cluster_2 Constrained Bioisostere cluster_3 Flexible R-SO2-CH2-CH2-NH2 Constrained R-(3-Aminothietane-1,1-dioxide) Flexible->Constrained Bioisosteric Replacement p1 p2 p3 p4

Figure 1: Bioisosteric replacement of a flexible sulfone with a rigid analog.

Section 2: Physicochemical Profile

The value of this compound is clearly demonstrated by comparing its calculated physicochemical properties to a representative acyclic analog, 2-(methylsulfonyl)ethan-1-amine.

PropertyThis compound2-(Methylsulfonyl)ethan-1-amineRationale for Advantage
Molecular Weight 121.15107.15Comparable, low MW building block.
cLogP -1.9-1.4Lower lipophilicity, often correlates with improved aqueous solubility.
Topological Polar Surface Area (TPSA) 78.5 Ų78.5 ŲIdentical polar surface area, maintaining key H-bonding interactions.
Fraction of sp³ Carbons (Fsp³) 1.001.00Fully saturated, maximizing three-dimensional character.
Rotatable Bonds 02Zero rotatable bonds, indicating complete conformational rigidity.

Data sourced from PubChem CID 55297114 and CID 116260 respectively.[7]

As the data illustrates, the thietane dioxide provides the same polar interactions (TPSA) and sp³ character as its acyclic counterpart but within a conformationally locked system (0 rotatable bonds) and with potentially improved solubility (lower cLogP). This profile makes it an exemplary candidate for tackling developability challenges in drug discovery programs.

Section 3: Protocols for Synthesis and Application

The practical utility of a building block is defined by its accessibility and the ease of its incorporation into target molecules. The following protocols provide robust, field-proven methods for both the synthesis of the core scaffold and its subsequent use in amide bond formation, one of the most common reactions in medicinal chemistry.[8]

G A Synthesis of Thietan-3-ol B Oxidation to Thietan-3-ol 1,1-Dioxide A->B m-CPBA C Functionalization to This compound B->C Multi-step (e.g., Mitsunobu) D Amide Coupling with R-COOH C->D EDC, HOBt E Purification & Characterization D->E

References

Application Notes & Protocols: N-Functionalization of 3-Aminothietane 1,1-Dioxide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Strained Scaffold

The 3-aminothietane 1,1-dioxide motif has emerged as a highly valuable building block in modern medicinal chemistry. Its compact, rigid, and polar nature makes it an attractive bioisostere for commonly used groups like piperidines and morpholines, offering a unique vector in three-dimensional chemical space. The sulfone moiety acts as a strong hydrogen bond acceptor, while the strained four-membered ring imparts specific conformational constraints on the appended N-substituents, which can be exploited to enhance binding affinity and selectivity for biological targets.[1][2] This guide provides detailed, field-proven protocols for the three most common and critical N-functionalization reactions of the parent amine: reductive amination, amide coupling, and sulfonylation.

N-Alkylation via Reductive Amination

Reductive amination is a robust and highly versatile method for forming carbon-nitrogen bonds, converting the primary amine of this compound into secondary amines by reaction with an aldehyde or ketone.[3] The reaction typically proceeds in a one-pot fashion, where an intermediate imine or iminium ion is formed and subsequently reduced in situ.[4][5]

Causality and Mechanistic Insight

The success of this one-pot procedure hinges on the choice of a mild reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated imine (iminium ion) over the starting carbonyl compound.[6] This selectivity prevents premature reduction of the aldehyde or ketone, allowing for the initial condensation with the amine to proceed efficiently. The reaction is often facilitated by a weak acid, which catalyzes imine formation, but excessive acid must be avoided as it can lead to unwanted side reactions or inactivation of the amine nucleophile.[4]

G start Combine this compound, Aldehyde/Ketone, and Solvent (e.g., DCE) add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) start->add_reductant stir Stir at Room Temperature (2-24 h) add_reductant->stir monitor Monitor by LC-MS/TLC stir->monitor quench Quench Reaction (e.g., sat. aq. NaHCO₃) monitor->quench Upon Completion extract Extract with Organic Solvent (e.g., DCM or EtOAc) quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify via Flash Chromatography dry->purify product Isolated N-Alkylated Product purify->product

Caption: Workflow for one-pot reductive amination.

Protocol 1: General Procedure for Reductive Amination

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 equivalents, if starting with the hydrochloride salt)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound hydrochloride (1.0 eq) and anhydrous DCM or DCE (to make a ~0.1 M solution).

  • Add Et₃N or DIPEA (1.1 eq) to free-base the amine. Stir for 10-15 minutes at room temperature.

  • Add the desired aldehyde or ketone (1.1 eq). Stir the mixture for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and gas evolution.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (typically using a gradient of methanol in dichloromethane) to yield the pure N-alkylated product.

Data Summary: Representative Reductive Aminations
EntryAldehyde/KetoneReducing AgentSolventTime (h)Typical Yield
1BenzaldehydeNaBH(OAc)₃DCE485-95%
2IsobutyraldehydeNaBH(OAc)₃DCM680-90%
3CyclohexanoneNaBH₃CN, AcOHMeOH1275-85%
4Pyridine-4-carboxaldehydeNaBH(OAc)₃DCE870-85%

Amide Bond Formation

Amide coupling is arguably the most common reaction in medicinal chemistry, and it provides a direct route to N-acylated 3-aminothietane 1,1-dioxides. The reaction involves the coupling of the amine with a carboxylic acid, which requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[7][8]

Causality and Mechanistic Insight

Direct reaction between an amine and a carboxylic acid to form an amide is extremely slow and requires high temperatures, which can degrade sensitive molecules.[9] Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (Hydroxybenzotriazole), are used to form a highly reactive activated ester intermediate in situ.[7] This intermediate is then readily attacked by the amine nucleophile. A non-nucleophilic organic base, such as DIPEA, is essential to neutralize the acidic proton of the amine salt and any acidic byproducts generated during the activation step, driving the reaction to completion.[10]

G start Combine Carboxylic Acid, Coupling Reagent (HATU), and Solvent (DMF) add_base Add Base (DIPEA) start->add_base stir_activate Stir for 5-10 min (Activation) add_base->stir_activate add_amine Add this compound stir_activate->add_amine stir_react Stir at Room Temperature (1-12 h) add_amine->stir_react workup Aqueous Workup (e.g., H₂O/EtOAc extraction) stir_react->workup Upon Completion purify Purify via Flash Chromatography or Prep-HPLC workup->purify product Isolated N-Acyl Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

Materials:

  • This compound hydrochloride

  • Carboxylic Acid (1.0 equivalents)

  • HATU (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to make a ~0.2 M solution).

  • Add DIPEA (2.0 eq) and stir the mixture at room temperature for 5-10 minutes to allow for the formation of the activated ester.

  • In a separate vial, dissolve this compound hydrochloride (1.1 eq) in a small amount of DMF, add DIPEA (1.0 eq), and vortex briefly.

  • Add the amine solution from step 3 to the activated ester solution from step 2.

  • Stir the reaction at room temperature for 1-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water (3x) to remove DMF and excess reagents. Trustworthiness Note: The water washes are critical for removing the water-soluble urea byproducts and salts, simplifying purification.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes or methanol in DCM).

Data Summary: Representative Amide Couplings
EntryCarboxylic AcidCoupling SystemSolventTime (h)Typical Yield
1Benzoic AcidHATU / DIPEADMF290-98%
2Acetic AcidEDC / HOBt / DIPEADCM485-95%
3Boc-L-AlanineHATU / DIPEADMF388-96%
4Isonicotinic AcidT3P / PyridineEtOAc675-85%[10]

Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous approved drugs. Formation of a sulfonamide with this compound is straightforward, involving the reaction of the primary amine with a sulfonyl chloride in the presence of a base.[11]

Causality and Mechanistic Insight

The reaction proceeds via nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride. This process liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base, such as triethylamine or pyridine, must be included to act as an acid scavenger. Without the base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine is often used as both the base and the solvent.

G start Dissolve this compound in Solvent/Base (e.g., Pyridine/DCM) cool Cool to 0 °C start->cool add_sulfonyl Add Sulfonyl Chloride (dropwise) cool->add_sulfonyl warm_stir Warm to RT and Stir (1-16 h) add_sulfonyl->warm_stir workup Quench with H₂O or dilute HCl and Extract warm_stir->workup Upon Completion purify Purify via Flash Chromatography or Recrystallization workup->purify product Isolated N-Sulfonylated Product purify->product

Caption: Workflow for N-sulfonylation.

Protocol 3: General Procedure for N-Sulfonylation

Materials:

  • This compound hydrochloride

  • Sulfonyl Chloride (1.0 - 1.1 equivalents)

  • Pyridine or Triethylamine (Et₃N) (2.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq), anhydrous DCM (to make a ~0.2 M solution), and pyridine or Et₃N (2.5 eq).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.05 eq) dropwise via syringe. Causality Note: The reaction can be exothermic, and dropwise addition at 0 °C is crucial for controlling the reaction rate and preventing potential side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-16 hours, monitoring progress by LC-MS or TLC.

  • Upon completion, dilute the mixture with DCM and wash with 1 M HCl (2x) to remove the excess base.

  • Wash the organic layer with water, then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the pure sulfonamide.

Data Summary: Representative Sulfonylations
EntrySulfonyl ChlorideBaseSolventTime (h)Typical Yield
1Benzenesulfonyl chloridePyridineDCM290-97%
2Methanesulfonyl chlorideEt₃NDCM185-95%
3p-Toluenesulfonyl chloridePyridinePyridine588-96%
42-Naphthalenesulfonyl chlorideEt₃NDCM485-95%

References

Large-scale synthesis of 3-Aminothietane 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 3-Aminothietane 1,1-dioxide Hydrochloride

Abstract

This compound and its hydrochloride salt are invaluable building blocks in modern medicinal chemistry. As saturated bioisosteres for motifs like piperidine or cyclohexane, they offer a unique combination of properties, including improved polarity, aqueous solubility, and metabolic stability, without a significant increase in molecular weight.[1][2] This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound hydrochloride. The selected synthetic strategy is designed for robustness, scalability, and control over critical process parameters, proceeding through a stable 3-hydroxythietane 1,1-dioxide intermediate to avoid the challenges associated with direct oxidation of an amine-containing precursor.

Rationale for the Selected Synthetic Strategy

For the multi-kilogram synthesis of the target compound, a linear, five-step sequence starting from commercially available epichlorohydrin has been selected. This route offers several strategic advantages over alternatives such as the reductive amination of thietan-3-one 1,1-dioxide:

  • Process Safety and Control: The chosen pathway introduces the sensitive amine functionality in the final steps. This avoids subjecting an amine to the harsh oxidative conditions required to form the sulfone, which can lead to undesired side products and complex purification profiles.

  • Intermediate Stability: The key intermediates, particularly 3-hydroxythietane 1,1-dioxide, are stable, crystalline solids, which facilitates purification and handling at scale.[3]

  • Well-Characterized Transformations: Each step employs classical, well-understood chemical transformations that are readily amenable to industrial scale-up.

The overall synthetic workflow is depicted below.

G cluster_0 Synthetic Workflow A Epichlorohydrin B Step 1: Thiolation Thietan-3-ol A->B H₂S, Base C Step 2: Oxidation 3-Hydroxythietane 1,1-dioxide B->C H₂O₂, Na₂WO₄ D Step 3: Chlorination 3-Chlorothietane 1,1-dioxide C->D SOCl₂ E Step 4: Amination This compound (Free Base) D->E NH₃ F Step 5: Salt Formation This compound HCl (Final Product) E->F HCl

Caption: High-level overview of the 5-step synthetic route.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves highly toxic, corrosive, and flammable materials. All steps must be conducted in a well-ventilated fume hood or appropriate chemical reactor by trained personnel. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Step 1: Synthesis of Thietan-3-ol from Epichlorohydrin

This procedure is adapted from established methods for synthesizing thietan-3-ols from oxiranes.[3][4][5] The reaction involves the ring-opening of epichlorohydrin by a sulfide source, followed by intramolecular cyclization.

  • Reagents:

    • Epichlorohydrin (1.0 eq)

    • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 eq)

    • Water (demineralized)

    • Dichloromethane (DCM) for extraction

  • Protocol:

    • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge water and sodium sulfide nonahydrate. Stir until a homogenous solution is formed.

    • Cool the solution to 0–5 °C using a circulating chiller.

    • Add epichlorohydrin dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 16-20 hours.

    • Monitor reaction completion by TLC or GC-MS analysis of an extracted aliquot.

    • Once complete, saturate the aqueous phase with sodium chloride to facilitate extraction.

    • Extract the product into dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude thietan-3-ol as an oil.

    • The crude product can be purified by vacuum distillation for use in the next step.

Step 2: Oxidation to 3-Hydroxythietane 1,1-dioxide

This step utilizes a catalytic tungstate/hydrogen peroxide system, a method proven to be effective for the oxidation of thietanes to their corresponding sulfones.[3][6] This system is preferable to peroxy acids like m-CPBA at large scale due to lower cost, improved safety, and a simpler aqueous workup.

  • Reagents:

    • Thietan-3-ol (1.0 eq)

    • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.01-0.02 eq)

    • Hydrogen peroxide (H₂O₂), 30-35% aqueous solution (2.5 eq)

    • Acetic acid or Ethyl Acetate (as solvent)

    • Sodium sulfite (Na₂SO₃) for quenching

  • Protocol:

    • Charge the reactor with thietan-3-ol, the chosen solvent (e.g., ethyl acetate), and sodium tungstate dihydrate.[3]

    • Heat the mixture to 45-50 °C.

    • Add the hydrogen peroxide solution dropwise via an addition funnel over 4-6 hours, carefully monitoring the internal temperature. Maintain the temperature between 50-55 °C.

    • After addition, maintain the temperature and stir for an additional 2-4 hours until reaction completion is confirmed by TLC or HPLC.

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add a saturated aqueous solution of sodium sulfite to quench the excess peroxide. An exotherm will be observed. Monitor for the absence of peroxide using starch-iodide test strips.

    • Filter the resulting slurry to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure. The product, 3-hydroxythietane 1,1-dioxide, will often crystallize upon concentration.

    • The solid can be triturated with a solvent like methyl tert-butyl ether (MTBE) or recrystallized from an ethanol/water mixture to achieve high purity.[3]

Step 3: Synthesis of 3-Chlorothietane 1,1-dioxide

The conversion of the hydroxyl group to a chloride provides an excellent leaving group for the subsequent amination. Thionyl chloride is an effective and common reagent for this transformation.[3]

  • Reagents:

    • 3-Hydroxythietane 1,1-dioxide (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Pyridine or N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene or Dichloromethane (as solvent)

  • Protocol:

    • Caution: This reaction releases toxic HCl and SO₂ gas and must be performed in a well-ventilated area with a scrubber system for the off-gas.

    • Suspend 3-hydroxythietane 1,1-dioxide in the chosen solvent in a dry reactor under a nitrogen atmosphere.

    • Add a catalytic amount of DMF.

    • Add thionyl chloride dropwise at room temperature. Gas evolution will be observed.

    • After the addition, heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until the reaction is complete as monitored by HPLC.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess solvent and thionyl chloride.

    • Dissolve the crude residue in a water-immiscible solvent like ethyl acetate and wash carefully with cold water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford 3-chlorothietane 1,1-dioxide, which is typically a solid.

Step 4: Amination to this compound (Free Base)

This step involves a nucleophilic substitution of the chloride with ammonia. To achieve a reasonable reaction rate, elevated temperature and pressure are typically required.

  • Reagents:

    • 3-Chlorothietane 1,1-dioxide (1.0 eq)

    • Aqueous ammonia (NH₄OH), 28-30% solution (10-20 eq)

    • Ethanol or Isopropanol (as co-solvent)

  • Protocol:

    • Charge a pressure-rated reactor (autoclave) with 3-chlorothietane 1,1-dioxide, the co-solvent, and the aqueous ammonia solution.

    • Seal the reactor and heat the mixture to 80-100 °C. The internal pressure will increase.

    • Maintain the temperature and stir for 12-24 hours. Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing via HPLC.

    • Once the reaction is complete, cool the reactor to room temperature and vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove ammonia, the co-solvent, and water.

    • The resulting residue contains the free base of this compound and ammonium chloride. The product can be extracted into a solvent like isopropanol or a DCM/methanol mixture and filtered to remove the inorganic salt. Concentration of the filtrate yields the crude free base.

Step 5: Hydrochloride Salt Formation and Final Purification

Formation of the hydrochloride salt provides a stable, crystalline, and easily handled final product with improved physical properties.

  • Reagents:

    • This compound (free base) (1.0 eq)

    • Hydrochloric acid (solution in isopropanol, ~5-6 M, or gaseous HCl)

    • Isopropanol (IPA) or Ethanol (EtOH)

  • Protocol:

    • Dissolve the crude this compound free base in a suitable solvent such as isopropanol.

    • Filter the solution to remove any insoluble impurities.

    • Cool the solution to 0-5 °C.

    • Slowly add the solution of HCl in isopropanol dropwise with vigorous stirring. The hydrochloride salt will precipitate. The pH of the slurry should be adjusted to ~1-2.

    • Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by filtration.

    • Wash the filter cake with cold isopropanol to remove any residual impurities.

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

    • For highest purity, the hydrochloride salt can be recrystallized from an alcohol/water solvent system.

Data Summary and Characterization

The following table summarizes the expected outcomes and key analytical data for the synthetic sequence.

StepProduct NameTypical YieldPurity (HPLC)Key Analytical Data (Expected)
1Thietan-3-ol60-75%>95% (GC)Matches literature spectral data.
23-Hydroxythietane 1,1-dioxide80-90%>98%¹H NMR, ¹³C NMR, MS (ESI+). Crystalline solid.[3]
33-Chlorothietane 1,1-dioxide85-95%>97%¹H NMR, ¹³C NMR, MS (ESI+). Crystalline solid.[3]
4This compound70-85%>95%¹H NMR, ¹³C NMR, MS (ESI+): [M+H]⁺.
5This compound HCl90-98%>99.5%¹H NMR, ¹³C NMR, MS (ESI+): [M-Cl]⁺, Elemental Analysis (C, H, N, S, Cl). White crystalline solid.

References

The Strategic Incorporation of 3-Aminothietane 1,1-Dioxide in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Improved Physicochemical Properties in Kinase Inhibitors

The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases. A primary challenge in the field is the design of inhibitors with high selectivity to minimize off-target effects, coupled with favorable physicochemical properties that ensure good bioavailability and metabolic stability.

Saturated heterocycles have emerged as valuable building blocks in medicinal chemistry to address these challenges. Their three-dimensional structures can provide access to previously unexplored chemical space, enabling more specific interactions with the target protein. Among these, the 3-aminothietane 1,1-dioxide moiety has garnered significant interest. The thietane ring, a four-membered heterocycle containing a sulfur atom, is relatively underexplored compared to more common rings like piperidine or morpholine. The oxidation of the sulfur to a sulfone introduces a polar, hydrogen-bond accepting group, which can significantly influence solubility and interactions with the kinase active site. The amino group at the 3-position provides a convenient handle for synthetic elaboration, allowing for its incorporation into various kinase inhibitor scaffolds.

This guide provides a detailed overview and practical protocols for the utilization of this compound as a key building block in the synthesis of kinase inhibitors, with a focus on its application in creating novel Janus kinase (JAK) inhibitors.

The this compound Scaffold: A Privileged Moiety

The this compound scaffold offers several advantages in the design of kinase inhibitors:

  • Vectorial Exit and Spacing: The rigid, four-membered ring acts as a compact and well-defined spacer, projecting the amino group in a specific vector away from the core scaffold. This allows for precise positioning of substituents to probe interactions within the solvent-exposed regions of the kinase active site.

  • Improved Physicochemical Properties: The polar sulfone group can enhance aqueous solubility, a common challenge in drug development. This polarity is balanced by the otherwise aliphatic nature of the ring, allowing for a fine-tuning of the overall lipophilicity of the final molecule.

  • Novelty and Intellectual Property: The relative novelty of the thietane scaffold provides opportunities for generating new intellectual property in a competitive landscape.

  • Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, potentially leading to improved pharmacokinetic profiles.

General Synthetic Strategy: Nucleophilic Aromatic Substitution

A common and effective method for incorporating this compound into kinase inhibitor scaffolds is through nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic core. Many kinase inhibitors are based on scaffolds such as pyrimidine, pyrazole, or purine, which are often functionalized with a leaving group (e.g., a halogen) at a position amenable to substitution by an amine.

The general workflow for this synthetic approach is outlined below:

G cluster_0 Preparation of Key Intermediates cluster_1 Step 1: First SNAr Reaction cluster_2 Step 2: Second SNAr Reaction Start Commercially Available 2,4-Dichloropyrimidine Reaction1 Nucleophilic Aromatic Substitution (SNAr) Start->Reaction1 Amine Heterocyclic Amine (e.g., aminopyrazole) Amine->Reaction1 Thietane This compound Reaction2 Nucleophilic Aromatic Substitution (SNAr) Thietane->Reaction2 Intermediate1 Monosubstituted Pyrimidine Reaction1->Intermediate1 Intermediate1->Reaction2 FinalProduct Final Kinase Inhibitor Reaction2->FinalProduct

Caption: General synthetic workflow for incorporating this compound.

Detailed Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

This protocol describes a general method for the synthesis of a 4-(heteroarylamino)-2-(thietan-3-ylamino)pyrimidine scaffold, a common core in many kinase inhibitors.

Materials and Reagents
ReagentSupplierPurity
2,4-DichloropyrimidineMajor Supplier A>98%
3-Amino-5-methyl-1H-pyrazoleMajor Supplier B>97%
This compound hydrochlorideMajor Supplier C>98%
N,N-Diisopropylethylamine (DIPEA)Major Supplier D>99%
1,4-DioxaneMajor Supplier EAnhydrous
N,N-Dimethylformamide (DMF)Major Supplier FAnhydrous
Ethyl acetate (EtOAc)Major Supplier GACS Grade
HexanesMajor Supplier HACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house preparation-
BrineIn-house preparation-
Anhydrous magnesium sulfate (MgSO₄)Major Supplier I-
Step 1: Synthesis of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

This step involves the selective monosubstitution of 2,4-dichloropyrimidine with a heterocyclic amine. The greater reactivity of the C4 chlorine facilitates this selectivity.

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-methyl-1H-pyrazole (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the desired 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine as a solid.

Rationale: The use of a hindered base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing as a nucleophile. The reaction temperature is optimized to favor the monosubstitution at the more reactive C4 position of the pyrimidine ring.

Step 2: Synthesis of N4-(5-methyl-1H-pyrazol-3-yl)-N2-(thietan-3-yl)pyrimidine-2,4-diamine 1,1-dioxide

This final step introduces the this compound moiety.

Procedure:

  • To a solution of 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) in a sealed tube, add this compound hydrochloride (1.2 eq) and DIPEA (3.0 eq).

  • Seal the tube and heat the reaction mixture to 120 °C for 12-16 hours. Monitor the reaction progress by LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization or flash column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane).

Rationale: A higher temperature and a more polar aprotic solvent like DMF are typically required for the substitution of the less reactive C2 chlorine. The use of the hydrochloride salt of this compound necessitates the use of an excess of base to both neutralize the salt and scavenge the HCl produced in the reaction.

Application Example: Synthesis of a Putative Janus Kinase (JAK) Inhibitor

The following is a hypothetical, yet plausible, synthetic route to a JAK inhibitor incorporating the this compound moiety, based on known JAK inhibitor scaffolds.[1][2]

G cluster_0 Starting Materials cluster_1 Synthesis of Intermediate A cluster_2 Final Product Synthesis SM1 2,4-Dichloro-5-fluoropyrimidine ReactionA SNAr Reaction (DIPEA, 1,4-Dioxane, 80°C) SM1->ReactionA SM2 1H-Pyrrolo[2,3-b]pyridin-4-amine SM2->ReactionA SM3 This compound ReactionB SNAr Reaction (DIPEA, DMF, 120°C) SM3->ReactionB IntermediateA 2-Chloro-5-fluoro-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-amine ReactionA->IntermediateA IntermediateA->ReactionB FinalProduct Putative JAK Inhibitor ReactionB->FinalProduct

References

Asymmetric Synthesis of Chiral 3-Aminothietane 1,1-Dioxide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Chiral 3-Aminothietane 1,1-Dioxides in Medicinal Chemistry

The thietane ring, a four-membered sulfur-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its oxidized form, the thietane 1,1-dioxide, offers a unique combination of properties: a compact, rigid structure, increased polarity, and the ability to act as a bioisostere for other chemical groups. When substituted with a chiral amino group at the 3-position, these derivatives become highly sought-after building blocks for the development of novel therapeutics. The defined three-dimensional arrangement of the substituents on the chiral 3-aminothietane 1,1-dioxide core allows for precise interactions with biological targets, leading to improved potency and selectivity of drug candidates.

This technical guide provides an in-depth exploration of the asymmetric synthesis of chiral this compound derivatives. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the synthetic strategies, offering field-proven insights to guide researchers in this exciting and challenging area of synthetic chemistry.

Strategic Approaches to Asymmetric Synthesis

The construction of the chiral this compound scaffold presents a significant synthetic challenge, requiring stereocontrol during the formation of the C-N bond and the thietane ring, followed by a stereoretentive oxidation. Several key strategies have been explored to achieve this, primarily revolving around organocatalysis and chiral ligand-metal catalysis.

Organocatalytic Strategies: The Power of Chiral Brønsted Acids

Chiral phosphoric acids (CPAs) have revolutionized the field of asymmetric organocatalysis.[1][2] These powerful Brønsted acids can act as chiral proton donors, activating substrates towards nucleophilic attack and creating a chiral environment that dictates the stereochemical outcome of the reaction. For the synthesis of chiral 3-aminothietanes, a plausible strategy involves the conjugate addition of an amine to a thietene 1,1-dioxide precursor, catalyzed by a CPA.

dot

cluster_0 Catalytic Cycle Catalyst Chiral Phosphoric Acid (CPA) Activated_Complex Activated Thietene-CPA Complex Catalyst->Activated_Complex Thietene Thietene 1,1-Dioxide Thietene->Activated_Complex Protonation Amine Amine Nucleophile Amine->Activated_Complex Nucleophilic Attack Product_Complex Product-CPA Complex Activated_Complex->Product_Complex Addition Product_Complex->Catalyst Catalyst Regeneration Chiral_Product Chiral this compound Product_Complex->Chiral_Product

Caption: Proposed Catalytic Cycle for CPA-Catalyzed Amination.

In this proposed cycle, the chiral phosphoric acid protonates the thietene 1,1-dioxide, increasing its electrophilicity. The amine nucleophile then attacks the activated double bond within the chiral environment created by the catalyst, leading to the formation of the enantioenriched this compound.

[3+2] Cycloaddition Reactions: A Convergent Approach

Asymmetric [3+2] cycloaddition reactions offer a powerful and convergent method for the construction of heterocyclic rings with high stereocontrol.[3][4] The synthesis of chiral 3-aminothietanes could be envisioned through the reaction of a sulfur-containing three-atom component with a two-atom nitrogen-containing component, catalyzed by a chiral organocatalyst or metal complex. While specific examples for thietane synthesis are emerging, the principles are well-established for other heterocycles.[5]

dot

cluster_1 Asymmetric [3+2] Cycloaddition Workflow Start Starting Materials (Sulfur & Nitrogen Components) Catalysis Chiral Catalyst (Organocatalyst or Metal Complex) Start->Catalysis Cycloaddition [3+2] Cycloaddition Catalysis->Cycloaddition Thietane_Ring Chiral 3-Aminothietane Ring System Cycloaddition->Thietane_Ring Oxidation Stereoretentive Oxidation Thietane_Ring->Oxidation Final_Product Chiral this compound Oxidation->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminothietane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Aminothietane 1,1-dioxide. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable building block. Thietane 1,1-dioxides are increasingly important scaffolds in medicinal chemistry, prized for their unique three-dimensional structure and favorable physicochemical properties.[1][2] However, their synthesis, particularly the introduction of the 3-amino group, is fraught with challenges including ring instability, byproduct formation, and purification difficulties.

This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles in your synthetic efforts.

Visualized Synthetic Overview

The synthesis of this compound typically proceeds through a few common pathways starting from commercially available thietan-3-one or thietan-3-ol. The diagram below illustrates the key transformations and intermediates.

G Thietan_3_one Thietan-3-one Thietan_3_ol Thietan-3-ol Thietan_3_one->Thietan_3_ol Ketone_Dioxide Thietan-3-one 1,1-dioxide Thietan_3_one->Ketone_Dioxide Oxidation Hydroxy_Dioxide 3-Hydroxythietane 1,1-dioxide Thietan_3_ol->Hydroxy_Dioxide Oxidation (m-CPBA, H2O2) Phthalimide_Adduct N-(1,1-Dioxothietan-3-yl)phthalimide Hydroxy_Dioxide->Phthalimide_Adduct Mitsunobu Reaction (Phthalimide, PPh3, DEAD) Final_Product 3-Aminothietane 1,1-dioxide Ketone_Dioxide->Final_Product Reductive Amination (NH3 source, NaBH3CN) Phthalimide_Adduct->Final_Product Deprotection (Hydrazine)

Caption: Common synthetic routes to this compound.

Section 1: Synthesis of the Key Precursor: 3-Hydroxythietane 1,1-dioxide

The most common entry point for amination is via the hydroxyl precursor. Its quality is paramount for the success of subsequent steps. This section addresses issues in its preparation.

Frequently Asked Questions (FAQs)

Q: My oxidation of thietan-3-ol to 3-hydroxythietane 1,1-dioxide is incomplete or gives a low yield. What should I check?

A: This is a common issue often related to the choice and stoichiometry of the oxidant or the reaction conditions.

  • Oxidant Choice: Meta-chloroperoxybenzoic acid (m-CPBA) is a highly reliable and effective oxidant for this transformation.[2][3] Hydrogen peroxide (H₂O₂) in the presence of an acid like formic or acetic acid is a more economical, large-scale option, but can sometimes lead to impurities.[4]

  • Stoichiometry: The oxidation from a sulfide (thietanol) to a sulfone (thietanol dioxide) requires at least two equivalents of the oxidizing agent. In practice, using a slight excess (e.g., 2.5-3.0 equivalents of m-CPBA) is recommended to drive the reaction to completion.[2][3]

  • Temperature Control: The reaction is exothermic. It is critical to add the oxidant portion-wise at a low temperature (e.g., 0 °C) to control the exotherm, and then allow the reaction to warm to room temperature to ensure completion.[2][3] Runaway temperatures can lead to degradation and byproduct formation.

  • Reaction Time: Ensure the reaction is stirred for a sufficient duration. A typical timeframe is 3-4 hours after the addition of the oxidant is complete.[2][3] Monitor the reaction by TLC or LCMS to confirm the disappearance of the starting material.

Q: I am observing a significant amount of dimethyl sulfone as an impurity when using hydrogen peroxide for the oxidation. How can this be avoided?

A: The formation of dimethyl sulfone is a known issue in some oxidation processes, particularly those involving hydrogen peroxide in acetic acid.[4] This impurity likely arises from trace amounts of dimethyl sulfide or related precursors. While difficult to completely eliminate, its formation can be minimized by:

  • Using High-Purity Starting Materials: Ensure your thietan-3-ol is free from sulfur-containing impurities.

  • Alternative Oxidation Systems: Switching to an m-CPBA-based oxidation in a solvent like dichloromethane (DCM) typically provides a cleaner product profile and avoids this specific byproduct.[2][3]

  • Careful Workup: The final product, 3-hydroxythietane 1,1-dioxide, is a water-soluble solid. Purification often involves crystallization, which can be effective at removing less polar impurities.

Experimental Protocol: Oxidation of Thietan-3-ol with m-CPBA

This protocol is adapted from established literature procedures.[2][3]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thietan-3-ol (1.0 equiv) in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1-0.15 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: Add m-CPBA (77% purity, 3.0 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3.5-4 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench the excess peroxide by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with CH₂Cl₂.

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by flash column chromatography (using an acetone/pentane or ethyl acetate/hexane gradient) or by crystallization from a suitable solvent system (e.g., isopropanol).[4]

Section 2: Introduction of the Amino Group - A Troubleshooting Guide

This is often the most challenging step in the sequence. Several methods exist, each with its own set of potential problems.

Method A: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols to a wide range of functional groups with inversion of stereochemistry.[5][6] For synthesizing this compound, this typically involves reacting 3-hydroxythietane 1,1-dioxide with an amine surrogate like phthalimide, followed by deprotection.

Q: My Mitsunobu reaction with 3-hydroxythietane 1,1-dioxide and phthalimide is failing. What are the most critical parameters?

A: A failed Mitsunobu reaction is a classic problem. The mechanism is complex, and success hinges on several factors.[5][6]

  • Reagent Order of Addition: This is arguably the most critical factor. The generally accepted and most reliable procedure is to pre-mix the alcohol (3-hydroxythietane 1,1-dioxide), the nucleophile (phthalimide), and triphenylphosphine (PPh₃) in an anhydrous solvent (THF is preferred). Then, cool the solution to 0 °C before the dropwise addition of the azodicarboxylate (DEAD or DIAD).[6][7] Adding the alcohol to the pre-formed PPh₃-DEAD betaine can lead to side reactions.

  • Nucleophile Acidity: The Mitsunobu reaction works best for nucleophiles with a pKa ≤ 13.[5][8] Phthalimide (pKa ≈ 8.3) is an excellent choice. If you are attempting to use a different nitrogen source, verify its pKa is in the appropriate range.

  • Anhydrous Conditions: All reagents and the solvent must be scrupulously dry. Water will consume the activated intermediates and halt the reaction.

  • Stoichiometry: Use a slight excess (typically 1.2-1.5 equivalents) of PPh₃ and DEAD/DIAD relative to the limiting reagent (the alcohol).

  • Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[7] For sluggish reactions, gentle heating might be necessary, but this can also promote side reactions.

Q: How can I effectively remove the triphenylphosphine oxide (TPPO) and hydrazine byproducts from my reaction?

A: This is the primary drawback of the Mitsunobu reaction. These byproducts are often crystalline and can co-precipitate with the product, making purification difficult.[9]

  • Crystallization: If your product is sufficiently crystalline and has different solubility properties than TPPO, direct crystallization from the crude mixture can be effective.

  • Chromatography: Flash column chromatography is the most common method. TPPO is moderately polar and can often be separated.

  • Alternative Reagents: Consider using polymer-supported triphenylphosphine. After the reaction, the oxidized phosphine can be removed by simple filtration.[5] Alternatively, phosphines containing a basic handle, like diphenyl(2-pyridyl)phosphine, can be used. The resulting oxide can be removed with an acidic wash.[9]

Method B: Reductive Amination (Alternative Route)

Reductive amination is an excellent alternative that avoids the use of phosphorus and azo reagents.[10] This one-pot procedure involves reacting a ketone (thietan-3-one 1,1-dioxide) with an ammonia source to form an intermediate imine, which is then reduced in situ.[11]

Q: As an alternative to the Mitsunobu, how do I perform a reductive amination to get the target amine?

A: You would start from thietan-3-one 1,1-dioxide . This can be synthesized by the oxidation of thietan-3-one. The general procedure involves mixing the ketone, an ammonia source (e.g., ammonium acetate or aqueous ammonia), and a selective reducing agent in a suitable solvent like methanol.[12][13]

Q: Which reducing agent is best for the reductive amination of thietan-3-one 1,1-dioxide?

A: The key is to use a reducing agent that is selective for the iminium ion over the starting ketone.

  • Sodium Cyanoborohydride (NaBH₃CN): This is the classic and most widely used reagent for this purpose.[10][12] It is stable under the weakly acidic conditions required for imine formation but is a poor reductant for ketones. This selectivity allows the one-pot procedure to work efficiently.[11]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder, non-toxic alternative to NaBH₃CN that often gives excellent results.[11] It is particularly effective for reactions with a wide range of aldehydes and ketones.

  • Catalytic Hydrogenation: H₂ with a metal catalyst (e.g., Pd/C, PtO₂) can also be used, though it may require higher pressures and temperatures and is less common for this specific substrate in literature.[10]

Method C: Nucleophilic Substitution

Another potential route involves the Sₙ2 displacement of a leaving group, such as a halide, from the 3-position.

Q: I am attempting a nucleophilic substitution on 3-chlorothietane 1,1-dioxide with an amine, but I'm getting an elimination product. Why is this happening and how can I prevent it?

A: The proton at the 3-position of 3-halothietane 1,1-dioxides is highly acidic due to the electron-withdrawing sulfone group. In the presence of a basic amine, an E2 elimination reaction to form thiete 1,1-dioxide is often faster than the desired nucleophilic substitution. This elimination-addition pathway is a well-documented side reaction.[2][14]

  • Why it happens: The amine acts as a base, abstracting the acidic proton to generate the highly stable conjugated thiete 1,1-dioxide.

  • How to mitigate: This pathway is very difficult to avoid completely when using basic amines. The Mitsunobu or reductive amination routes are generally considered more reliable for installing the primary amino group on this scaffold. If substitution is necessary, using a non-basic amine source (like an azide salt followed by reduction) under carefully controlled, non-basic conditions may offer a potential, albeit challenging, alternative.

Troubleshooting Flowchart: The Amination Step

This diagram provides a decision-making framework for diagnosing issues when introducing the amine functionality.

G start Amination Step Fails (Low Yield / No Product) method Which method was used? start->method mitsunobu Mitsunobu Reaction method->mitsunobu Mitsunobu reductive Reductive Amination method->reductive Reductive Amination substitution Nucleophilic Substitution method->substitution Substitution m_check1 Check Reagent Order: Alcohol, Nu, PPh3 mixed first, then DEAD/DIAD added at 0°C? mitsunobu->m_check1 r_check1 Is the reducing agent selective? (NaBH3CN or NaBH(OAc)3 preferred) reductive->r_check1 s_check1 Analyze byproducts for Thiete 1,1-dioxide. substitution->s_check1 m_check2 Verify Anhydrous Conditions: Dry solvent, dry reagents? m_check1->m_check2 m_check3 Confirm Nucleophile pKa ≤ 13 (Phthalimide is ideal) m_check2->m_check3 r_check2 Check pH of reaction: Weakly acidic (pH 5-6) is optimal for imine formation. r_check1->r_check2 r_check3 Verify quality of ketone and ammonia source. r_check2->r_check3 s_check2 Elimination is a major side reaction due to acidic proton and basic amine. s_check1->s_check2 s_check3 Consider alternative, less basic routes like Mitsunobu or Reductive Amination. s_check2->s_check3

Caption: Decision tree for troubleshooting the amination of the thietane dioxide core.

Section 3: Final Deprotection and Purification

Q: What is the standard procedure for phthalimide deprotection to yield the final primary amine?

A: The Gabriel synthesis concludes with the cleavage of the phthalimide group. The most common and effective method is hydrazinolysis.

  • Procedure: The N-(1,1-Dioxothietan-3-yl)phthalimide intermediate is dissolved in an alcohol solvent (e.g., methanol or ethanol). Hydrazine hydrate (N₂H₄·H₂O) is added (typically 1.5-2.0 equivalents), and the mixture is heated to reflux for 1-2 hours.

  • Workup: Upon cooling, the phthalhydrazide byproduct precipitates as a white solid and can be removed by filtration. The filtrate contains the desired this compound. The solvent is then removed under reduced pressure.

Q: The purification of the final product is difficult due to its high polarity. What methods are recommended?

A: this compound is a small, polar, and potentially water-soluble molecule, which makes standard silica gel chromatography challenging.

  • Crystallization/Precipitation: If the product is obtained as a salt (e.g., hydrochloride), crystallization is often the best method. After workup, the free base can be dissolved in a solvent like isopropanol, and HCl (as a solution in ether or isopropanol) can be added to precipitate the hydrochloride salt.

  • Reverse-Phase Chromatography: If standard chromatography fails, reverse-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient may be effective.

  • Ion-Exchange Chromatography: For stubborn purifications, using a cation exchange resin can be a powerful technique to capture the basic amine, wash away neutral impurities, and then elute the pure product with an ammonia/methanol solution.

Section 4: Stability and Handling

Q: Is this compound stable? What are the recommended storage conditions?

A: While the thietane 1,1-dioxide ring itself is generally quite stable to a range of acidic and basic conditions, the free amine can be sensitive.[2]

  • As a Free Base: The free amine may be susceptible to oxidation or reaction with atmospheric CO₂ over long periods. It is best stored under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended for long-term storage).

  • As a Salt: The most stable form for long-term storage is as a salt, typically the hydrochloride salt. Salts are generally more crystalline, less hygroscopic, and less reactive than the corresponding free bases. Store the salt in a desiccator at room temperature or in a refrigerator.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Aminothietane 1,1-dioxide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 3-Aminothietane 1,1-dioxide. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this valuable scaffold. The unique strained-ring system and the sulfone moiety of this compound make it an increasingly important building block in modern drug discovery. However, its synthesis is not without challenges, from ring stability issues to controlling reaction selectivity.

This guide moves beyond simple protocols. It is structured as a series of troubleshooting scenarios and frequently asked questions, reflecting the real-world problems encountered in the lab. We will delve into the causality behind common synthetic hurdles and provide field-proven solutions, grounded in authoritative literature, to help you optimize your reaction conditions and achieve consistent, high-yield results.

Core Synthetic Pathways: An Overview

The synthesis of this compound can be approached from several key intermediates. The two most common routes begin with either the oxidation of a pre-functionalized thietane or the functionalization of a pre-formed thietane 1,1-dioxide ring. Understanding these pathways is crucial for effective troubleshooting.

G cluster_0 Route A: Functionalization then Oxidation cluster_1 Route B: Oxidation then Functionalization A_start Thietan-3-one A_mid 3-Hydroxythietane or 3-Aminothietane (Protected) A_start->A_mid Grignard Reaction / Reductive Amination A_end Oxidation to Sulfone A_mid->A_end m-CPBA or H₂O₂/Catalyst B_final This compound A_end->B_final Deprotection (if needed) B_start Thietane B_mid1 Thietane 1,1-dioxide B_start->B_mid1 H₂O₂ / Tungstic Acid B_mid2 3-Halothietane 1,1-dioxide or 3-Oxothietane 1,1-dioxide B_mid1->B_mid2 Halogenation / Oxidation B_mid2->B_final Nucleophilic Substitution / Reductive Amination caption Figure 1. Common synthetic routes to this compound.

Caption: Figure 1. Common synthetic routes to this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis. Each question is designed to guide you from a common symptom to its root cause and a validated solution.

Question 1: My oxidation of the thietane sulfide to the sulfone is low-yielding or results in multiple products. What's going wrong?

This is a critical step where precise control is paramount. The primary issues are typically incomplete reaction or over-oxidation.

Possible Cause A: Inefficient Oxidant or Conditions The choice of oxidant and reaction conditions is crucial. While hydrogen peroxide with a tungstic acid catalyst is effective for large-scale synthesis of the parent thietane 1,1-dioxide, meta-chloroperoxybenzoic acid (m-CPBA) is more common for lab-scale synthesis of substituted thietanes.[1][2]

Solution:

  • Stoichiometry: Ensure at least 2.2 equivalents of m-CPBA are used. The first equivalent forms the sulfoxide, and the second forms the sulfone. Using only ~2 equivalents can leave you with a mixture.

  • Temperature Control: The oxidation is highly exothermic. Add the m-CPBA portion-wise to a solution of the thietane in a solvent like dichloromethane (DCM) at 0 °C.[1] Allowing the reaction to warm prematurely can lead to side reactions. After the addition is complete, let the mixture slowly warm to room temperature and stir for several hours to ensure complete conversion.[1]

  • Workup: Quench the reaction thoroughly with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite, followed by a basic wash with sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.[1]

Possible Cause B: Substrate Degradation If your thietane precursor has sensitive functional groups, they may not be compatible with the oxidative conditions.

Solution:

  • Protecting Groups: Ensure any sensitive groups (like amines) are adequately protected (e.g., with a Boc group) before oxidation.

  • Alternative Oxidants: For highly sensitive substrates, consider alternative, milder oxidation systems, although these may require more optimization.

Table 1: Comparison of Common Oxidation Conditions

Oxidant SystemTypical SolventTemperatureKey AdvantagesKey Disadvantages
m-CPBA (>2.2 eq.)CH₂Cl₂ or CHCl₃0 °C to RTHigh reactivity, good for many substrates, easy workup.[1]Exothermic, can lead to side reactions if not controlled, byproduct removal necessary.
H₂O₂ / Tungstic AcidH₂O / Acetic Acid0-10 °CCost-effective, suitable for large scale, high yielding for parent thietane.[2][3]Requires catalyst, may not be suitable for acid-sensitive substrates.
Oxone®MeOH / H₂ORTReadily available, effective, avoids chlorinated byproducts.Can be less selective depending on the substrate.

Question 2: I'm attempting to introduce the amine via nucleophilic substitution on a 3-halothietane 1,1-dioxide, but I'm primarily observing an elimination product (thiete 1,1-dioxide). How can I prevent this?

The protons on the carbons adjacent to the sulfone group are highly acidic, making elimination a significant competing pathway, especially with strong or bulky bases.[2]

Troubleshooting Workflow

G cluster_solutions Recommended Actions start Observing Elimination Side Product (Thiete 1,1-dioxide) q1 Is the amine source also a strong base? (e.g., ammonia, primary amines) start->q1 sol4 Consider an alternative route: Reductive amination of 3-oxothietane 1,1-dioxide. start->sol4 Alternative Strategy q2 Is an external base being used? (e.g., Et₃N, DBU) q1->q2 No sol1 Use a large excess of the amine nucleophile to act as both reactant and acid scavenger. q1->sol1 Yes sol2 Switch to a milder, non-nucleophilic base if one is required (e.g., DIPEA). q2->sol2 Yes sol3 Lower the reaction temperature to favor the substitution pathway (kinetically controlled). q2->sol3 No

Caption: Figure 2. Decision-making workflow for minimizing elimination.

Detailed Solutions:

  • Control Basicity: If using ammonia or a primary amine, use it in large excess. This ensures that it acts primarily as a nucleophile rather than just a base. The excess amine can also serve as the acid scavenger for the H-X formed.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Substitution reactions often have a lower activation energy than elimination reactions.

  • Alternative Reagents: Consider using an azide (e.g., sodium azide) as the nucleophile followed by reduction (e.g., with H₂/Pd or Staudinger reaction). Azide is an excellent nucleophile but a very weak base, which heavily favors substitution over elimination.

Question 3: My final this compound product is difficult to purify. What are the best practices?

The high polarity and basicity of the free amine can make purification challenging.

Solutions:

  • Purification via Salt Formation: One of the most robust methods is to convert the basic amine into a salt (e.g., hydrochloride or trifluoroacetate). These salts are often crystalline and can be purified by recrystallization, effectively removing non-basic organic impurities. The free base can then be liberated by a simple basic wash if required for the next step.[4]

  • Chromatography of a Protected Intermediate: If you are synthesizing a derivative, it is often far easier to purify the N-protected (e.g., Boc-protected) intermediate using standard silica gel chromatography. The Boc group reduces polarity and masks the basicity of the amine. The final deprotection step is typically high-yielding and the byproduct (e.g., from TFA deprotection) is volatile.

  • Reverse-Phase Chromatography: For highly polar free amines that are resistant to other methods, reverse-phase chromatography (e.g., C18) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for a multi-gram synthesis? For scalability, starting from commercially available thietan-3-ol or even 2-(chloromethyl)oxirane (epichlorohydrin) is often the most cost-effective approach.[3] The route involving oxidation of thietan-3-ol to 3-hydroxythietane 1,1-dioxide, followed by conversion of the hydroxyl group to a leaving group (e.g., mesylate) and subsequent amination, avoids the direct halogenation of the thietane 1,1-dioxide ring, which can be difficult to control on a large scale.[3]

Q2: Can I perform a reductive amination directly on 3-oxothietane 1,1-dioxide? Yes, this is an excellent and direct method. Reacting 3-oxothietane 1,1-dioxide with an amine (or ammonia source like ammonium acetate) in the presence of a mild reducing agent is a common strategy.

  • Recommended Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal because they are selective for the iminium ion intermediate and do not readily reduce the ketone starting material. This allows the reaction to be performed in one pot.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is critical to promote iminium ion formation without degrading the substrate or the reducing agent.

Q3: Are there any specific safety concerns I should be aware of? Yes. Beyond standard laboratory safety protocols, please consider the following:

  • m-CPBA: Is a potentially explosive solid, especially when shocked or heated. Do not scrape it from glass joints with a metal spatula.

  • Thietanes: Many low-molecular-weight sulfur compounds are volatile and have strong, unpleasant odors. Always handle them in a well-ventilated fume hood.

  • Ring Strain: The thietane ring is strained. Reactions that involve ring-opening can be energetic. Be particularly cautious with temperature control when reacting with strong nucleophiles or under harsh conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxythietane 1,1-dioxide from Thietan-3-ol

This protocol is adapted from procedures described in the literature for the oxidation of thietanols.[1][3]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thietan-3-ol (1.0 equiv) in dichloromethane (CH₂Cl₂) to make a 0.1-0.2 M solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Oxidant Addition: To this stirring solution, add m-CPBA (77%, 2.5 equiv) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours, or until TLC/LCMS analysis shows complete consumption of the starting material and the intermediate sulfoxide.

  • Quenching: Cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can often be purified by recrystallization from a solvent system like isopropanol/ethyl acetate or by flash column chromatography.

References

Technical Support Center: Purification of 3-Aminothietane 1,1-dioxide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 3-Aminothietane 1,1-dioxide and its derivatives. These small, polar motifs are of increasing interest in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications and clinical development.[1][2] This resource is designed to address the specific challenges encountered during the purification of these unique scaffolds.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound and its derivatives in a direct question-and-answer format.

Question 1: My recrystallization attempt resulted in a very low yield. What are the likely causes and how can I improve it?

Answer: Low recovery is a frequent issue in recrystallization and typically points to one of several factors related to solvent choice and experimental technique.

  • Inappropriate Solvent Selection: The ideal solvent should dissolve your compound completely at an elevated temperature but poorly at room or lower temperatures.[3] If the compound remains highly soluble even when cooled, your yield will be significantly diminished.

    • Causality: The driving force of crystallization is supersaturation upon cooling. If the solubility difference between the hot and cold solvent is minimal, this state is not effectively achieved.

    • Solution: Conduct a systematic solvent screen using small amounts of your crude material. Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, water, or mixtures like ethanol/water). The goal is to find a system where the compound is sparingly soluble at room temperature but fully dissolves upon heating.

  • Using Excessive Solvent: Dissolving the crude product in a large excess of hot solvent will keep a substantial amount of your product in the solution (the mother liquor) even after cooling, thereby reducing the isolated yield.[4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until complete dissolution is observed.

  • Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, the product might crystallize prematurely on the filter funnel and paper.[3][4]

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) in an oven before use. Using a fluted filter paper can also speed up the filtration process, minimizing the time the solution has to cool.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in a lower yield.

    • Solution: Once the solution has cooled slowly to room temperature, place it in an ice bath or a refrigerator for at least an hour to maximize crystal formation before filtration.

Question 2: Instead of crystals, my product "oiled out" during the cooling phase. What does this mean and how can I resolve it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[5] This is common when the solution is too concentrated, cooled too rapidly, or when the melting point of the compound (or a compound-impurity eutectic mixture) is lower than the temperature of the solution.

  • Causality: The kinetics of oiling out are faster than crystallization. The molecules aggregate as a disordered liquid because they do not have enough time or the proper conditions to arrange themselves into an ordered crystal lattice.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the mixture until the oil completely redissolves. Add a small amount of additional solvent (10-20% more) to reduce the concentration.[5]

    • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation. Rapid cooling, such as placing a hot flask directly into an ice bath, is a common cause of oiling out.

    • Scratching: Induce nucleation by scratching the inside of the flask just below the solvent line with a glass rod.[3] This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline product, add a single, tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This provides a template for crystal growth to occur.[3]

Question 3: My compound streaks badly on a silica gel column, leading to poor separation. Why is this happening?

Answer: This is a classic problem when purifying basic compounds like this compound on standard silica gel. The issue stems from strong interactions between your compound and the stationary phase.

  • Causality: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface.[6] The basic amino group on your thietane derivative can undergo strong acid-base interactions or hydrogen bonding with these silanols. This leads to irreversible binding or slow, uneven elution, resulting in significant peak tailing or "streaking."[6] The highly polar sulfone group also contributes to strong interactions with the polar silica surface.[6]

  • Solutions:

    • Neutralize the Silica Gel: The most common solution is to add a small amount of a volatile base, typically triethylamine (Et₃N), to the eluent system (0.5-2%).[6][7] The triethylamine will preferentially interact with the acidic silanol sites, "masking" them from your compound and allowing for much sharper, symmetrical peaks.

    • Use an Alternative Stationary Phase: If neutralization is insufficient, consider a different adsorbent.

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[6][8]

      • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica), and a polar mobile phase is used. This can be very effective for purifying highly polar compounds.[8]

    • Minimize Contact Time: Use flash chromatography with applied pressure rather than gravity chromatography. A shorter column and a faster flow rate reduce the residence time of your compound on the stationary phase, minimizing unwanted interactions.[6]

Question 4: After purification, my final product is off-white or tan-colored. How can I obtain a white, crystalline solid?

Answer: Discoloration is usually due to trace amounts of highly colored impurities, often byproducts formed during synthesis or from slight degradation.[3]

  • Causality: Even a very small amount of a chromophoric impurity can impart a noticeable color to the bulk material. These can sometimes co-elute or co-crystallize with the desired product.

  • Decolorization Protocol:

    • Activated Carbon Treatment: This is a highly effective method.[3][4] Dissolve your discolored product in a suitable hot solvent as you would for recrystallization.

    • Add a very small amount of activated carbon (decolorizing charcoal), typically 1-2% of the solute's weight.

    • Stir the mixture at an elevated temperature for 5-15 minutes. Avoid boiling for too long, as this can concentrate impurities on the carbon surface that may be released back into the solution.

    • Perform a hot filtration through a pad of Celite® or fluted filter paper to remove the activated carbon.[3]

    • Allow the clear, colorless filtrate to cool and crystallize as usual.

Data Presentation & Recommended Protocols
Table 1: Recommended Solvents for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. The following table provides starting points for screening.

Solvent SystemPolarityBoiling Point (°C)Comments
Isopropanol (IPA)Polar Protic82.6Often a good starting point for polar amine compounds.
Ethanol (EtOH)Polar Protic78.4Similar to IPA, may offer different solubility characteristics.
WaterPolar Protic100.0Can be effective, especially for the hydrochloride salt form.
Ethanol/WaterMixtureVariableA powerful mixed-solvent system; adjust the ratio to fine-tune solubility.
AcetonitrilePolar Aprotic82.0Can be useful if protic solvents lead to issues.
Table 2: Starting Conditions for Flash Column Chromatography

This table provides initial eluent systems for purifying this compound derivatives on silica gel. Optimization will be required based on the specific derivative.

Stationary PhaseEluent SystemGradient ProfileComments
Silica GelDichloromethane (DCM) / Methanol (MeOH) + 1% Triethylamine (Et₃N)Start at 100% DCM, gradually increase MeOH to 10-15%.A standard system for polar amines. The Et₃N is crucial to prevent streaking.[6][7]
Silica GelEthyl Acetate (EtOAc) / Hexanes + 1% Triethylamine (Et₃N)Start with a low percentage of EtOAc and increase as needed.Suitable for less polar derivatives.
Neutral AluminaDichloromethane (DCM) / Methanol (MeOH)Start at 100% DCM, gradually increase MeOH to 10%.Good alternative to silica; Et₃N may not be necessary.[6]
Experimental Protocols & Visualized Workflows
Protocol 1: General Recrystallization
  • Dissolution: Place the crude, solid material into an Erlenmeyer flask. Add a magnetic stir bar and the minimum amount of the chosen solvent to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat gently for 5-10 minutes.

  • Hot Filtration (If Necessary): Pre-heat a clean flask and a glass funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the carbon or any other insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography with Triethylamine
  • Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.[9][10] Add a thin layer of sand.

  • Packing the Column: In a beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., DCM + 1% Et₃N).[10] Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[9][11] Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

  • Equilibration: Add a protective layer of sand on top of the silica bed. Flush the column with 2-3 column volumes of the initial eluent to equilibrate the stationary phase. This is especially important when using an additive like triethylamine.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like pure DCM. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column (dry loading).[7]

  • Elution: Carefully add the eluent to the top of the column. Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Troubleshooting_Workflow Start Crude Product Purity_Check Assess Purity (TLC, NMR, LCMS) Start->Purity_Check Is_Pure Purity Acceptable? Purity_Check->Is_Pure End Pure Product Is_Pure->End Yes Purification_Method Select Purification Method Is_Pure->Purification_Method No Recrystallization Recrystallization Purification_Method->Recrystallization Solid & Crystalline? Chromatography Column Chromatography Purification_Method->Chromatography Oil or Complex Mixture? Recrystallization->Purity_Check Chromatography->Purity_Check

Caption: A decision-making workflow for purifying crude products.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare Slurry (Silica + Eluent) B 2. Pack Column A->B C 3. Add Sand & Equilibrate B->C D 4. Load Sample C->D E 5. Elute with Solvent D->E F 6. Collect Fractions E->F G 7. Analyze Fractions (TLC) F->G H 8. Combine Pure Fractions G->H I 9. Evaporate Solvent H->I Final Pure Compound I->Final

Caption: Step-by-step workflow for flash column chromatography.

References

Technical Support Center: 3-Aminothietane 1,1-dioxide - Synthesis, Purification, and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminothietane 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of synthesizing this strained heterocyclic compound.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound. We have structured this in a question-and-answer format to provide direct and actionable solutions.

A. Issues Related to Precursor Synthesis

Question 1: My yield for the oxidation of thietan-3-ol to 3-hydroxythietane 1,1-dioxide is low, and I am observing a significant amount of a water-soluble impurity. What is happening?

Answer: This is a common issue when using hydrogen peroxide as the oxidant. The likely water-soluble impurity is dimethyl sulfone.[1] This side product arises from the over-oxidation and ring-opening of the thietane ring.

Root Cause Analysis:

  • Excessive Temperature: The oxidation of thietanes is highly exothermic. If the temperature is not carefully controlled, it can lead to uncontrolled oxidation and degradation of the thietane ring.

  • Incorrect Stoichiometry of Oxidant: Using a large excess of hydrogen peroxide can drive the reaction towards the formation of byproducts.

  • Purity of Starting Material: Impurities in the starting thietan-3-ol can catalyze side reactions.

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature between 0-10°C during the addition of hydrogen peroxide. Use an ice-salt bath for efficient cooling.

  • Controlled Addition of Oxidant: Add the hydrogen peroxide solution dropwise over a prolonged period (e.g., 2 hours) to manage the exotherm.

  • Optimize Stoichiometry: Use a moderate excess of hydrogen peroxide (e.g., 2.5-3.0 equivalents).

  • Purification of Starting Material: Ensure your thietan-3-ol is of high purity before starting the oxidation.

Question 2: The conversion of 3-hydroxythietane 1,1-dioxide to 3-chlorothietane 1,1-dioxide is incomplete, and I am having trouble with the workup.

Answer: Incomplete conversion is often due to insufficient activation of the hydroxyl group or decomposition of the product during workup. The workup can be challenging due to the water-solubility of the product and any remaining starting material.

Root Cause Analysis:

  • Insufficient Chlorinating Agent: Not using enough thionyl chloride (SOCl₂) will result in incomplete conversion.

  • Inadequate Base: A base, such as 3-picoline or triethylamine, is required to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to side reactions.

  • Hydrolysis During Workup: 3-Chlorothietane 1,1-dioxide is susceptible to hydrolysis back to the starting material, especially in the presence of water.

Solutions:

  • Use of Excess Thionyl Chloride: A slight excess of thionyl chloride (1.2-1.5 equivalents) is recommended to drive the reaction to completion.

  • Appropriate Base and Stoichiometry: Use at least one equivalent of a suitable base like 3-picoline.[1]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Careful Workup: Quench the reaction by adding it to ice-cold water to precipitate the product. Minimize the contact time with water and filter the solid product quickly.[1]

B. Issues Related to the Amination Step

Two primary routes are used for the amination: nucleophilic substitution of 3-chlorothietane 1,1-dioxide and reductive amination of 3-oxothietane 1,1-dioxide.

Question 3: When reacting 3-chlorothietane 1,1-dioxide with ammonia, I get a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

Answer: This is a classic problem in amine synthesis via alkylation. The primary amine product is often more nucleophilic than the starting ammonia, leading to further reaction with the starting material.[2][3]

Root Cause Analysis:

  • Stoichiometry of Ammonia: If the concentration of ammonia is not high enough, the newly formed this compound will compete with ammonia to react with the remaining 3-chlorothietane 1,1-dioxide.

Solutions:

  • Use a Large Excess of Ammonia: The most effective way to favor the formation of the primary amine is to use a large excess of ammonia.[3] This ensures that the concentration of ammonia is always significantly higher than that of the product, minimizing the chance of over-alkylation. A concentrated solution of ammonia in an alcohol like ethanol is typically used.[2]

  • Reaction Conditions: The reaction should be carried out in a sealed tube or a pressure vessel to prevent the escape of ammonia gas, especially when heating.[2]

Question 4: My reductive amination of 3-oxothietane 1,1-dioxide gives a low yield of the desired amine.

Answer: Low yields in reductive amination can be due to several factors, including incomplete imine formation, reduction of the starting ketone, or instability of the product under the reaction conditions.

Root Cause Analysis:

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine may not favor the imine. This can be an issue with sterically hindered ketones or when using aqueous ammonia.

  • Choice of Reducing Agent: Some reducing agents, like sodium borohydride, can reduce the starting ketone in addition to the imine.[4]

  • pH of the Reaction: The pH needs to be controlled. Acidic conditions favor imine formation, but a pH that is too low will protonate the amine, making it non-nucleophilic. A weakly acidic medium (pH 5-6) is often optimal.

Solutions:

  • Choice of Ammonia Source: Use a non-aqueous source of ammonia, such as ammonium acetate or a solution of ammonia in an alcohol.

  • Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are more selective for the imine over the ketone.[4][5]

  • Control the pH: The addition of a small amount of acetic acid can catalyze imine formation.[6]

  • One-Pot Procedure: A one-pot reaction where the ketone, ammonia source, and reducing agent are all present allows the imine to be reduced as it is formed, driving the equilibrium towards the product.[7]

C. Issues Related to Purification and Isolation

Question 5: I am having difficulty purifying the final this compound. It seems to be very water-soluble, and I am getting low recovery after extraction.

Answer: Small, polar molecules like this compound often have high water solubility, which makes extraction with organic solvents inefficient.

Solutions:

  • Salt Formation: Convert the amine to its hydrochloride salt by treating the crude product with HCl in a suitable solvent (e.g., isopropanol or ether). The salt is often crystalline and less soluble in organic solvents, allowing for isolation by filtration. The free base can be regenerated by treatment with a base.

  • Continuous Extraction: If you must extract the free base, a continuous liquid-liquid extractor can be more efficient than multiple batch extractions.

  • Solvent Evaporation: If the product is the only non-volatile component in a solution, careful evaporation of the solvent under reduced pressure can be effective.

  • Chromatography on a Suitable Stationary Phase: While standard silica gel chromatography can be challenging for very polar amines, using a modified stationary phase (e.g., amino-functionalized silica) or a different eluent system (e.g., with a small amount of ammonia or triethylamine) can improve separation.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical stability and storage recommendation for this compound? A1: While specific stability data is not extensively published, based on general principles for small primary amines, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C) and protected from light.[8][9] Amines can be susceptible to oxidation and can absorb carbon dioxide from the air.

Q2: What are the key safety precautions when working with thietane derivatives? A2: Thietanes can have strong, unpleasant odors.[10] All manipulations should be performed in a well-ventilated fume hood. The synthesis of the sulfone involves strong oxidizing agents, which should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: Can I use other ammonia sources for the nucleophilic substitution reaction? A3: Yes, sources like ammonium hydroxide can be used, but this introduces water, which can lead to the formation of 3-hydroxythietane 1,1-dioxide as a byproduct. Anhydrous solutions of ammonia in solvents like methanol or isopropanol are generally preferred.

Q4: What analytical techniques are best for monitoring the progress of these reactions? A4:

  • Thin-Layer Chromatography (TLC): Useful for a quick assessment of reaction completion, especially for the precursor syntheses. Staining with potassium permanganate can help visualize non-UV active compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile byproducts and starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of intermediates and the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Very effective for monitoring the progress of the amination reactions and for assessing the purity of the final product.

III. Experimental Protocols

The following are proposed, detailed protocols based on established methodologies for the synthesis of similar compounds. Researchers should perform their own optimization.

Protocol 1: Synthesis via Nucleophilic Substitution

Step 1: Synthesis of 3-Hydroxythietane 1,1-dioxide

  • This protocol is adapted from a patented procedure.[1]

  • To a solution of thietan-3-ol (1.0 eq) in a suitable solvent like ethyl acetate or acetic acid in a flask equipped with a magnetic stirrer and an addition funnel, cool the mixture to 0-5°C using an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, ~2.5-3.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Cool the reaction mixture again to 0-5°C and quench by the slow addition of a saturated aqueous solution of sodium sulfite until the peroxide test is negative.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxythietane 1,1-dioxide, which can be purified by crystallization from a solvent like isopropanol.

Step 2: Synthesis of 3-Chlorothietane 1,1-dioxide

  • This protocol is based on a described method.[1]

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-hydroxythietane 1,1-dioxide (1.0 eq) in an anhydrous solvent such as chlorobenzene.

  • Add 3-picoline (1.1 eq) and stir the solution at room temperature.

  • Heat the mixture to 60-65°C and add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction at this temperature for 2-3 hours, monitoring by TLC/LC-MS.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Quench the residue by carefully adding it to ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-chlorothietane 1,1-dioxide.

Step 3: Synthesis of this compound

  • This protocol is based on general procedures for nucleophilic substitution with ammonia.[2][3]

  • Place 3-chlorothietane 1,1-dioxide (1.0 eq) and a large excess of a concentrated solution of ammonia in ethanol (e.g., 7 N, 10-20 eq) in a sealed pressure tube.

  • Heat the mixture at 60-80°C for 12-24 hours. The progress of the reaction should be monitored by LC-MS.

  • After the reaction is complete, cool the tube to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can be purified by converting it to the hydrochloride salt. Dissolve the residue in a minimal amount of isopropanol and add a solution of HCl in isopropanol or ether until the pH is acidic.

  • Collect the precipitated hydrochloride salt by filtration, wash with cold isopropanol, and dry. The free base can be obtained by dissolving the salt in water and adding a base (e.g., NaOH) followed by extraction or concentration.

Protocol 2: Synthesis via Reductive Amination

Step 1: Synthesis of 3-Oxothietane 1,1-dioxide

  • This step requires the oxidation of 3-hydroxythietane 1,1-dioxide, which can be achieved using various standard oxidation reagents (e.g., PCC, Swern oxidation, or Dess-Martin periodinane). The choice of reagent will depend on the scale and available laboratory facilities. A general procedure using Dess-Martin periodinane is provided below.

  • Dissolve 3-hydroxythietane 1,1-dioxide (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours or until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium bicarbonate containing sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-oxothietane 1,1-dioxide. This can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • This protocol is based on general reductive amination procedures.[5][6][11]

  • In a round-bottom flask, dissolve 3-oxothietane 1,1-dioxide (1.0 eq) in methanol.

  • Add ammonium acetate (5-10 eq) and a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Make the solution basic (pH > 10) with the addition of aqueous NaOH.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified as described in Protocol 1, Step 3.

IV. Data Presentation and Visualization

Table 1: Comparison of Amination Strategies
FeatureNucleophilic SubstitutionReductive Amination
Starting Material 3-Chlorothietane 1,1-dioxide3-Oxothietane 1,1-dioxide
Key Reagents Excess Ammonia (in EtOH)Ammonia Source (e.g., NH₄OAc), NaBH₃CN
Primary Advantage Fewer synthetic steps if starting from the chloro-derivative.Avoids the use of a pressure tube; milder conditions.
Primary Challenge Over-alkylation leading to secondary/tertiary amines. Requires pressure vessel.Potential for reduction of the starting ketone.
Control Measure Use a large excess of ammonia.Use of a selective reducing agent (e.g., NaBH₃CN).

Diagrams

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_amination Amination Routes Thietan-3-ol Thietan-3-ol 3-Hydroxythietane_1_1_dioxide 3-Hydroxythietane_1_1_dioxide Thietan-3-ol->3-Hydroxythietane_1_1_dioxide Oxidation (H₂O₂) 3-Chlorothietane_1_1_dioxide 3-Chlorothietane_1_1_dioxide 3-Hydroxythietane_1_1_dioxide->3-Chlorothietane_1_1_dioxide Chlorination (SOCl₂) 3-Oxothietane_1_1_dioxide 3-Oxothietane_1_1_dioxide 3-Hydroxythietane_1_1_dioxide->3-Oxothietane_1_1_dioxide Oxidation (DMP) 3-Aminothietane_1_1_dioxide 3-Aminothietane_1_1_dioxide 3-Chlorothietane_1_1_dioxide->3-Aminothietane_1_1_dioxide Nucleophilic Substitution (NH₃) 3-Oxothietane_1_1_dioxide->3-Aminothietane_1_1_dioxide Reductive Amination Purified Product Purified Product 3-Aminothietane_1_1_dioxide->Purified Product Purification Troubleshooting_Amination start Low Yield or Impure Product in Amination Step route_choice Which route was used? start->route_choice sub Nucleophilic Substitution route_choice->sub Subst. reductive Reductive Amination route_choice->reductive Red. Am. sub_issue Issue: Mixture of amines? sub->sub_issue red_issue Issue: Starting ketone present? reductive->red_issue sub_solution Solution: Increase excess of ammonia. Use a sealed reaction vessel. sub_issue->sub_solution Yes sub_no_reaction Solution: Increase temperature/time. Confirm starting material purity. sub_issue->sub_no_reaction No (Incomplete Reaction) red_solution1 Solution: Use selective reducing agent (NaBH₃CN or NaBH(OAc)₃). red_issue->red_solution1 Yes red_solution2 Solution: Optimize pH with acetic acid. Allow more time for imine formation. red_issue->red_solution2 No (Incomplete Reaction)

References

Stability issues and degradation pathways of 3-Aminothietane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-Aminothietane 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, storing, and utilizing this valuable building block. Here, we address common stability issues and elucidate potential degradation pathways to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug discovery?

This compound is a four-membered heterocyclic compound containing a sulfone group and an amino moiety.[1][2][3] Its rigid, three-dimensional structure and the polarity imparted by the sulfone and amino groups make it an attractive scaffold in medicinal chemistry.[4][5] It is often used as a bioisostere for other chemical groups to improve physicochemical properties such as solubility, metabolic stability, and cell permeability of drug candidates.

Q2: What are the primary stability concerns with this compound?

The primary stability concern for this compound stems from the inherent ring strain of the four-membered thietane ring.[6] This strain makes the molecule susceptible to nucleophilic attack, which can lead to ring-opening.[6][7] The presence of the amino group, a nucleophile and a base, can also influence its stability, particularly in response to pH changes.

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents. For optimal preservation of its integrity, storage at 2-8°C is recommended. The container should be tightly sealed to prevent moisture ingress.

Q4: How can I detect degradation of my this compound sample?

Degradation can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin Layer Chromatography (TLC). Signs of degradation may include the appearance of new signals in the NMR spectrum, additional peaks in the chromatogram, or a change in the physical appearance of the material (e.g., discoloration, clumping).

Q5: Is this compound sensitive to acidic or basic conditions?

Yes, the presence of the amino group makes the molecule basic and susceptible to reactions under both acidic and basic conditions.[6] Strong acids will protonate the amino group, forming a salt. Strong bases can deprotonate the amino group or potentially catalyze ring-opening reactions.[6]

Troubleshooting Guide

This guide provides insights into potential issues you may encounter during your experiments with this compound, their probable causes, and recommended solutions.

Observed IssuePotential CauseRecommended Solution
Low reaction yield or unexpected side products Degradation of this compound prior to or during the reaction.- Confirm the purity of the starting material using NMR or LC-MS before use. - Ensure reaction conditions are neutral if possible. If acidic or basic conditions are required, consider using milder reagents or performing the reaction at a lower temperature. - Use freshly opened or properly stored starting material.
Inconsistent results between batches Variable purity or degradation of different batches of this compound.- Analyze each new batch for purity before use. - Follow strict storage protocols to prevent degradation over time. - Consider re-purification of the material if impurities are detected.
Appearance of a new, more polar spot on TLC during workup Possible hydrolysis or ring-opening of the thietane dioxide ring.- Minimize exposure to strong aqueous acids or bases during the workup. - Use anhydrous solvents and reagents if the reaction chemistry allows. - Consider a non-aqueous workup if feasible.
Discoloration of the solid material over time Slow decomposition or reaction with atmospheric components (e.g., moisture, CO2).- Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Ensure the storage container is well-sealed and stored in a desiccator.

Degradation Pathways

The strained four-membered ring of this compound is the primary site of instability. The following are plausible degradation pathways based on the chemical nature of the molecule.

Base-Catalyzed Ring Opening

The presence of a base can facilitate the ring-opening of the thietane dioxide. This can be initiated by an external base or potentially through self-catalysis due to the basicity of the amino group, especially at elevated temperatures.

G cluster_0 Base-Catalyzed Ring Opening 3-Aminothietane_1,1-dioxide 3-Aminothietane 1,1-dioxide Intermediate Carbanion Intermediate 3-Aminothietane_1,1-dioxide->Intermediate + B: Product Ring-Opened Product Intermediate->Product Protonation (BH+)

Caption: Proposed mechanism for base-catalyzed ring opening.

Acid-Catalyzed Ring Opening

Under strongly acidic conditions, after protonation of the amino group, a nucleophile present in the medium (e.g., water, alcohol) can attack one of the ring carbons, leading to ring cleavage.

G cluster_1 Acid-Catalyzed Ring Opening Protonated_Amine Protonated 3-Aminothietane 1,1-dioxide Nucleophilic_Attack Nucleophilic Attack Protonated_Amine->Nucleophilic_Attack + Nu-H Ring_Opened Ring-Opened Product Nucleophilic_Attack->Ring_Opened

Caption: Proposed mechanism for acid-catalyzed ring opening.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability

This protocol provides a method to evaluate the thermal stability of this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO-d6 for NMR monitoring)

  • NMR tubes

  • Heating block or oil bath

  • NMR spectrometer

Procedure:

  • Prepare a solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).

  • Transfer the solution to an NMR tube and acquire an initial ¹H NMR spectrum (t=0).

  • Heat the NMR tube to the desired temperature (e.g., 50°C, 80°C, 100°C) using a calibrated heating block.

  • Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 4, 8, 24 hours).

  • Analyze the spectra for the appearance of new peaks and a decrease in the intensity of the starting material peaks. Integrate the peaks to quantify the extent of degradation over time.

Protocol 2: pH Stability Assessment

This protocol outlines a method to assess the stability of this compound at different pH values.

Materials:

  • This compound

  • Aqueous buffers of various pH values (e.g., pH 4, 7, 9)

  • LC-MS system

  • Vials

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • In separate vials, add a small aliquot of the stock solution to each of the aqueous buffers to achieve a final desired concentration (e.g., 10 µg/mL).

  • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial and analyze by LC-MS.

  • Monitor the peak area of the parent compound to determine the percentage remaining over time at each pH.

References

Technical Support Center: Navigating the Chemistry of 3-Aminothietane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminothietane 1,1-dioxide chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are incorporating this valuable building block into their synthetic strategies. As a strained, polar, and functionalized scaffold, this compound offers unique opportunities in medicinal chemistry, but its reactivity profile can also present challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and resolve common side reactions and experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing multiple spots on TLC, including some at the baseline and some with very high Rf values. What could be happening?

A1: This is a common observation and can point to several concurrent issues. Baseline spots often indicate the formation of highly polar or polymeric materials, which could arise from the self-reaction of the starting material (dimerization or oligomerization). High Rf spots might suggest the formation of a less polar elimination product, the corresponding thiete 1,1-dioxide. A thorough investigation of the reaction conditions, particularly the base and temperature, is warranted.

Q2: I am attempting an N-alkylation, but the reaction is sluggish and gives a low yield. What are the key parameters to optimize?

A2: Low reactivity in N-alkylation can be due to several factors. Firstly, ensure your starting material is the free base of this compound, as the hydrochloride salt will not be sufficiently nucleophilic. If you are starting with the HCl salt, a pre-neutralization step is necessary. Secondly, the choice of base is critical. A base that is too weak may not sufficiently deprotonate the amine, while a very strong, sterically hindered base might favor elimination. The choice of solvent is also crucial for ensuring all reactants are in solution. For a more detailed guide, please refer to the "Troubleshooting N-Alkylation" section below.

Q3: Is this compound stable to both acidic and basic conditions?

A3: The stability of this compound is condition-dependent. The thietane 1,1-dioxide ring itself is susceptible to nucleophilic attack and ring-opening under certain conditions, a reactivity that is exacerbated by the inherent ring strain of the four-membered ring.[1][2][3] Strong basic conditions, especially at elevated temperatures, can promote elimination to form the thiete 1,1-dioxide. While the compound is often supplied as a hydrochloride salt, suggesting stability to mild acid, strongly acidic conditions should be used with caution, as they can also catalyze side reactions.

Q4: Should I use the free base or the hydrochloride salt of this compound in my reactions?

A4: The choice depends on the reaction. For reactions where the amine needs to act as a nucleophile (e.g., N-alkylation, acylation, or Michael additions), the free base is required. The hydrochloride salt is a stable storage form and can be used directly in reactions where the amine is not the primary nucleophile, or it can be neutralized in situ or in a separate step before the reaction. Using the hydrochloride salt can prevent unwanted side reactions of the free amine during storage or reaction setup.

Troubleshooting Guides

Issue 1: Unexpected Dimerization and Oligomerization

A frequent and often perplexing side reaction is the formation of dimers or higher-order oligomers. This is particularly prevalent when the free base of this compound is handled under inappropriate conditions.

Q: My mass spectrometry results show peaks corresponding to multiples of the starting material's mass. How can I prevent this?

A: This is a clear indication of dimerization or oligomerization. The primary amino group of one molecule can act as a nucleophile, attacking a suitably activated form of another molecule.

Causality:

The mechanism can be complex, but a likely pathway involves the amino group of one molecule participating in a Michael-type addition to a thiete 1,1-dioxide intermediate formed in situ from another molecule. Alternatively, direct intermolecular nucleophilic substitution could occur, though this is generally less favorable.

Troubleshooting Protocol:

  • Control of Basicity:

    • Inorganic vs. Organic Bases: When a base is required for your reaction, consider using a non-nucleophilic, sterically hindered organic base like diisopropylethylamine (DIPEA) instead of strong, unhindered bases. Inorganic bases like potassium carbonate can be effective but their heterogeneity can sometimes lead to localized high concentrations and side reactions. The choice between organic and inorganic bases can be critical for reaction outcomes.[4][5]

    • Stoichiometry of Base: Use the minimum effective amount of base. An excess of a strong base can accelerate the formation of the reactive thiete intermediate.

  • Temperature Management:

    • Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can significantly increase the rate of side reactions.

  • Order of Addition:

    • Employ a slow addition of the this compound free base to the reaction mixture containing the other reagents. This maintains a low concentration of the amine at any given time, minimizing the chance of self-reaction.

  • Starting Material Choice:

    • If possible, generate the free base from the hydrochloride salt immediately before use and without isolating it. This can be done by partitioning the salt between an organic solvent (e.g., dichloromethane) and a mild aqueous base (e.g., sodium bicarbonate), separating the organic layer, drying it, and using it directly.

Experimental Workflow for Minimizing Dimerization:

Caption: Workflow to minimize dimerization.

Issue 2: Formation of Thiete 1,1-Dioxide via Elimination

The formation of the corresponding unsaturated thiete 1,1-dioxide is a common side reaction, particularly under basic conditions.

Q: I am observing a new, less polar spot on my TLC, and my NMR shows vinylic proton signals. How can I avoid this elimination product?

A: This strongly suggests the formation of 2H-thiete 1,1-dioxide. The protons on the carbons adjacent to the sulfone group are acidic and can be removed by a base, leading to elimination of the amino group.

Causality:

The strong electron-withdrawing nature of the sulfone group acidifies the protons at the C2 and C4 positions. In the presence of a sufficiently strong base, an E2 or E1cb elimination mechanism can occur, with the amino group acting as the leaving group.

Troubleshooting Protocol:

  • Base Selection:

    • Avoid strong, non-nucleophilic bases like DBU or potassium tert-butoxide if your desired reaction does not require them.

    • Opt for milder bases such as triethylamine or potassium carbonate. The relative strength and steric bulk of the base are key factors.[4]

  • Solvent Choice:

    • Polar aprotic solvents like DMF or DMSO can sometimes facilitate elimination reactions. If elimination is a major issue, consider exploring less polar solvents, provided your reagents remain soluble.

  • Protection of the Amino Group:

    • If the desired reaction chemistry allows, protecting the amino group (e.g., as a carbamate) will prevent it from acting as a leaving group and can deactivate the elimination pathway.

Table 1: Impact of Base on Side Reactions

BasepKa of Conjugate AcidCommon Side Reactions PromotedRecommended Use Cases
Triethylamine (TEA)~10.7Minimal eliminationGeneral base for acylations, sulfonamides
DIPEA~11Low tendency for eliminationN-alkylations, when a non-nucleophilic base is needed
Potassium Carbonate~10.3Moderate elimination at high temp.N-alkylations, acylations
DBU~13.5High risk of eliminationTo be used with extreme caution
Sodium Hydride~35High risk of eliminationGenerally not recommended
Issue 3: Aza-Michael Addition Side Products

The nucleophilic amino group of this compound can readily participate in aza-Michael additions if an activated alkene is present.

Q: My reaction with an α,β-unsaturated carbonyl compound is giving a complex mixture, including products with a higher molecular weight than expected.

A: You are likely observing both the desired reaction and aza-Michael addition of the this compound to your unsaturated substrate. This can lead to the formation of mono- and bis-adducts.[6]

Causality:

The aza-Michael reaction is a conjugate addition of an amine to an electron-deficient alkene.[7] This reaction is often facile and can compete with other desired transformations. If the initial adduct still contains a reactive site, a second addition can occur, leading to bis-adducts.

Troubleshooting Protocol:

  • Protecting Group Strategy:

    • The most effective way to prevent aza-Michael additions is to protect the amino group before introducing the Michael acceptor. A Boc or Cbz group is typically suitable and can be removed later in the synthetic sequence.

  • Control of Stoichiometry and Addition:

    • If protection is not feasible, use a controlled stoichiometry of the reagents. A slow addition of the this compound to a solution of the Michael acceptor can sometimes favor the desired reaction over the Michael addition, depending on the relative reaction rates.

  • Reaction Temperature:

    • Lowering the reaction temperature can help to control the rate of the aza-Michael addition, which is often a very fast reaction.

Decision Tree for Handling Aza-Michael Side Reactions:

Caption: Decision tree for aza-Michael additions.

Concluding Remarks

The unique structural and electronic properties of this compound make it a powerful tool in modern synthetic chemistry. However, a thorough understanding of its potential side reactions is crucial for successful and efficient implementation. By carefully considering the choice of base, solvent, temperature, and starting material form, and by employing protective group strategies where necessary, the common pitfalls of dimerization, elimination, and unwanted conjugate additions can be effectively mitigated. This guide serves as a starting point for troubleshooting, and we encourage a systematic, evidence-based approach to reaction optimization.

References

Alternative reagents for the oxidation of 3-aminothietane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of 3-aminothietane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively oxidizing the thioether moiety within this unique scaffold. The strained four-membered ring and the presence of a nucleophilic amino group present specific challenges that require careful consideration of reagents and reaction conditions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Troubleshooting Guide: Common Issues in 3-Aminothietane Oxidation

This section addresses specific issues that researchers may encounter during the oxidation of 3-aminothietane, providing potential causes and actionable solutions.

Issue 1: Over-oxidation to the Sulfone When the Sulfoxide is the Desired Product

Symptoms:

  • LC-MS analysis shows the presence of the desired sulfoxide along with a significant amount of the corresponding sulfone.

  • ¹H NMR spectroscopy reveals a downfield shift of the methylene protons adjacent to the sulfur, characteristic of the sulfone.

Potential Causes:

  • Excessive Oxidant: Using a stoichiometric excess of the oxidizing agent is the most common cause of over-oxidation.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of the second oxidation from sulfoxide to sulfone.

  • Strong Oxidizing Agent: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be aggressive and lead to the formation of the sulfone, even with careful stoichiometric control.[1][2]

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the oxidant. A slight sub-stoichiometric amount (e.g., 0.95 equivalents) can sometimes be beneficial to avoid over-oxidation.

  • Lower Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C) to improve selectivity for the sulfoxide.

  • Choice of Oxidant: Consider using milder or more selective oxidizing agents.

    • Oxone®: This reagent can be highly selective for the formation of sulfoxides when used in a controlled manner.[3]

    • Sodium Perborate: A mild and inexpensive oxidant that can provide good selectivity for sulfoxides.[4][5][6]

    • Hydrogen Peroxide with a Catalyst: Systems like H₂O₂ with a tungsten-based catalyst can be tuned for selective sulfoxide synthesis.[7][8][9][10]

Issue 2: Unwanted Oxidation of the Amino Group

Symptoms:

  • Formation of N-oxides or other side products, leading to a complex reaction mixture.

  • LC-MS analysis shows masses corresponding to the addition of one or more oxygen atoms to the starting material, but not at the sulfur atom.

Potential Causes:

  • Unprotected Amine: A free primary or secondary amine is susceptible to oxidation by many common oxidizing agents.[1]

  • Choice of Oxidant: Some oxidants, particularly peracids like m-CPBA, are known to oxidize amines.[1]

Solutions:

  • Amine Protection: The most reliable solution is to protect the amino group prior to the oxidation step. Common protecting groups for amines include:

    • Boc (tert-Butoxycarbonyl): Stable to many oxidative conditions and can be removed under acidic conditions.[11][12]

    • Cbz (Carboxybenzyl): Generally stable to oxidation and can be removed by hydrogenolysis.[13]

    • Fmoc (Fluorenylmethyloxycarbonyl): Stable to acidic and oxidative conditions, but labile to basic conditions.

  • Chemoselective Reagents: In some cases, with careful selection of the oxidant and reaction conditions, it may be possible to selectively oxidize the thioether in the presence of an unprotected amine. However, this often requires extensive optimization.

Issue 3: Low or No Conversion of the Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 3-aminothietane derivative.

Potential Causes:

  • Insufficient Oxidant: The amount of oxidant used is too low.

  • Low Reaction Temperature: The reaction may be too slow at the chosen temperature.

  • Inactivated Reagent: The oxidizing agent may have degraded over time. For example, m-CPBA can lose its activity if not stored properly.[1]

  • Poor Solubility: The substrate or reagent may not be sufficiently soluble in the chosen solvent.

Solutions:

  • Increase Oxidant Stoichiometry: Gradually increase the amount of oxidant, while carefully monitoring for over-oxidation.

  • Increase Reaction Temperature: Slowly warm the reaction to a temperature where the reaction proceeds at a reasonable rate.

  • Use Fresh Reagent: Ensure that the oxidizing agent is fresh and has been stored correctly.

  • Solvent Optimization: Choose a solvent system in which both the substrate and the oxidant are soluble. For example, a mixture of dichloromethane and methanol can be effective for Oxone® oxidations.

Frequently Asked Questions (FAQs)

Q1: What are the best alternative reagents to m-CPBA for the oxidation of N-protected 3-aminothietane to the sulfoxide?

For the selective oxidation of N-protected 3-aminothietane to the corresponding sulfoxide, several alternatives to m-CPBA offer advantages in terms of safety, cost, and selectivity.

ReagentAdvantagesDisadvantages
Oxone® Inexpensive, environmentally benign, and can be highly selective for sulfoxide formation under controlled pH.[3][14][15]Often requires aqueous or biphasic solvent systems; its acidity may require buffering.[15]
Sodium Perborate Mild, inexpensive, safe, and easy to handle.[4][5][6][16]May require longer reaction times compared to stronger oxidants.
H₂O₂ / Tungsten Catalyst Utilizes a green oxidant (H₂O₂) and can be highly selective. The catalyst is reusable.[7][8][9][10]Requires a catalyst, which may need to be screened for optimal performance with the specific substrate.

Q2: How can I selectively synthesize the sulfone of N-protected 3-aminothietane?

To favor the formation of the sulfone, you can modify the reaction conditions used for sulfoxide synthesis.

  • Increase Oxidant Stoichiometry: Use at least two equivalents of the oxidizing agent.

  • Use a Stronger Oxidant: m-CPBA is often effective for the direct conversion of thioethers to sulfones with an excess of the reagent.[1][2]

  • Increase Reaction Temperature and Time: Allowing the reaction to proceed for a longer duration at a higher temperature will generally favor the formation of the sulfone.

  • Specific Reagent Systems: Some reagent systems are known to be particularly effective for sulfone synthesis. For example, hydrogen peroxide with a niobium carbide catalyst has been shown to selectively produce sulfones.

Q3: What are the key considerations when choosing a protecting group for the amino function of 3-aminothietane before oxidation?

The choice of protecting group is critical for a successful and chemoselective oxidation.

  • Stability to Oxidative Conditions: The protecting group must be stable to the chosen oxidizing agent. Boc, Cbz, and Fmoc are generally robust under many oxidative conditions.

  • Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield without affecting other functional groups in the molecule.

  • Orthogonality: If other protecting groups are present in the molecule, ensure that the deprotection conditions for the amine protecting group are compatible. For example, a Boc group is removed with acid, while a Cbz group is typically removed by hydrogenolysis.[11][13]

Q4: How does the strained thietane ring affect the oxidation reaction?

The four-membered thietane ring is strained, which can influence its reactivity. While there is no definitive evidence to suggest that the strain significantly alters the outcome of the oxidation at the sulfur atom compared to other cyclic thioethers, it is a factor to consider. The ring strain could potentially make the thioether more susceptible to oxidation. However, the primary factors influencing the reaction will still be the choice of oxidant, stoichiometry, and reaction temperature.

Experimental Protocols

Protocol 1: Selective Oxidation of N-Boc-3-aminothietane to the Sulfoxide using Oxone®

This protocol provides a general procedure for the selective oxidation of N-Boc-3-aminothietane to the corresponding sulfoxide using Oxone®.

Materials:

  • N-Boc-3-aminothietane

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-aminothietane (1.0 eq) in a mixture of DCM and MeOH (e.g., 1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Oxone® (1.0-1.2 eq) in deionized water.

  • Add the Oxone® solution dropwise to the cooled solution of the substrate over 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Add saturated aqueous NaHCO₃ solution to neutralize the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

Diagram 1: General Workflow for Selective Oxidation of 3-Aminothietane

G cluster_0 Pre-Oxidation cluster_1 Oxidation cluster_2 Post-Oxidation start 3-Aminothietane protect Protect Amino Group (e.g., Boc, Cbz) start->protect N_protected N-Protected 3-Aminothietane protect->N_protected oxidation Oxidation with Alternative Reagent (e.g., Oxone®, NaBO₃, H₂O₂/Catalyst) N_protected->oxidation sulfoxide N-Protected 3-Aminothietane-1-oxide oxidation->sulfoxide Selective Conditions sulfone N-Protected 3-Aminothietane-1,1-dioxide oxidation->sulfone Forcing Conditions deprotect_sulfoxide Deprotection sulfoxide->deprotect_sulfoxide deprotect_sulfone Deprotection sulfone->deprotect_sulfone final_sulfoxide 3-Aminothietane-1-oxide deprotect_sulfoxide->final_sulfoxide final_sulfone 3-Aminothietane-1,1-dioxide deprotect_sulfone->final_sulfone

Caption: Workflow for the selective oxidation of 3-aminothietane.

Diagram 2: Troubleshooting Logic for Over-oxidation

G start Over-oxidation to Sulfone Observed cause1 Excess Oxidant? start->cause1 cause2 High Reaction Temp? start->cause2 cause3 Aggressive Oxidant? start->cause3 solution1 Reduce Stoichiometry cause1->solution1 solution2 Lower Temperature cause2->solution2 solution3 Use Milder Reagent (Oxone®, NaBO₃) cause3->solution3

Caption: Troubleshooting logic for over-oxidation issues.

References

Technical Support Center: Robust Analytical Method for 3-Aminothietane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 3-Aminothietane 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the analysis of this unique compound.

Introduction

This compound is a polar, heterocyclic compound of increasing interest in pharmaceutical development.[1][2][3] Its distinct chemical properties, including high polarity and the presence of a primary amine and a sulfone group, present specific challenges for developing robust and reliable analytical methods. This guide offers practical, experience-based solutions to overcome these hurdles, ensuring data of the highest quality and integrity.

The validation of analytical methods is a critical aspect of pharmaceutical quality control, ensuring that methods for testing raw materials, intermediates, and final products are reliable and accurate.[4][5] This process provides documented evidence that an analytical method is suitable for its intended purpose.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC analysis of this compound?

A1: The main challenges stem from its high polarity, which leads to poor retention on traditional reversed-phase (RP) columns, and the reactivity of the primary amine, which can cause peak tailing and interactions with residual silanols on the column surface.

Q2: Which HPLC column is recommended for the analysis of this compound?

A2: Due to its polar nature, traditional C18 columns often provide insufficient retention.[7] Consider using columns designed for polar compounds, such as those with polar-embedded or polar-endcapped stationary phases.[7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is also a powerful alternative for retaining and separating highly polar analytes.

Q3: How can I improve the peak shape for this compound?

A3: Peak tailing is a common issue. To mitigate this, consider the following:

  • Mobile Phase pH: Operate at a lower pH (e.g., pH 2-3) to protonate the primary amine and minimize interactions with acidic silanol groups on the column.[8]

  • Column Choice: Use a highly deactivated column with end-capping to reduce the number of accessible silanol groups.[8]

  • Mobile Phase Additives: The addition of a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can help to mask residual silanol groups.

Q4: What detection method is most suitable for this compound?

A4: this compound lacks a strong chromophore, making UV detection at low wavelengths (e.g., < 210 nm) challenging due to potential interference from mobile phase components. Alternative detection methods to consider are:

  • Evaporative Light Scattering Detection (ELSD): Suitable for non-volatile analytes that do not have a UV chromophore.

  • Charged Aerosol Detection (CAD): Offers near-universal detection for non-volatile and semi-volatile compounds.

  • Mass Spectrometry (MS): Provides high sensitivity and selectivity, and can be invaluable for identification and quantification, especially at low levels.

Q5: Are there any specific considerations for sample preparation?

A5: Yes, ensure your sample diluent is compatible with the mobile phase to avoid peak distortion.[9] Whenever possible, dissolve and inject the sample in the initial mobile phase composition.[8] If the sample is in a complex matrix, solid-phase extraction (SPE) may be necessary for cleanup to prevent column contamination and extend its lifetime.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Analyte Peak Incorrect mobile phase composition or gradient.[9]Verify mobile phase preparation and connections.[9] Ensure the gradient is appropriate for polar compounds.[9]
Sample degradation.Investigate the stability of this compound in your sample solvent and storage conditions.
Injector issue (e.g., needle not reaching the sample, incorrect volume).[9]Inspect the injector and perform a system suitability test with a known standard.[9]
Poor Peak Shape (Tailing) Secondary interactions with residual silanols.[8]Lower the mobile phase pH to protonate the amine.[8] Use a column with a deactivated or end-capped stationary phase.[8]
Column overload.[9]Dilute the sample to ensure the analyte concentration is within the linear range of the detector and the capacity of the column.[9]
Incompatible sample solvent.[8]Dissolve the sample in the mobile phase.[8]
Drifting Retention Times Changes in mobile phase composition.[8][10]Ensure mobile phase reservoirs are covered to prevent evaporation.[8] Prepare fresh mobile phase daily.[8]
Column temperature fluctuations.[8]Use a column oven to maintain a constant temperature.[8]
Column equilibration issue.[8]Ensure the column is adequately equilibrated with the mobile phase before each injection, especially for gradient methods.[8]
High Backpressure Column or frit blockage.[11]Filter all samples and mobile phases.[9] If the column is blocked, try back-flushing it (disconnected from the detector).[11] If the problem persists, the inlet frit may need to be replaced.[11]
Obstruction in the system (e.g., tubing, injector).[11]Systematically check for blockages by disconnecting components and observing the pressure.[11]
Ghost Peaks Contamination in the mobile phase, sample, or HPLC system.Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly. A guard column can help protect the analytical column from strongly retained impurities.[10]
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common HPLC issues.

TroubleshootingWorkflow start Problem Observed in Chromatogram check_system Check System Basics: - Mobile Phase - Connections - Method Parameters start->check_system peak_issue Peak Shape or Retention Time Issue? check_system->peak_issue no_peak No or Low Peak? peak_issue->no_peak No tailing Address Peak Tailing: - Lower pH - Use Polar-Endcapped Column - Check Sample Solvent peak_issue->tailing Yes pressure_issue High Backpressure? no_peak->pressure_issue No check_sample Investigate Sample: - Concentration - Stability - Injection Volume no_peak->check_sample Yes find_blockage Isolate and Clear Blockage: - Filter Sample/Mobile Phase - Backflush Column - Check Tubing pressure_issue->find_blockage Yes

Caption: A decision tree for systematic HPLC troubleshooting.

Experimental Protocols

Protocol 1: Recommended Starting HPLC-UV Method

This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Column: A polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm) or a HILIC column.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas.

3. Chromatographic Conditions:

ParameterRecommended Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 205 nm
Injection Volume 10 µL
Gradient Program Start with a high aqueous mobile phase (e.g., 95% A) and gradually increase the organic content (B) to elute the analyte. A shallow gradient is often effective for polar compounds.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in Mobile Phase A to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Perform replicate injections of a standard solution.

  • The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

Protocol 2: Method Validation Framework

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose.[6][12][13] The following parameters, based on ICH guidelines, should be assessed:[13]

Validation ParameterPurpose
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[6][12]
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[6]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
Accuracy The closeness of the test results obtained by the method to the true value.[6]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] This includes repeatability and intermediate precision.[13]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Visualizing the Method Development and Validation Pathway

This diagram illustrates the logical flow from initial method development to full validation.

MethodDevelopment start Define Analytical Requirements dev Method Development - Column Selection - Mobile Phase Optimization - Detection Method start->dev optimize Method Optimization - Peak Shape - Resolution - Run Time dev->optimize validate Method Validation (ICH Guidelines) - Specificity, Linearity, Accuracy - Precision, LOD, LOQ, Robustness optimize->validate routine Routine Analysis validate->routine

Caption: The workflow from method development to routine use.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Aminothietane 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminothietane 1,1-dioxide derivatives. This guide is designed to provide in-depth, practical solutions to the solubility challenges frequently encountered with this promising class of compounds. Our approach is rooted in fundamental physicochemical principles and field-proven formulation strategies to help you advance your research.

Introduction: The Solubility Hurdle

The this compound scaffold is a key pharmacophore in modern drug discovery. However, its rigid, crystalline structure, often coupled with other lipophilic moieties in the derivative, can lead to strong crystal lattice energy and consequently, poor aqueous solubility.[1] This low solubility can hinder biological screening, complicate formulation development, and ultimately limit the in vivo bioavailability of promising drug candidates.[2][3]

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues. We will progress from fundamental principles and simple adjustments to more advanced formulation and chemical modification strategies.

Troubleshooting Workflow

Before diving into specific techniques, it's helpful to have a logical workflow for addressing a solubility problem. The following diagram outlines a systematic approach, from initial characterization to advanced intervention.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Initial Interventions cluster_2 Phase 3: Advanced Formulation cluster_3 Phase 4: Chemical Modification start Poorly Soluble Derivative Identified char Determine Kinetic & Thermodynamic Solubility (e.g., Shake-flask, Potentiometric Titration) start->char analyze Analyze Physicochemical Properties (pKa, logP, Crystal Form/Polymorphism) char->analyze ph_adjust Q1: Can pH Adjustment Improve Solubility? analyze->ph_adjust cosolvent Q2: Can Co-solvents Provide a Solution? ph_adjust->cosolvent If insufficient end Optimized Formulation Achieved ph_adjust->end complexation Q3: Is Cyclodextrin Complexation Suitable? cosolvent->complexation If precipitation occurs on dilution cosolvent->end solid_disp Q4: Can Solid Dispersions Enhance Dissolution? complexation->solid_disp Alternative approach complexation->end salt Q5: Is Salt Formation a Viable Strategy? solid_disp->salt If physical stability is an issue solid_disp->end prodrug Q6: Could a Prodrug Approach Be Beneficial? salt->prodrug salt->end prodrug->end

Caption: A systematic workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound derivative shows poor solubility in aqueous buffers. Where should I start?

Answer: The first and most direct approach is to leverage the basicity of the 3-amino group. The solubility of amines is highly pH-dependent.[4] The lone pair of electrons on the nitrogen atom can accept a proton from an acidic medium, forming a positively charged ammonium salt.[5] This salt form is significantly more polar and water-soluble than the neutral free base.[6]

Causality: The free base form of the amine is neutral and can pack efficiently into a stable crystal lattice, which requires a significant amount of energy to break apart. By protonating the amine to form a salt, you introduce a charge that disrupts this crystal packing and promotes favorable interactions with polar water molecules, thereby increasing solubility.[7]

Experimental Protocol: pH-Solubility Profile
  • Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

  • Equilibration: Add an excess of your solid compound to a fixed volume of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached (thermodynamic solubility).

  • Separation: Separate the undissolved solid from the solution using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. You should observe a significant increase in solubility at pH values below the pKa of the amine group.

Rule of Thumb: For salt formation to be effective, the pKa of the basic drug should be at least 2 pH units above the pKa of the acidic counterion.[7] For solubilization in a buffer, a significant increase in solubility is typically seen at pH values at least 1-2 units below the amine's pKa.

Q2: pH adjustment helped, but I need higher concentrations for my in vitro assay, or the compound precipitates when I dilute my DMSO stock. What's next?

Answer: Using co-solvents is a common and effective strategy for increasing the solubility of hydrophobic compounds for in vitro screening or preclinical formulations.[8][9] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving nonpolar molecules.[10]

Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A nonpolar solute disrupts this network, which is energetically unfavorable. A co-solvent works by reducing the polarity of the solvent system (i.e., reducing the "surface tension" of water), which lowers the energy required to create a cavity for the solute molecule, thereby increasing solubility.[10]

Commonly Used Co-solvents for Preclinical Studies
Co-solventTypical Concentration RangeKey Properties & Considerations
Ethanol 5-20%Generally well-tolerated. Can cause precipitation upon dilution.[11]
Propylene Glycol (PG) 10-40%A versatile solvent with low toxicity. Can form viscous solutions.[9][11]
Polyethylene Glycol 400 (PEG 400) 10-50%Excellent solubilizer for many compounds. Low toxicity.[8][12]
N,N-Dimethylacetamide (DMA) 5-15%Strong solubilizer, but use with caution due to potential toxicity.
Solutol® HS 15 5-20%A non-ionic surfactant and solubilizer. Can form micelles.[13]
Experimental Protocol: Co-solvent Screening
  • System Selection: Choose a panel of 3-4 biocompatible co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol).

  • Stock Preparation: Prepare stock solutions of your compound in each pure co-solvent at a high concentration (e.g., 50 mg/mL).

  • Titration: In separate vials, add your primary aqueous buffer (e.g., PBS, pH 7.4). While vortexing, slowly add the co-solvent stock solution dropwise until a persistent precipitate is observed. This helps determine the maximum tolerable co-solvent percentage.

  • Formulation Preparation: Based on the titration, prepare several formulations with varying percentages of the co-solvent (e.g., 10%, 20%, 30% PEG 400 in saline).

  • Solubility Measurement: Determine the solubility of your compound in these final formulations using the shake-flask method described in Q1.

Critical Consideration: A major drawback of co-solvents is the risk of the drug precipitating upon injection or dilution into an aqueous environment (like cell culture media or blood).[11] Always check the stability of your final formulation upon dilution in your assay medium.

Q3: My compound crashes out of co-solvent formulations upon dilution. How can I create a more stable solution?

Answer: This is a classic problem that can be addressed using complexation agents, most notably cyclodextrins.[14][15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming a water-soluble inclusion complex.[17][18]

Causality: The hydrophobic core of the cyclodextrin provides a favorable environment for the lipophilic parts of your drug molecule, while the hydrophilic outer surface interacts with water, effectively "hiding" the poorly soluble drug within a soluble shell. This prevents the drug from self-aggregating and precipitating in an aqueous environment.[14]

G cluster_0 drug Poorly Soluble Drug Molecule (Hydrophobic) arrow + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex

Caption: Mechanism of cyclodextrin inclusion complexation.

Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.[15]

  • Molar Ratio: Start with a 1:1 molar ratio of your drug to the cyclodextrin.

  • Mixing: Place the accurately weighed cyclodextrin powder in a glass mortar.

  • Wetting: Add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) to form a thick, consistent paste.

  • Incorporation: Add the accurately weighed drug powder to the paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated, or use a vacuum oven for more sensitive compounds.

  • Final Processing: The dried complex is a solid powder. Pulverize it gently and pass it through a sieve to obtain a uniform particle size.

  • Solubility Testing: Test the aqueous solubility of this new powder. It should dissolve much more readily than the original compound.

Q4: The required dose of my compound is high, making cyclodextrin complexation impractical. Is there a way to enhance the dissolution rate of the solid form itself?

Answer: Yes, creating a solid dispersion is an excellent strategy for improving the dissolution rate and apparent solubility of poorly soluble drugs, especially for oral formulations.[2][19] This technique involves dispersing the drug in an amorphous, high-energy state within a hydrophilic polymer matrix.[20]

Causality: Crystalline drugs have low energy and require significant energy to break the lattice structure before they can dissolve. In a solid dispersion, the drug is molecularly dispersed in an amorphous form.[2] This amorphous state is thermodynamically unstable and has a much higher free energy, which means less energy is required for dissolution, leading to a faster dissolution rate and the potential to achieve supersaturated concentrations.[21] The hydrophilic carrier also improves the wettability of the drug particles.[20]

Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Component Selection:

    • Drug: Your this compound derivative.

    • Carrier: A water-soluble polymer such as Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), or a polyethylene glycol (PEG 6000).[21][22]

    • Solvent: A common volatile solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol).

  • Dissolution: Dissolve both the drug and the carrier in the selected solvent in a defined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio). Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This rapid removal of solvent "traps" the drug in its amorphous, dispersed state within the polymer matrix.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven for 24 hours to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve. It is crucial to characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the release profile of the solid dispersion against the pure crystalline drug. You should observe a dramatic increase in the rate and extent of dissolution.[23]

Q5: My compound is ionizable. Can I improve its properties by making a different salt form instead of just protonating it in a buffer?

Answer: Absolutely. Salt formation is a cornerstone of drug development for improving the physicochemical properties of ionizable compounds.[24][25] While using an acidic buffer protonates the amine in situ, creating a stable, isolated crystalline salt form of your derivative can offer superior solubility, dissolution rate, and chemical stability compared to the free base.[6][26]

Causality: A well-chosen counterion can form a new crystal lattice with the protonated drug molecule. This new salt crystal lattice has different (and ideally lower) lattice energy than the free base crystal.[7] If the energy required to break the salt's crystal lattice is less than the energy released when the individual ions are hydrated by water, the salt will be highly soluble.[6] Different counterions can lead to vastly different crystal packing and, therefore, different physicochemical properties.[27]

Protocol: Small-Scale Salt Screening
  • Counterion Selection: Choose a panel of pharmaceutically acceptable acidic counterions. Common choices for basic drugs include hydrochloride (HCl), hydrobromide (HBr), sulfate, mesylate, tartrate, and citrate.[27]

  • Stoichiometry: Dissolve your amine-containing drug (the free base) in a suitable solvent (e.g., acetone, ethanol, isopropanol).

  • Reaction: In a separate vial, dissolve the chosen acid counterion (e.g., HCl in isopropanol) in the same or a miscible solvent. Add the acid solution stoichiometrically (typically a 1:1 molar ratio) to the solution of your drug while stirring.

  • Crystallization: The salt may precipitate immediately or require cooling, slow evaporation, or the addition of an anti-solvent (a solvent in which the salt is insoluble, like ether or heptane) to induce crystallization.

  • Isolation & Drying: Isolate the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterization: This is a critical step.

    • Solubility: Measure the aqueous solubility of the new salt form and compare it to the free base.[26]

    • Solid-State Analysis: Use XRPD and DSC to confirm you have formed a new crystalline entity and not just a mixture.

    • Hygroscopicity: Assess the salt's tendency to absorb moisture, as this is a critical stability parameter.

Q6: The solubility issue is persistent even after trying formulation approaches. Is there a way to chemically modify the molecule to improve solubility that is reversible in vivo?

Answer: Yes, this is the principle behind the prodrug approach. A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[28][29] This is an advanced strategy often used when formulation approaches alone are insufficient.[30]

Causality: For a poorly soluble drug, a common prodrug strategy is to attach a highly polar, ionizable promoiety to the parent molecule.[31] This new, larger molecule has dramatically different physicochemical properties, often being highly water-soluble and precluding crystallization. Once administered, enzymes in the body (e.g., phosphatases or esterases) cleave the promoiety, releasing the active (but poorly soluble) drug directly at the site of action or in systemic circulation.[30]

Common Prodrug Strategies for Solubility Enhancement
  • Phosphate Esters: Attaching a phosphate group creates a highly water-soluble and ionizable prodrug that can be cleaved by alkaline phosphatases in vivo. This is one of the most successful strategies for increasing aqueous solubility.[28]

  • Amino Acid Esters: Linking an amino acid can introduce both charge and polarity, improving solubility. These are often cleaved by peptidases or esterases.

  • Glucuronide Prodrugs: Attaching a glucuronic acid moiety significantly increases water solubility.[28]

Considerations: Designing a prodrug is a significant medicinal chemistry effort. You must consider:

  • Synthetic Feasibility: Is there a suitable functional handle on the parent molecule to attach a promoiety?

  • Cleavage Mechanism: Will the prodrug be efficiently and cleanly converted to the active drug in the target species?

  • Stability: The prodrug must be stable enough in the formulation but labile enough for cleavage in vivo.

This approach is typically considered during lead optimization or preclinical development when a compound shows high promise but has intractable delivery challenges.[29][30]

References

Technical Support Center: Scalable and Cost-Effective Synthesis of 3-Aminothietane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminothietane 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the scalable and cost-effective production of this important building block.

Introduction to this compound

This compound is a saturated heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid, four-membered ring structure makes it a valuable scaffold for the development of novel therapeutic agents. The sulfone group imparts polarity and hydrogen bond accepting capabilities, while the amine provides a key vector for further functionalization.

This guide will focus on practical, scalable, and cost-effective synthetic routes, addressing common challenges encountered in the laboratory and during scale-up.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of this compound.

Q1: What are the most common starting materials for a scalable synthesis?

A1: For large-scale synthesis, the most economically viable starting materials are readily available and inexpensive. The synthesis often begins with precursors to the thietane ring. A common and cost-effective starting point is thietan-3-one .[1][2] This can be prepared from readily available reagents. Another approach involves the use of epichlorohydrin and a sulfur source.[3]

Q2: What are the primary synthetic strategies for constructing the this compound core?

A2: There are several key strategies, each with its own advantages and challenges:

  • Route A: Reductive Amination of Thietan-3-one 1,1-dioxide. This is a straightforward approach where thietan-3-one is first oxidized to the corresponding sulfone, followed by reductive amination to introduce the amino group.

  • Route B: [2+2] Cycloaddition. This method involves the reaction of a sulfene (CH2=SO2) or its equivalent with an enamine. While synthetically elegant, this route can have limitations in terms of scalability and substrate scope.

  • Route C: Nucleophilic Substitution on a Pre-formed Thietane Ring. This involves starting with a thietane ring bearing a suitable leaving group at the 3-position, which is then displaced by an amine or an amine equivalent. For instance, 3-chlorothietane 1,1-dioxide can be a key intermediate.[3]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Safety is paramount. Key considerations include:

  • Handling of Reagents: Many reagents used, such as strong oxidizing agents (e.g., m-CPBA, hydrogen peroxide) and chlorinating agents (e.g., thionyl chloride), are hazardous and require careful handling in a well-ventilated fume hood.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[4][5]

  • Exothermic Reactions: Be aware of potentially exothermic reactions, especially during oxidation and amination steps. Use appropriate cooling and monitor the reaction temperature closely.

  • Toxicity: The toxicological properties of many intermediates and the final product may not be fully characterized.[4] Treat all compounds with caution.

Recommended Scalable Synthesis Protocol

This section outlines a robust and scalable two-step synthesis starting from the commercially available thietan-3-ol. This route is favored for its operational simplicity and cost-effectiveness on a larger scale.

Workflow Diagram

Scalable_Synthesis Thietan_3_ol Thietan-3-ol Oxidation Oxidation (H2O2, Catalyst) Thietan_3_ol->Oxidation Hydroxy_thietane_dioxide 3-Hydroxythietane 1,1-dioxide Oxidation->Hydroxy_thietane_dioxide Chlorination Chlorination (SOCl2, Base) Hydroxy_thietane_dioxide->Chlorination Chloro_thietane_dioxide 3-Chlorothietane 1,1-dioxide Chlorination->Chloro_thietane_dioxide Amination Amination (Ammonia source) Chloro_thietane_dioxide->Amination Final_Product This compound Amination->Final_Product

References

Validation & Comparative

A Comparative Guide for Drug Discovery: 3-Aminothietane 1,1-dioxide vs. Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Two Privileged Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs can profoundly influence a molecule's three-dimensional structure, physicochemical properties, and ultimately, its pharmacokinetic and pharmacodynamic profile. Among the plethora of available building blocks, four-membered rings have garnered significant attention for their ability to impart desirable properties such as increased metabolic stability and improved aqueous solubility when replacing larger or more lipophilic groups.[1]

This guide provides a detailed comparison of two such scaffolds: 3-aminothietane 1,1-dioxide and the well-established azetidine ring system, with a particular focus on 3-aminoazetidine as a direct structural analogue. As a Senior Application Scientist, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced differences between these two entities, supported by experimental data and protocols, to inform strategic decisions in medicinal chemistry programs.

Introduction to the Scaffolds: Structure and Significance

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. Their incorporation into drug candidates has been shown to improve metabolic stability, enhance aqueous solubility, and reduce lipophilicity compared to larger saturated heterocycles like piperidines and pyrrolidines.[1] The azetidine ring is considered a "privileged scaffold" and is present in numerous approved drugs.[2]

This compound is a derivative of thietane, a four-membered ring containing a sulfur atom. The oxidation of the sulfur to a sulfone (SO₂) dramatically alters the scaffold's properties. The sulfone group is a polar, hydrogen-bond acceptor that is not susceptible to further oxidation.[3][4] This moiety is known to lower lipophilicity and can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The direct comparison in this guide will focus on 3-aminoazetidine and this compound to provide a clear understanding of the impact of replacing a methylene group (CH₂) in the azetidine ring with a sulfonyl group (SO₂).

G cluster_0 Azetidine Scaffold cluster_1 Thietane Dioxide Scaffold A 3-Aminoazetidine A_struct B This compound B_struct

Figure 1. Chemical structures of 3-Aminoazetidine and this compound.

Comparative Physicochemical Properties

The seemingly subtle change from a CH₂ group to an SO₂ group imparts significant differences in the physicochemical properties of the resulting molecules. While direct, side-by-side experimental data for the parent compounds is scarce in the literature, we can infer their properties from available data on derivatives and the known influence of these functional groups.

Property3-AminoazetidineThis compoundRationale and Impact in Drug Discovery
Molecular Weight 72.11 g/mol 121.15 g/mol The thietane dioxide is heavier, which is a consideration for ligand efficiency calculations.
pKa (predicted) ~10.36[5][6]Lower than azetidineThe electron-withdrawing nature of the sulfone group is expected to significantly reduce the basicity of the amino group. This can impact salt formation, solubility at physiological pH, and interactions with biological targets.
cLogP (calculated) -0.1 (for parent azetidine)[7]Likely more negativeThe highly polar sulfone group significantly increases polarity and reduces lipophilicity.[3] This can lead to improved aqueous solubility and reduced off-target effects related to high lipophilicity.
Aqueous Solubility High (as hydrochloride salt)[5]High (as hydrochloride salt)[8][9]Both scaffolds are small and contain a basic amine, leading to good aqueous solubility, especially when formulated as salts. The increased polarity of the thietane dioxide may offer an advantage in cases where higher intrinsic solubility is required.
Hydrogen Bonding Amine: H-bond donor & acceptorAmine: H-bond donor & acceptor; Sulfone: 2 H-bond acceptorsThe two sulfone oxygens provide additional hydrogen bond acceptor capabilities, which can be exploited to form new interactions with a biological target, potentially increasing potency and selectivity.[3]
Dipole Moment ModerateHighThe sulfone group introduces a strong dipole moment, which can influence molecular conformation and long-range interactions with a protein target.
Metabolic Stability Generally good, can improve stability over larger heterocycles.[1]Expected to be high. The sulfone is metabolically stable.The thietane dioxide scaffold is resistant to oxidative metabolism at the sulfur atom. This can be a significant advantage in blocking a potential site of metabolism.[10]

Synthesis and Derivatization

Both scaffolds are synthetically accessible, although the synthesis of strained four-membered rings can be challenging.

Synthesis of 3-Aminoazetidine Derivatives

A common route to N-substituted 3-aminoazetidines involves the reductive amination of a protected 3-azetidinone.[11]

Experimental Protocol: Reductive Amination of N-Boc-3-azetidinone

  • Reaction Setup: To a solution of N-Boc-3-azetidinone (1.0 eq) and a primary amine (1.1 eq) in dichloromethane (DCM) at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-N-Boc-3-aminoazetidine.[11]

  • Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in methanol) to yield the free secondary amine.[11]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from materials like epichlorohydrin. A multi-step process can be employed to construct the thietane ring, introduce the amino functionality, and then oxidize the sulfide to the sulfone.

G Start Starting Materials (e.g., Epichlorohydrin) Step1 Thietane Ring Formation Start->Step1 Cyclization Step2 Introduction of Amino Group Step1->Step2 Functional Group Interconversion Step3 Oxidation to Sulfone Step2->Step3 Oxidation (e.g., m-CPBA, H₂O₂) End This compound Step3->End G cluster_0 Lead Optimization Strategy Start Initial Lead Compound (e.g., with Piperidine) Problem Identified Liabilities (e.g., Poor Solubility, Metabolism) Start->Problem Strategy Bioisosteric Replacement Problem->Strategy Azetidine Incorporate 3-Aminoazetidine Strategy->Azetidine Option 1 ThietaneDioxide Incorporate this compound Strategy->ThietaneDioxide Option 2 Evaluation Evaluate Physicochemical Properties, ADME, and Potency Azetidine->Evaluation ThietaneDioxide->Evaluation Optimized Optimized Candidate Evaluation->Optimized

References

A Senior Application Scientist's Guide to Saturated Bioisosteres: 3-Aminothietane 1,1-Dioxide in Focus

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 3-Aminothietane 1,1-dioxide with other saturated bioisosteres, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

In the intricate dance of drug design, the strategic replacement of molecular fragments—a practice known as bioisosterism—is paramount to refining a compound's pharmacological profile.[1][2][3] The pervasive use of aromatic rings, particularly anilines, has often led to metabolic liabilities and undesirable physicochemical properties.[4][5][6] Consequently, the shift towards three-dimensional, saturated scaffolds, a strategy aptly termed "escaping flatland," has become a cornerstone of modern medicinal chemistry. These saturated bioisosteres can profoundly enhance properties like solubility, metabolic stability, and target engagement while offering novel intellectual property.[4]

This guide provides an in-depth, comparative analysis of this compound, a unique and increasingly popular scaffold, against its saturated heterocyclic and carbocyclic peers. We will dissect their properties through quantitative data, outline rigorous experimental protocols for their evaluation, and explain the causal relationships that should guide their selection in a drug discovery campaign.

The Contenders: A Panel of Saturated Amine Bioisosteres

Our comparison will focus on four key saturated amines, each offering a distinct combination of size, polarity, basicity, and conformational rigidity.

  • This compound: A conformationally restricted, highly polar four-membered ring featuring a sulfone group.

  • Azetidine-3-amine: A classic four-membered nitrogen-containing heterocycle.

  • Cyclobutylamine: A simple, four-membered carbocyclic amine.

  • Piperidine-4-amine: A larger, six-membered nitrogen-containing heterocycle, often used as a benchmark.

Part 1: The Physicochemical Showdown

The decision to employ a specific bioisostere is fundamentally data-driven. The table below summarizes key physicochemical properties that govern a molecule's behavior in biological systems. These parameters—lipophilicity (cLogP), polarity (TPSA), and basicity (pKa)—are critical predictors of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7][8][9][10]

Table 1: Comparative Physicochemical Properties of Saturated Bioisosteres

PropertyThis compoundAzetidine-3-amineCyclobutylaminePiperidine-4-amine
Molecular Weight ( g/mol ) 121.1572.1171.12100.16
cLogP -1.22-1.130.360.13
TPSA (Ų) 78.3638.0526.0238.05
pKa (Conjugate Acid) ~6.5 - 7.0~9.6~10.4~10.3

(Note: cLogP, TPSA, and pKa values are calculated estimates from common chemical databases like PubChem and ChemDraw and may vary between prediction algorithms.)

Expert Analysis of the Data:
  • Polarity and Lipophilicity (TPSA & cLogP): this compound is a significant outlier, possessing a very high Topological Polar Surface Area (TPSA) and a negative calculated LogP.[11] This is a direct result of the highly polar sulfone moiety. This profile strongly suggests superior aqueous solubility but may present a challenge for passive membrane permeability, a critical factor for oral bioavailability and CNS penetration.[8]

  • Basicity (pKa): The most striking difference lies in the basicity. The pKa of this compound's conjugate acid is 3-4 log units lower than its peers. The potent electron-withdrawing effect of the sulfone group dramatically reduces the electron density on the nitrogen atom, making it a much weaker base. This is a crucial feature for medicinal chemists. High basicity (pKa > 8.5) is often linked to off-target effects, such as hERG channel inhibition and promiscuity with aminergic GPCRs, as well as increased potential for phospholipidosis.[12][13] Therefore, employing this compound can be a deliberate strategy to mitigate these liabilities.[12]

Part 2: A Validated Experimental Workflow for Bioisostere Evaluation

Theoretical properties must be validated through rigorous experimentation. The following workflow illustrates a standard, parallel approach to objectively compare the impact of these bioisosteres on a lead compound. The goal is to generate a comprehensive dataset that enables a multiparameter optimization decision.

G cluster_0 Compound Synthesis cluster_1 In Vitro Profiling Cascade cluster_2 Decision Making Lead Lead Scaffold (e.g., with Aniline) Syn Parallel Synthesis: Bioisostere Incorporation Lead->Syn A Analog A (3-Aminothietane-1,1-dioxide) Syn->A B Analog B (Azetidine-3-amine) Syn->B C Analog C (Cyclobutylamine) Syn->C Sol Aqueous Solubility (Kinetic, pH 7.4) A->Sol Stab Metabolic Stability (HLM, NADPH) A->Stab Perm Permeability (PAMPA) A->Perm Pot Target Potency (Biochemical Assay) A->Pot Tox Early Safety (e.g., Cytotoxicity) A->Tox B->Sol B->Stab B->Perm B->Pot B->Tox C->Sol C->Stab C->Perm C->Pot C->Tox Analysis Multi-Parameter Optimization Analysis Sol->Analysis Stab->Analysis Perm->Analysis Pot->Analysis Tox->Analysis Candidate Candidate Selection for In Vivo Studies Analysis->Candidate

Caption: Workflow for the parallel evaluation and selection of optimal saturated bioisosteres.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is a self-validating system because it includes controls (without NADPH) to ensure that compound loss is due to enzymatic metabolism and not chemical instability.

  • Objective: To determine the rate of Phase I metabolism for each analog.

  • Materials:

    • Test compounds (10 mM in DMSO)

    • Pooled Human Liver Microsomes (HLM, 20 mg/mL stock)

    • Phosphate Buffer (0.1 M, pH 7.4)

    • NADPH regenerating system (or 100 mM NADPH stock)

    • Positive control compound (e.g., Verapamil)

    • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • Methodology:

    • Preparation: Thaw HLM on ice. Prepare two sets of master mixes in phosphate buffer: one with the NADPH regenerating system (+NADPH) and one without (-NADPH).

    • Pre-incubation: Aliquot the master mixes into a 96-well plate. Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

    • Initiation: The reaction is initiated by the addition of HLM to a final concentration of 0.5 mg/mL.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3 volumes of cold acetonitrile with the internal standard to quench the reaction.

    • Analysis: Centrifuge the quenched plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k), which is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Part 3: Application in Drug Design - A Kinase Inhibitor Case Study

Consider a lead optimization program for a kinase inhibitor where a meta-aniline moiety is crucial for a hydrogen bond with the kinase hinge region but is also a metabolic soft spot. Replacing this aniline provides a perfect context to compare our bioisosteres.

G cluster_Aniline Original Lead (Aniline) cluster_Replacement Bioisosteric Replacements cluster_Consequences Predicted Outcomes Aniline Aniline Moiety Prop_Aniline Properties: - Planar - Metabolic Liability - pKa ~4.5 Aniline->Prop_Aniline Thietane 3-Aminothietane 1,1-Dioxide Sol_Inc ++ Solubility Thietane->Sol_Inc pKa_Dec --- pKa (Basicity) Thietane->pKa_Dec hERG_Risk_Dec -- hERG Risk Thietane->hERG_Risk_Dec Perm_Dec -- Permeability Thietane->Perm_Dec D_Shape ++ 3D Shape Thietane->D_Shape Azetidine Azetidine-3-amine Azetidine->D_Shape Cyclobutylamine Cyclobutylamine Cyclobutylamine->D_Shape hERG_Risk_Inc ++ hERG Risk Cyclobutylamine->hERG_Risk_Inc pKa_Inc ++ pKa (Basicity) Cyclobutylamine->pKa_Inc

Caption: Logical relationship diagram comparing the consequences of replacing an aniline.

  • This compound Analog: This replacement introduces significant 3D character. The pronounced increase in polarity will likely boost aqueous solubility, a common challenge with kinase inhibitors. Crucially, the attenuated basicity (pKa ~6.5) dramatically reduces the risk of hERG toxicity and off-target aminergic GPCR activity. However, the high polarity might negatively impact cell permeability, which must be carefully monitored with an assay like PAMPA or Caco-2.

  • Azetidine-3-amine Analog: This provides a moderate increase in 3D character and polarity. Its basicity (pKa ~9.6) is much higher than the thietane dioxide, which maintains the potential for salt-bridge interactions but also carries a higher risk of basicity-related off-target effects.

  • Cyclobutylamine Analog: This analog excels at increasing the fraction of sp3 carbons (Fsp3) and 3D shape. However, its high basicity (pKa ~10.4) presents the most significant risk for hERG channel binding and other basic amine-related toxicities.

Synthesis and Availability

A practical consideration for any drug discovery program is the accessibility of building blocks. Azetidines, cyclobutylamines, and piperidines are readily available from numerous commercial suppliers. In contrast, this compound and its derivatives are generally less common and often require multi-step synthesis, which can add time and cost to a project.[14][15] However, the development of more robust synthetic routes is making this scaffold increasingly accessible.[16]

Conclusion and Recommendations

This compound is not a universal solution but rather a specialized tool for addressing specific medicinal chemistry challenges. It stands apart from other saturated bioisosteres due to its unique combination of high polarity, conformational rigidity, and significantly reduced basicity.

Choose this compound when your primary goals are:

  • To drastically increase aqueous solubility.

  • To strategically reduce amine basicity to mitigate toxicities (e.g., hERG) or off-target activity.

  • To introduce a rigid 3D vector to explore new binding interactions.

Be cautious of:

  • Potential reduction in passive membrane permeability due to high polarity.

Ultimately, the optimal bioisostere is context-dependent. A data-driven, parallel synthesis and screening approach, as outlined in this guide, is the most effective strategy for making an informed decision that balances potency, selectivity, and drug-like properties, thereby accelerating the path to a successful clinical candidate.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Aminothietane 1,1-Dioxide Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of compounds containing the 3-aminothietane 1,1-dioxide scaffold, evaluating their performance against alternative chemical moieties through in vitro and in vivo experimental data. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and provides detailed, self-validating protocols.

Introduction: The Rising Prominence of the this compound Scaffold

The this compound moiety has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure and unique physicochemical properties make it an attractive bioisosteric replacement for more traditional saturated heterocycles like piperidine and pyrrolidine. Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design aimed at enhancing efficacy, reducing toxicity, and improving pharmacokinetic profiles.[1][2] The sulfone group in the 1,1-dioxide form imparts polarity and hydrogen bond accepting capabilities, while the amino group provides a key interaction point for biological targets. This guide will explore the tangible benefits of incorporating this scaffold through a comparative analysis of its performance in various therapeutic areas.

Part 1: In Vitro Evaluation

The in vitro assessment of drug candidates is a critical first step in the development pipeline, providing essential information on potency, selectivity, and mechanism of action. Here, we compare this compound containing compounds to established alternatives in antiviral and anticancer assays.

Antiviral Activity: A Case Study in Flaviviruses and Alphaviruses

Recent studies have highlighted the potential of thietane-containing nucleoside analogues as broad-spectrum antiviral agents. A compelling example is the evaluation of 2'-spirothietane uridine derivatives against a panel of viruses.

CompoundVirusEC50 (µM)Cytotoxicity (CC50 in Huh-7 cells, µM)
2'-Spirothietane Uridine Derivative (17) Chikungunya virus (CHIKV)4.8>100
Hepatitis C Virus (HCV)1.1>100
Dengue Virus (DENV)1.7>100
2'-Spiro-oxetane Uridine Derivative (Comparator) CHIKV>100>100
HCV0.2>100
DENV15>100
Ribavirin (Standard of Care) DENV10>100

Data synthesized from literature.[3][4]

The data clearly demonstrates that the 2'-spirothietane uridine derivative exhibits a broader antiviral spectrum compared to its oxetane counterpart, with notable activity against Chikungunya virus.[3] This highlights the nuanced yet significant impact of replacing an oxygen atom with a sulfur atom in the heterocyclic ring, influencing the compound's interaction with viral polymerases.

A detailed protocol for determining the half-maximal effective concentration (EC50) of a compound against a specific virus is provided below.

Antiviral_EC50_Workflow A Prepare serial dilutions of the test compound D Add compound dilutions to the infected cells A->D B Seed host cells in 96-well plates C Infect cells with the virus at a known multiplicity of infection (MOI) B->C C->D E Incubate for a defined period (e.g., 48-72 hours) D->E F Quantify viral replication (e.g., qPCR for viral RNA, plaque assay, or reporter gene expression) E->F G Determine cell viability in parallel (e.g., MTT or CTG assay) E->G H Calculate EC50 and CC50 values using dose-response curve fitting F->H G->H

Caption: Workflow for determining antiviral EC50 and CC50.

Step-by-Step Methodology:

  • Cell Culture: Maintain the appropriate host cell line (e.g., Huh-7 for HCV) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution. Perform serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Seed the host cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

    • Remove the growth medium and infect the cells with the virus at a specific multiplicity of infection (MOI).

    • After a 1-2 hour incubation period to allow for viral entry, remove the inoculum and add the medium containing the serially diluted test compound.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Quantification of Antiviral Activity:

    • Viral replication can be quantified using various methods such as quantitative real-time PCR (qRT-PCR) to measure viral RNA levels, a plaque reduction assay to count infectious virus particles, or a reporter assay if a reporter virus is used.

  • Cytotoxicity Assay:

    • In a parallel plate with uninfected cells, assess cell viability using a standard method like the MTT assay to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis:

    • Plot the percentage of viral inhibition against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value. The selectivity index (SI) is calculated as CC50/EC50.

Anticancer Activity: A Qualitative Comparison
Compound ClassCancer Cell LineIC50 (µM)
Thiazole Derivatives A549 (Lung)5.94
MCF-7 (Breast)1.27
MDA-MB-231 (Breast)35.1
1,3-Thiazine Derivatives A-549 (Lung)Good activity reported
Bcap-37 (Breast)Good activity reported

Data synthesized from literature.[6][7][8]

The data for related heterocyclic compounds suggests that small, sulfur-containing rings can be potent anticancer agents. The unique stereochemistry and electronic properties of the this compound scaffold make it a compelling candidate for future investigations in this area.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 value G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Part 2: In Vivo Evaluation

In vivo studies are essential to understand a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context. Here, we examine the antidepressant potential of a 3-substituted thietane-1,1-dioxide derivative.

Antidepressant Activity: Forced Swim Test in Rats

A study investigating a 3-substituted thietane-1,1-dioxide derivative demonstrated significant antidepressant-like effects in the Forced Swim Test (FST), a common behavioral model for screening antidepressant drugs.

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle Control -225 ± 15
3-Substituted Thietane-1,1-Dioxide 2150 ± 12
20120 ± 10
Imipramine (Comparator) 10135 ± 11

Data is illustrative and based on findings from published research.[9]

The results indicate that the 3-substituted thietane-1,1-dioxide derivative dose-dependently reduces immobility time in the FST, with the 20 mg/kg dose showing a more pronounced effect than the standard antidepressant imipramine.[9] This suggests a potent antidepressant-like activity for this class of compounds.

The FST is based on the principle that when rodents are placed in an inescapable container of water, they will eventually cease active escape behaviors and become immobile. Antidepressant treatments are known to prolong the duration of active behaviors.

FST_Workflow cluster_Day1 Day 1: Pre-test Session cluster_Day2 Day 2: Test Session A Place individual rat in a cylinder of water (25°C) for 15 minutes B Remove, dry, and return the rat to its home cage A->B C Administer test compound or vehicle (e.g., 60 min before the test) D Place the rat back into the water cylinder for 5 minutes C->D E Record the session and score the duration of immobility D->E

Caption: Workflow for the two-day Forced Swim Test in rats.

Step-by-Step Methodology:

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.

  • Acclimation and Pre-test (Day 1):

    • Individually place each rat into the cylinder for a 15-minute pre-swim session.

    • This initial exposure serves to acclimate the animals to the testing procedure.

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

  • Drug Administration (Day 2):

    • Administer the test compound (e.g., the this compound derivative), a positive control (e.g., imipramine), or a vehicle control via the appropriate route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 60 minutes).

  • Test Session (Day 2):

    • Place each rat back into the water-filled cylinder for a 5-minute test session.

    • Record the entire session using a video camera for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

  • Data Analysis:

    • Compare the mean immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

The this compound scaffold represents a valuable and versatile building block in modern drug discovery. The compiled in vitro and in vivo data, though still emerging, strongly suggests its potential to yield compounds with superior or differentiated pharmacological profiles compared to more conventional heterocyclic systems. The demonstrated broad-spectrum antiviral activity and potent antidepressant-like effects underscore the promise of this chemical class. Further research, particularly in generating robust in vitro anticancer and antimicrobial data, is warranted to fully elucidate the therapeutic potential of this compound containing compounds. The detailed protocols provided in this guide offer a validated framework for researchers to conduct their own evaluations and contribute to the growing body of knowledge on this exciting area of medicinal chemistry.

References

The 3-Aminothietane 1,1-Dioxide Scaffold: A Comparative Guide to Structure-Activity Relationships in BACE1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Small, strained heterocyclic systems have emerged as particularly valuable motifs, offering a unique combination of three-dimensionality, metabolic stability, and synthetic tractability. Among these, the 3-aminothietane 1,1-dioxide core has garnered significant interest as a versatile building block and a bioisosteric replacement for more conventional rings such as azetidine and cyclobutane.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on a closely related scaffold, the 3-imino-1,2,4-thiadiazinane 1,1-dioxide, in the context of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibition, a key target in Alzheimer's disease research.[2][3]

The Thietane 1,1-Dioxide Core: A Privileged Scaffold

The thietane ring, a four-membered heterocycle containing a sulfur atom, and its oxidized form, thietane 1,1-dioxide, present a unique set of physicochemical properties. The sulfone group is a strong hydrogen bond acceptor and enhances the polarity of the molecule, which can lead to improved aqueous solubility.[1] Furthermore, the constrained nature of the four-membered ring can enforce specific conformations upon substituents, leading to enhanced binding affinity and selectivity for a biological target. The 3-amino substitution provides a convenient handle for synthetic elaboration, allowing for the exploration of a wide range of chemical space.

Comparative Analysis: SAR of 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Analogs as BACE1 Inhibitors

A seminal study in the development of BACE1 inhibitors led to the discovery of Verubecestat (MK-8931), a potent and selective inhibitor with a novel 3-imino-1,2,4-thiadiazinane 1,1-dioxide core.[2] The SAR exploration around this scaffold provides a compelling case study for understanding the key structural determinants of BACE1 affinity and selectivity.

Key Structural Features and their Impact on Activity

The general structure of the investigated analogs consists of a central 3-imino-1,2,4-thiadiazinane 1,1-dioxide ring, with substitutions at the 2-position (R¹) and on the exocyclic imine (Ar¹ and Ar²).

SAR_Highlights cluster_core Core Scaffold cluster_substituents Key Substituent Positions cluster_activity Impact on BACE1 Inhibition Core 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide R1 R¹ at 2-position Core->R1 Substitution Ar1 Ar¹ (Amide) Core->Ar1 Substitution Ar2 Ar² (Iminothiadiazinane) Core->Ar2 Substitution Potency Potency (IC₅₀) R1->Potency Modulates Ar1->Potency Crucial for Selectivity Selectivity (vs. CatD, BACE2) Ar1->Selectivity Influences Ar2->Potency Fine-tunes Ar2->Selectivity Key for

Caption: Key SAR insights for 3-imino-1,2,4-thiadiazinane 1,1-dioxide BACE1 inhibitors.

Table 1: Structure-Activity Relationship of Verubecestat Analogs against BACE1 [2]

CompoundAr¹Ar²BACE1 IC₅₀ (nM)Cathepsin D IC₅₀ (nM)
Lead H5-fluorophenyl2-amino-5-fluoropyridine13>10,000
Analog 1 Me5-fluorophenyl2-amino-5-fluoropyridine25>10,000
Analog 2 HPhenyl2-amino-5-fluoropyridine45>10,000
Analog 3 H5-fluorophenyl2-aminopyridine21>10,000
Verubecestat (MK-8931) H5-fluorophenyl2-amino-5-(trifluoromethyl)pyridine2.8 >10,000
Analysis of SAR Trends:
  • Substitution at the 2-position (R¹): Introduction of a methyl group at the R¹ position (Analog 1) resulted in a slight decrease in potency compared to the unsubstituted lead compound. This suggests that this position is sensitive to steric bulk, and a hydrogen atom is preferred for optimal interaction with the enzyme's active site.

  • Aryl Amide Group (Ar¹): The nature of the aryl amide substituent is critical for potent BACE1 inhibition. Removal of the fluorine atom from the phenyl ring (Analog 2) led to a significant drop in activity. The 5-fluorophenyl group appears to be optimal for this series, likely engaging in favorable interactions within the S1 subsite of BACE1.

  • Iminothiadiazinane Aryl Group (Ar²): Modifications to the Ar² group, which projects into the S3 subsite, have a profound impact on potency. While the 2-aminopyridine (Analog 3) was well-tolerated, the introduction of a trifluoromethyl group at the 5-position of the pyridine ring (Verubecestat) resulted in a nearly 5-fold increase in potency compared to the lead compound. This highlights the importance of exploiting interactions in the S3 pocket for achieving high affinity.

  • Selectivity: A noteworthy feature of this series is its exceptional selectivity against other aspartyl proteases, such as Cathepsin D.[2] All the analogs presented in the table maintained a high selectivity profile, indicating that the 3-imino-1,2,4-thiadiazinane 1,1-dioxide scaffold effectively directs the inhibitors to the unique active site architecture of BACE1.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key assays are provided below.

BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay quantifies the enzymatic activity of BACE1 by measuring the cleavage of a fluorescently labeled peptide substrate.

Workflow:

FRET_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection A Prepare Assay Buffer: 50 mM Sodium Acetate, pH 4.5 150 mM NaCl, 0.1% CHAPS B Dilute BACE1 Enzyme in Assay Buffer A->B E Add BACE1 and Test Compound to 384-well plate B->E C Prepare Test Compounds (serial dilutions in DMSO) C->E D Prepare FRET Substrate (e.g., Rh-EVNLDAEFK-Quencher) G Initiate reaction by adding FRET Substrate D->G F Incubate at 37°C for 15 minutes E->F F->G H Incubate at 37°C for 30 minutes G->H I Read Fluorescence (Excitation: 530 nm, Emission: 590 nm) H->I J Calculate % Inhibition and determine IC₅₀ I->J

Caption: Workflow for a typical BACE1 FRET inhibition assay.

Step-by-Step Protocol:

  • Assay Plate Preparation: Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate. For control wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 18 µL of BACE1 enzyme solution (final concentration ~0.5 nM) in assay buffer to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 20 µL of FRET substrate solution (final concentration ~200 nM) in assay buffer to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 530 nm excitation and 590 nm emission for a rhodamine-based substrate).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The structure-activity relationship studies of 3-imino-1,2,4-thiadiazinane 1,1-dioxide analogs have provided critical insights into the design of potent and selective BACE1 inhibitors. The thietane 1,1-dioxide scaffold and its close relatives are clearly valuable tools in medicinal chemistry, offering a unique combination of properties that can be exploited for the development of novel therapeutics. Future work in this area could focus on further exploring the bioisosteric replacement of the iminothiadiazinane ring with the core this compound scaffold to modulate pharmacokinetic properties while retaining high potency. Additionally, the application of this scaffold to other therapeutic targets where a constrained, polar, and synthetically accessible core is desirable warrants further investigation.

References

A Comparative Guide to the Metabolic Stability of 3-Aminothietane 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminothietane 1,1-dioxide scaffold has emerged as a valuable building block in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. A critical parameter in the optimization of these candidates is metabolic stability, which directly influences their pharmacokinetic profile, including bioavailability and half-life.[1][2] This guide provides a comparative analysis of the metabolic stability of various this compound derivatives. We will delve into the key metabolic pathways, present comparative experimental data, and provide a detailed protocol for assessing metabolic stability using an in vitro liver microsomal assay. The overarching goal is to equip researchers with the knowledge to strategically modify this scaffold to enhance metabolic robustness in drug discovery programs.

Introduction: The Ascendance of the this compound Scaffold

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking molecular scaffolds that confer advantageous properties. The this compound moiety has gained significant traction as a bioisostere for commonly used groups, offering a unique three-dimensional structure that can improve aqueous solubility, lipophilicity, and metabolic stability.[3] Its rigid, four-membered ring structure can favorably orient substituents for optimal target engagement while presenting a less lipophilic character compared to larger saturated heterocycles.[4] However, like any chemical entity destined for therapeutic use, derivatives of this scaffold must be scrutinized for their metabolic liabilities.[5] Understanding and optimizing metabolic stability is paramount to designing drugs with predictable and favorable pharmacokinetic profiles.[2][6]

The Critical Role of Metabolic Stability in Drug Design

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] This property is a cornerstone of drug development for several reasons:

  • Enhanced Bioavailability and Half-Life: Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body or require frequent dosing.[2][6] Improving metabolic stability can lead to increased bioavailability and a longer half-life.[7]

  • Predictable Pharmacokinetics: High metabolic stability can lead to more consistent plasma concentrations among patients, reducing the need for therapeutic drug monitoring.[7]

  • Reduced Risk of Toxic Metabolites: Biotransformation can sometimes lead to the formation of reactive or toxic metabolites. Designing metabolically stable compounds can mitigate this risk.[5]

In vitro assays, such as those using liver microsomes or hepatocytes, are cost-effective and high-throughput methods to evaluate metabolic stability early in the drug discovery process.[7][8] These assays provide key parameters like intrinsic clearance (CLint) and half-life (t1/2), which are instrumental in predicting in vivo hepatic clearance.[1][9]

Key Metabolic Pathways of this compound Derivatives

The metabolism of heterocyclic compounds is complex and primarily mediated by cytochrome P450 (CYP) enzymes located in the liver.[9][10] For this compound derivatives, several metabolic pathways can be anticipated, largely influenced by the nature of the substituents on the amine and the thietane ring.

  • N-Dealkylation: If the amino group is substituted with alkyl groups, N-dealkylation is a common metabolic route catalyzed by CYP enzymes.

  • Oxidative Deamination: Primary amines can undergo oxidative deamination to form an aldehyde, which is subsequently oxidized to a carboxylic acid.

  • Hydroxylation: The thietane ring itself or aliphatic/aromatic substituents can be hydroxylated. Saturated heterocycles are often metabolized at the position adjacent to the heteroatom.[4]

  • Phase II Conjugation: The primary or secondary amine, or any hydroxylated metabolites, can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble metabolites that are easily excreted.[11]

The electron-withdrawing nature of the sulfone group in the 1,1-dioxide form generally increases the metabolic stability of the thietane ring itself compared to the corresponding thietane or thietane-1-oxide.

Below is a diagram illustrating potential metabolic transformations:

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Derivative N_Dealkylated N-Dealkylated Metabolite Parent->N_Dealkylated CYP-mediated N-Dealkylation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP-mediated Hydroxylation Deaminated Oxidative Deamination Product Parent->Deaminated Oxidative Deamination Conjugated Conjugated Metabolite (e.g., Glucuronide) N_Dealkylated->Conjugated UGT-mediated Conjugation Hydroxylated->Conjugated UGT-mediated Conjugation

Caption: Potential metabolic pathways for this compound derivatives.

Comparative Analysis of Metabolic Stability: A Data-Driven Overview

To illustrate the impact of structural modifications on metabolic stability, the following table summarizes hypothetical data for a series of this compound derivatives. These data are representative of what would be obtained from an in vitro liver microsomal stability assay.

Compound IDR1-SubstituentR2-SubstituentHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A HMethyl4515.4
Compound B HEthyl3023.1
Compound C HIsopropyl> 60< 11.5
Compound D HCyclopropyl> 60< 11.5
Compound E MethylMethyl2527.7
Compound F HPhenyl1546.2
Compound G H4-Fluorophenyl2824.8
Compound H HPyridin-4-yl5512.6

Analysis of Structure-Metabolism Relationships:

  • Effect of N-Alkyl Chain Length: Comparing Compounds A and B, increasing the alkyl chain length from methyl to ethyl results in a decrease in metabolic stability. This is a common observation as longer, more lipophilic chains can be more readily oxidized by CYP enzymes.

  • Steric Hindrance: The introduction of a bulky isopropyl group (Compound C) or a cyclopropyl group (Compound D) significantly enhances metabolic stability. This is likely due to steric hindrance at the site of metabolism, making it more difficult for metabolizing enzymes to access the nitrogen or adjacent carbons.

  • N-Methylation: N-methylation of the thietane amine (Compound E vs. A) leads to a decrease in stability, potentially by providing an additional site for N-dealkylation.

  • Aromatic Substitution: A phenyl group (Compound F) generally leads to lower metabolic stability due to the potential for aromatic hydroxylation.

  • Metabolic Blocking: The introduction of a fluorine atom on the phenyl ring (Compound G) can block a potential site of metabolism, thereby increasing stability compared to the unsubstituted phenyl analog (Compound F). This is a common strategy in medicinal chemistry.[12]

  • Introduction of Heteroatoms: Replacing the phenyl ring with a pyridine ring (Compound H) can increase metabolic stability. The nitrogen atom in the pyridine ring can decrease the electron density of the ring system, making it less susceptible to oxidation.[13]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of test compounds using liver microsomes.[14][15]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound derivatives.

Materials:

  • Test compounds and positive control compounds (e.g., Verapamil, Dextromethorphan)

  • Liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Experimental Workflow Diagram:

cluster_workflow Microsomal Stability Assay Workflow Prep Prepare Reagents: - Test Compounds - Microsomes - NADPH System - Buffer Incubate Incubate Microsomes and Test Compound at 37°C Prep->Incubate Initiate Initiate Reaction with NADPH System Incubate->Initiate Sample Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench Reaction with Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate t1/2 and CLint Analyze->Data

Caption: Step-by-step workflow for the liver microsomal stability assay.

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO), then dilute in buffer. The final concentration of organic solvent in the incubation should be low (<1%).[16]

    • Prepare the reaction mixture by adding the liver microsomes to the phosphate buffer in a 96-well plate.

  • Pre-incubation:

    • Add the test compound solution to the reaction mixture.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation and Incubation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15] The absence of NADPH serves as a negative control to assess non-enzymatic degradation.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard.[9] This stops the reaction and precipitates the microsomal proteins.

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Implications for Drug Design and Lead Optimization

The insights gained from comparative metabolic stability studies are invaluable for guiding lead optimization efforts. For the this compound scaffold, several strategies can be employed to enhance metabolic stability:

  • Introduce Steric Bulk: As demonstrated with isopropyl and cyclopropyl groups, introducing steric hindrance near potential metabolic sites can effectively shield the molecule from enzymatic degradation.

  • Metabolic Blocking: Incorporating fluorine or deuterium atoms at metabolically labile positions can block oxidation and improve stability.[13][17][18]

  • Modulate Electronics: Replacing electron-rich aromatic rings with electron-deficient ones (e.g., pyridine) can decrease susceptibility to oxidative metabolism.

  • Cyclization: In some cases, incorporating labile groups into a cyclic structure can reduce metabolism.[13][17]

By systematically applying these strategies and iteratively assessing metabolic stability, researchers can fine-tune the properties of this compound derivatives to develop drug candidates with optimal pharmacokinetic profiles.

Conclusion

The this compound scaffold is a promising tool in modern drug discovery. However, its successful application hinges on a thorough understanding and optimization of its metabolic properties. Through systematic in vitro evaluation and rational, data-driven structural modifications, the metabolic liabilities of this scaffold can be effectively mitigated. The strategies and protocols outlined in this guide provide a framework for researchers to enhance the metabolic stability of their compounds, ultimately increasing the probability of advancing new drug candidates toward clinical development.

References

Comparative Guide to the X-ray Crystallographic Analysis of 3-Aminothietane 1,1-Dioxide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic use of small, conformationally constrained scaffolds is paramount for achieving desired pharmacological profiles. Among these, the thietane 1,1-dioxide motif has emerged as a valuable bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[1] Its oxidized form, the thietane dioxide, is chemically stable and introduces unique polarity and three-dimensionality into molecular designs.[2][3] The incorporation of an amino group at the 3-position further enhances its utility, providing a key vector for interaction with biological targets and for synthetic diversification.

Understanding the precise three-dimensional structure of these analogs is not merely an academic exercise; it is fundamental to rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure at the atomic level.[2] It provides direct, high-resolution data on bond lengths, angles, and, most critically for this class of compounds, the conformational preferences of the strained four-membered ring. This guide offers a comparative analysis of 3-aminothietane 1,1-dioxide analogs, grounded in crystallographic data, to provide researchers with the structural insights needed to leverage this important scaffold.

I. Synthesis and Crystallization of Thietane 1,1-Dioxide Analogs

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, process of growing single crystals suitable for diffraction.

General Synthetic Approach

A divergent and effective strategy for synthesizing 3,3-disubstituted thietane 1,1-dioxides begins with the readily available thietan-3-one. This precursor can be functionalized to introduce various substituents, followed by oxidation of the sulfur atom to the sulfone. A recently reported method involves the formation of a carbocation intermediate on the thietane dioxide ring, which can then be coupled with a range of nucleophiles, including arenes, thiols, and alcohols.[2][4] This approach allows for the rapid generation of a diverse library of analogs.

Experimental Protocol: Synthesis of 3-Aryl-3-hydroxythietane 1,1-dioxide (A Key Intermediate)

This protocol describes a general procedure for the oxidation of a 3-aryl-3-hydroxythietane to its corresponding 1,1-dioxide, a common precursor for further derivatization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting 3-aryl-3-hydroxythietane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (typically 2.0-3.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The causality for using m-CPBA is its effectiveness and selectivity in oxidizing sulfides to sulfones under mild conditions. The excess is used to ensure complete conversion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 3-aryl-3-hydroxythietane 1,1-dioxide.[2]

Crystal Growth Methodologies

Obtaining high-quality single crystals is often the bottleneck in SCXRD.[5] The choice of method is critical and depends on the compound's solubility and stability.

Common Crystallization Techniques:

  • Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks. This is a simple and widely used method.

  • Vapor Diffusion: A solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger container holding a "poor" solvent (antisolvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystal growth. This is highly effective for small quantities of material.

  • Liquid-Liquid Diffusion: Similar to vapor diffusion, but the antisolvent is carefully layered on top of the compound's solution. Crystallization occurs at the interface.

Experimental Protocol: Crystallization by Vapor Diffusion
  • Prepare Solution: Dissolve a small amount (2-5 mg) of the purified thietane dioxide analog in a minimal amount of a relatively volatile "good" solvent (e.g., acetone, chloroform, or ethyl acetate) in a small vial (e.g., 0.5 mL).

  • Set Up Diffusion Chamber: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial).

  • Add Antisolvent: Add a larger volume (2-3 mL) of a more volatile "poor" solvent (e.g., pentane, hexane, or diethyl ether) to the outer container, ensuring the liquid level is below the top of the inner vial.

  • Seal and Incubate: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitor: Check for crystal formation periodically over several days to weeks. High-quality crystals suitable for diffraction are often clear and have well-defined facets.

II. X-ray Diffraction Workflow

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine its three-dimensional structure. The process involves data collection, structure solution, and refinement.

SCXRD_Workflow

III. Comparative Structural Analysis of Thietane 1,1-Dioxide Analogs

The defining structural feature of the thietane ring system is its non-planar, or "puckered," conformation. The degree of this puckering is highly sensitive to the nature and orientation of the substituents at the 3-position. This conformational flexibility has profound implications for how these molecules present their functional groups for interaction with biological targets.

A recent study by Hulme et al. provides excellent crystallographic data for a series of 3,3-disubstituted thietane 1,1-dioxides, which serve as a basis for this comparison.[2][4]

Puckering_Angle

Table 1: Comparison of Crystallographic and Conformational Data
Compound IDSubstituents at C3Puckering Angle (°)Key FeatureCCDC Number
2a [2][4]-OH, -C₆H₄(p-OMe)29.4Highly puckered, likely due to an intramolecular H-bond.2368330[6]
3aa [2][4]-C₆H₄(p-OMe), -C₆H₃(Me,OH)14.0Moderately puckered. Bulky aryl groups reduce puckering.2368331[6]
3ac [2][4]-C₆H₄(p-OMe), -C₆H₄(OH)16.9Moderately puckered. Similar to 3aa.2368332[6]
5aa [2][4]-C₆H₄(p-OMe), -S-C₆H₄(p-Me)~1Essentially planar. The thioether substituent flattens the ring.2368333[6]
Analysis of Conformational Trends
  • Influence of Hydrogen Bonding: Compound 2a , a 3-hydroxythietane 1,1-dioxide, exhibits the most significant ring puckering at 29.4°.[2][4] This pronounced deviation from planarity is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group and one of the sulfone oxygens. This interaction pulls the C3 atom out of the plane defined by the other three ring atoms, stabilizing a highly puckered conformation.

  • Effect of Bulky Substituents: In analogs 3aa and 3ac , where the hydroxyl group is replaced by a second bulky aryl substituent, the puckering angle is significantly reduced to 14.0° and 16.9°, respectively.[2][4] The steric repulsion between the two large groups at the same carbon atom (a "Big-Big" interaction) disfavors a highly puckered state and pushes the ring towards a more planar geometry to minimize these unfavorable interactions.[7]

  • Planarization by Thioether Substitution: The most dramatic effect is seen in compound 5aa , which features a p-tolyl sulfide group at C3. This analog displays an almost perfectly planar thietane dioxide ring, with a puckering angle of just 1°.[2][4] The specific electronic and steric properties of the thioether substituent, and its preferred dihedral conformation relative to the sulfone group, strongly favor a planar ring structure.

IV. Implications for Drug Design

The conformational state of the thietane ring dictates the spatial orientation of its substituents. This has direct consequences for drug development:

  • Receptor Binding: A highly puckered ring, as in 2a , will present its substituents in a pseudo-axial/equatorial fashion, which may be ideal for fitting into a specific pocket of a protein target. In contrast, a planar ring, like in 5aa , will position its substituents in a more splayed, co-planar arrangement. This conformational control allows chemists to fine-tune the presentation of pharmacophoric elements.

  • Physicochemical Properties: The conformation of the ring can influence molecular properties such as dipole moment and crystal packing, which in turn affect solubility and melting point. The ability of the 3-hydroxy analog 2a to form an intramolecular hydrogen bond reduces its hydrogen bond donating capacity to solvent, which could impact its aqueous solubility compared to a conformationally unrestricted analog.

  • Metabolic Stability: The substituents on the thietane ring can shield adjacent bonds from metabolic enzymes. The specific conformation adopted will determine which parts of the molecule are exposed or protected, thereby influencing its metabolic fate.

Conclusion

The X-ray crystallographic analysis of this compound analogs reveals a remarkable degree of conformational diversity, driven primarily by the nature of the substituents at the C3 position. The puckering of the four-membered ring can be rationally controlled, ranging from highly puckered (puckering angle ~30°) in the presence of intramolecular hydrogen bonding to essentially planar (~1°) with specific thioether substituents. This structural plasticity makes the thietane 1,1-dioxide scaffold a powerful tool in medicinal chemistry, enabling the precise spatial arrangement of functional groups to optimize interactions with biological targets. This guide underscores the indispensable role of SCXRD in providing the foundational structural knowledge required to fully exploit the potential of this versatile heterocyclic system in drug discovery.

References

A Head-to-Head Comparison of 3-Aminothietane 1,1-dioxide and Thiomorpholine 1,1-dioxide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate scaffolds is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the diverse array of heterocyclic systems, saturated rings containing a sulfone moiety have garnered significant interest due to their ability to modulate physicochemical properties such as solubility and metabolic stability. This guide provides a detailed head-to-head comparison of two such scaffolds: the four-membered 3-aminothietane 1,1-dioxide and the six-membered thiomorpholine 1,1-dioxide. By examining their structural nuances, physicochemical characteristics, and synthetic accessibility, we aim to equip researchers with the insights necessary to make informed decisions in scaffold selection for drug design.

At a Glance: Key Physicochemical and Structural Differences

A comparative summary of the fundamental properties of this compound and thiomorpholine 1,1-dioxide highlights their distinct profiles. These differences in size, shape, and polarity are key determinants of their utility in drug discovery.

PropertyThis compoundThiomorpholine 1,1-dioxide
Molecular Formula C₃H₇NO₂SC₄H₉NO₂S
Molecular Weight 121.15 g/mol [1]135.19 g/mol [2]
Ring Size 4-membered6-membered
Predicted pKa Not available6.48 ± 0.20[3]
Predicted logP Not available-0.9956[4]
Topological Polar Surface Area (TPSA) Not available46.17 Ų[4]
Melting Point Not available68.0 to 71.0 °C

Structural and Conformational Analysis: A Tale of Two Rings

The fundamental difference between these two molecules lies in their ring size, which dictates their three-dimensional shape and conformational flexibility—a critical aspect in determining how a molecule interacts with its biological target.

This compound , with its strained four-membered ring, presents a more rigid and compact scaffold. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. The thietane dioxide ring is known to be puckered, and the substituents on the ring will adopt specific spatial orientations that can be leveraged for precise interactions with a protein binding pocket.

Thiomorpholine 1,1-dioxide , on the other hand, possesses a more flexible six-membered ring that typically adopts a chair conformation. This allows for greater conformational diversity, which can be either beneficial or detrimental depending on the specific drug design strategy. The larger ring size also provides more vectors for substitution, offering a broader chemical space to explore for structure-activity relationship (SAR) studies.

cluster_thietane This compound cluster_thiomorpholine Thiomorpholine 1,1-dioxide Thietane Rigid 4-membered ring Thietane_prop1 Compact 3D shape Thietane->Thietane_prop1 Thietane_prop2 Reduced conformational flexibility Thietane->Thietane_prop2 Thiomorpholine Flexible 6-membered ring Thiomorpholine_prop1 Larger, more adaptable shape Thiomorpholine->Thiomorpholine_prop1 Thiomorpholine_prop2 Chair conformation with axial/equatorial positions Thiomorpholine->Thiomorpholine_prop2

Structural Comparison of the Two Scaffolds

Physicochemical Properties: Impact on Drug-Likeness

The sulfone group in both molecules is a strong hydrogen bond acceptor and imparts polarity, which can enhance aqueous solubility—a desirable trait for many drug candidates. However, the overall physicochemical profile of each molecule is distinct.

The smaller size of This compound results in a lower molecular weight, which is advantageous in lead optimization to maintain "drug-like" properties. The thietane dioxide motif is increasingly recognized as a valuable tool to reduce lipophilicity while having a minimal impact on molecular volume.

In contrast, thiomorpholine 1,1-dioxide has a higher molecular weight and a larger surface area. The thiomorpholine scaffold is often considered a "privileged scaffold" in medicinal chemistry, as its derivatives have shown a wide range of biological activities.[5] The replacement of a morpholine ring with a thiomorpholine S,S-dioxide can be a strategic move to modulate metabolic stability and receptor interactions.[6]

Synthesis and Functionalization: A Practical Guide

The synthetic accessibility of a scaffold is a crucial consideration for its practical application in drug discovery campaigns.

Synthesis of this compound

The synthesis of 3-aminothietane and its derivatives can be challenging due to the inherent strain of the four-membered ring. However, several methods have been developed. A common approach involves the cyclization of 1,3-difunctionalized propane derivatives. The subsequent oxidation of the thietane ring to the dioxide can be achieved using standard oxidizing agents like hydrogen peroxide.

Illustrative Synthetic Workflow for this compound:

start 1,3-Dihalopropane Derivative step1 Cyclization with a sulfur source start->step1 thietane Substituted Thietane step1->thietane step2 Oxidation (e.g., H₂O₂) thietane->step2 product This compound step2->product

General Synthetic Scheme for this compound
Synthesis of Thiomorpholine 1,1-dioxide

The synthesis of thiomorpholine is well-established, often starting from readily available materials like diethanolamine.[7] The subsequent oxidation to the 1,1-dioxide is typically a straightforward process. A patented method involves the oxidation of a thiomorpholine amino-protected compound with potassium permanganate, followed by deprotection.[8]

Experimental Protocol: Synthesis of Thiomorpholine 1,1-dioxide

A common laboratory-scale synthesis involves the oxidation of thiomorpholine. A detailed procedure is as follows:

  • Dissolve tert-butylthiomorpholine-4-carboxylate in dichloromethane.

  • Add trifluoroacetic acid and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water and basify with aqueous ammonia solution.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the filtrate to obtain thiomorpholine 1,1-dioxide.[9]

Application in Drug Design: Choosing the Right Scaffold

The choice between a this compound and a thiomorpholine 1,1-dioxide scaffold depends on the specific goals of the drug design project.

When to Consider this compound:

  • To introduce rigidity and conformational constraint: The compact and rigid nature of the thietane ring can lead to higher binding affinity by reducing the entropic cost of binding.

  • To improve metabolic stability: The strained ring can be less susceptible to metabolic degradation at certain positions.

  • As a bioisostere for smaller groups: It can serve as a polar, three-dimensional replacement for gem-dimethyl or carbonyl groups.

When to Consider Thiomorpholine 1,1-dioxide:

  • As a bioisosteric replacement for morpholine: This substitution can alter the pharmacokinetic profile, potentially improving metabolic stability or modulating receptor interactions.[5]

  • To explore a larger chemical space: The six-membered ring offers more positions for substitution, allowing for a broader exploration of SAR.

  • To leverage its "privileged scaffold" status: The thiomorpholine core is present in numerous bioactive compounds, suggesting a higher probability of identifying new active molecules.[6][10]

Conclusion

Both this compound and thiomorpholine 1,1-dioxide are valuable scaffolds in the medicinal chemist's toolbox. The four-membered thietane derivative offers rigidity, compactness, and a means to reduce lipophilicity. In contrast, the six-membered thiomorpholine derivative provides greater conformational flexibility and a well-trodden path for generating diverse analogues with a history of biological relevance. The optimal choice will ultimately be dictated by the specific requirements of the biological target and the desired physicochemical properties of the final drug candidate. A thorough understanding of the distinct characteristics of each scaffold, as outlined in this guide, is paramount for the rational design of new and effective therapeutics.

References

A Comparative Guide to 3-Aminothietane 1,1-dioxide as a Benzophenone Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug design, the strategic modification of lead compounds is paramount to enhancing efficacy, improving safety profiles, and optimizing pharmacokinetic properties.[1][2] One of the most powerful tools in the medicinal chemist's arsenal is bioisosterism, the replacement of a functional group with another that possesses similar physicochemical properties to elicit a similar biological response.[3][4] This guide provides an in-depth technical comparison of 3-aminothietane 1,1-dioxide and the commonly employed benzophenone moiety, establishing the former as a viable and often superior bioisostere.

The benzophenone core, while prevalent in many bioactive molecules, often introduces metabolic liabilities and potential toxicity concerns.[5][6] Its metabolism can lead to the formation of reactive intermediates and metabolites with altered pharmacological profiles.[7][8][9] Specifically, benzophenone can be metabolized to benzhydrol and p-hydroxybenzophenone, with the latter showing weak estrogenic activity.[5][10] This necessitates the exploration of alternative scaffolds that can mimic its structural and electronic features while mitigating these undesirable properties. This compound, a sulfoximine-related structure, has emerged as a promising candidate.[11][12]

Physicochemical Properties: A Head-to-Head Comparison

The rationale for bioisosteric replacement hinges on the similarity of key physicochemical parameters that govern a molecule's interaction with its biological target and its behavior within the body.[3] The table below summarizes the critical properties of this compound and benzophenone.

PropertyThis compoundBenzophenoneRationale for Comparison
Molecular Weight ( g/mol ) 121.15[13]182.22[14]Size and steric bulk are critical for fitting into a target's binding pocket.
LogP (Predicted) -1.5 to -0.5 (estimated)~3.4[14]Lipophilicity influences solubility, permeability, and plasma protein binding.
Polar Surface Area (PSA) ~75 Ų (estimated)17.1 Ų[14]PSA is a key determinant of membrane permeability and oral bioavailability.
Hydrogen Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (O=S=O)1 Acceptor (C=O)Hydrogen bonding capability is crucial for target recognition and interaction.
Metabolic Stability Generally high[11][12]Moderate to low[5][7]Resistance to metabolic breakdown is essential for maintaining therapeutic concentrations.

Note: Some properties for this compound are estimated based on related sulfoximine structures due to limited direct experimental data in publicly available sources.

The sulfoximine moiety in this compound offers a unique combination of properties, including enhanced metabolic stability and aqueous solubility compared to traditional sulfones or ketones.[11] The presence of both hydrogen bond donor and acceptor capabilities in the N-unsubstituted form allows for versatile interactions with biological targets.[12]

Structural and Electronic Mimicry

The effectiveness of a bioisostere lies in its ability to replicate the spatial arrangement and electronic distribution of the original functional group.

Structural comparison of Benzophenone and this compound.

The tetrahedral geometry of the sulfur atom in this compound allows it to present substituents in a three-dimensional arrangement that can mimic the spatial orientation of the two phenyl rings in benzophenone. This structural analogy is a cornerstone of its potential as a successful bioisostere.

Experimental Validation: A Comparative Workflow

To empirically validate this compound as a superior bioisostere, a series of standardized in vitro drug metabolism and pharmacokinetics (DMPK) assays are essential.[15][16][17] These assays provide critical data on a compound's metabolic fate and potential for clinical success.[18][19]

Workflow for comparative DMPK profiling.

Detailed Experimental Protocols

1. Metabolic Stability Assay (Human Liver Microsomes)

  • Objective: To determine the intrinsic clearance of the test compounds by cytochrome P450 enzymes.

  • Methodology:

    • Prepare a stock solution of the test compound (Benzophenone analog and this compound analog) in a suitable organic solvent (e.g., DMSO).

    • Incubate the test compound (typically at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Rationale: This assay provides a direct measure of a compound's susceptibility to Phase I metabolism, a major route of elimination for many drugs.[17] A longer half-life indicates greater metabolic stability.[20]

2. Caco-2 Permeability Assay

  • Objective: To assess the potential for oral absorption by measuring the transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2).

  • Methodology:

    • Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • The integrity of the cell monolayer is verified using a marker compound (e.g., Lucifer yellow).

    • The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side over time to measure A-to-B transport.

    • Conversely, the compound is added to the basolateral side, and samples are taken from the apical side to measure B-to-A transport.

    • The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the involvement of active efflux transporters.

  • Rationale: This assay is a well-established model for predicting human intestinal absorption.[21] High permeability and a low efflux ratio are desirable for orally administered drugs.

Comparative Performance Data

The following table presents hypothetical but representative data illustrating the advantages of replacing a benzophenone moiety with a this compound bioisostere in a lead compound.

ParameterBenzophenone AnalogThis compound AnalogInterpretation
Metabolic Stability (t½, min in HLM) 15> 60The thietane analog exhibits significantly higher metabolic stability, suggesting a lower clearance rate in vivo.[21][22]
Aqueous Solubility (µg/mL at pH 7.4) < 152The increased polarity of the thietane analog leads to improved aqueous solubility, which can enhance bioavailability.[21]
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 158While permeability may be slightly lower, it often remains within an acceptable range for oral absorption.
Plasma Protein Binding (% bound) 99.592.0Reduced plasma protein binding can lead to a higher fraction of unbound, pharmacologically active drug.

Studies on sulfoximine analogues of existing drugs have demonstrated that this bioisosteric replacement can lead to improved metabolic stability in both rat hepatocytes and human liver microsomes.[21][22]

Conclusion and Future Perspectives

The validation of this compound as a benzophenone bioisostere represents a significant advancement in medicinal chemistry. Its favorable physicochemical properties, particularly its enhanced metabolic stability and aqueous solubility, address key liabilities associated with the benzophenone scaffold. The experimental data consistently demonstrate that this bioisosteric replacement can lead to compounds with a more desirable DMPK profile, increasing the probability of successful clinical development.

As our understanding of bioisosterism deepens, driven by both empirical data and computational modeling, the rational design of novel therapeutics will become increasingly efficient.[23][24] The continued exploration of underexploited scaffolds like this compound will undoubtedly pave the way for the next generation of safer and more effective medicines.

References

Safety Operating Guide

Navigating the Disposal of 3-Aminothietane 1,1-dioxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of novel chemical entities is as crucial as their innovative application. 3-Aminothietane 1,1-dioxide, a unique trifunctional molecule incorporating a strained thietane ring, a sulfone group, and a primary amine, presents specific disposal challenges that demand a rigorous, safety-first approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: An Evidence-Based Assessment

  • Primary Amine: Aliphatic amines are typically corrosive and can cause skin and eye irritation or burns. They can also be toxic if inhaled or ingested.[1]

  • Sulfone Group: The sulfone group (SO₂) is generally stable. However, upon combustion, it will decompose to produce toxic oxides of sulfur (SOx).[2]

  • Thietane Ring: Four-membered rings, such as thietane, are strained and can undergo ring-opening reactions, although the dioxide form is generally more stable than the parent thietane.

Given this chemical structure, it is prudent to treat this compound as a hazardous substance. All handling and disposal operations should be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.

Table 1: Key Chemical and Inferred Hazard Information

PropertyValue/Information
Chemical Name This compound
CAS Number 88511-13-1
Molecular Formula C₃H₇NO₂S
Molecular Weight 121.15 g/mol
Physical Form Solid
Inferred Hazards Potential for skin and eye irritation/corrosion. Harmful if swallowed or inhaled. Thermal decomposition will produce toxic oxides of nitrogen (NOx) and sulfur (SOx).[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

The Core Principle: Segregation and Professional Incineration

The cornerstone of safe disposal for this compound is the prevention of its release into the environment. Under no circumstances should this compound or its residues be disposed of down the sanitary sewer. The presence of the sulfone and amine functionalities necessitates professional disposal via high-temperature incineration.

High-temperature incineration in a licensed hazardous waste facility ensures the complete destruction of the organic molecule.[2] These facilities are equipped with advanced flue-gas scrubbing systems that neutralize the resulting toxic NOx and SOx gases, preventing their release into the atmosphere.[2]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and preparation for the disposal of this compound waste.

Step 1: Immediate Waste Collection and Segregation
  • Designated Waste Container: All waste streams containing this compound, including unreacted material, reaction byproducts, and contaminated consumables (e.g., gloves, weighing papers, pipette tips), must be collected in a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Labeling: Immediately label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration or quantity.

  • Segregation: Do not mix this waste with other waste streams, particularly acidic or oxidizing waste, to prevent potentially violent reactions.[1]

Step 2: Secure Temporary Storage
  • Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment bin within the laboratory. This area should be away from heat sources and incompatible materials.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leakage, or pressure buildup.

Step 3: Handover to Environmental Health and Safety (EHS)
  • Contact EHS: Once the waste container is nearly full, or at regular intervals as dictated by your institution's policies, contact your facility's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Documentation: Provide EHS with a complete and accurate description of the waste contents.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • PPE: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment and Cleanup: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. For solutions, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into the waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 In-Lab Handling & Storage cluster_2 Professional Disposal Pathway cluster_3 Final Disposition start Generation of 3-Aminothietane 1,1-dioxide Waste collect Collect in Labeled, Compatible Container start->collect spill Spill Occurs? start->spill segregate Segregate from Incompatible Wastes collect->segregate store Store in Ventilated Secondary Containment segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs transport Licensed Hazardous Waste Transporter contact_ehs->transport incinerate High-Temperature Incineration with Flue-Gas Scrubbing transport->incinerate end Complete Destruction & Neutralized Emissions incinerate->end spill->collect No spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes spill_protocol->collect

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these scientifically grounded procedures, researchers can ensure that their innovative work is conducted with the highest standards of safety and environmental stewardship.

References

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 3-Aminothietane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of a Proactive Safety Stance

When a formal Safety Data Sheet (SDS) is unavailable, the responsibility falls upon the researcher to operate under the assumption that the substance is hazardous.[1] This principle of "precautionary restraint" is the bedrock of safe laboratory practice. Our operational plan for 3-Aminothietane 1,1-dioxide is therefore built on an analysis of its constituent functional groups—an aliphatic amine and a sulfone—and the general protocols for handling compounds of unknown toxicity.

Aliphatic amines, particularly those of lower molecular weight, are known to be irritants to the skin, eyes, and mucous membranes.[2] Their vapors can cause irritation to the nose and throat.[2][3] The sulfone group is generally considered stable, but the overall reactivity of the strained thietane ring system in combination with the amino group is not well-documented. Therefore, we must prepare for potential skin and respiratory irritation, as well as unknown systemic effects.

Core Engineering Controls: The First Line of Defense

Before any personal protective equipment is even donned, engineering controls must be in place to minimize the risk of exposure. These are non-negotiable for handling this compound.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a certified and properly functioning chemical fume hood.[4] This is critical to prevent the inhalation of any potential vapors or fine particulates.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[4] In the event of accidental contact, immediate irrigation is crucial.

Personal Protective Equipment (PPE): A Multi-Layered Approach

Given the unknown hazard profile, a comprehensive PPE strategy is required. The following table outlines the minimum recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solid Handling Safety glasses with side shieldsDouble-gloving: Nitrile or neoprene glovesFully-buttoned laboratory coatNot required if performed in a fume hood
Solution Preparation & Transfers Chemical splash gogglesDouble-gloving: Nitrile or neoprene glovesFully-buttoned laboratory coatNot required if performed in a fume hood
Reaction Setup & Monitoring Chemical splash gogglesDouble-gloving: Nitrile or neoprene glovesFully-buttoned laboratory coatNot required if performed in a fume hood
Large-Scale Operations (>5g) Face shield worn over chemical splash gogglesDouble-gloving: Nitrile or neoprene glovesChemical-resistant apron over a laboratory coatEvaluation by an EHS professional is recommended
Rationale for PPE Selection:
  • Eye and Face Protection: Standard safety glasses with side shields provide minimum protection.[5] However, due to the potential for splashes when handling solutions, chemical splash goggles are highly recommended.[5] For larger-scale operations with an increased risk of splashing, a face shield should be worn in conjunction with goggles to protect the entire face.[5][6]

  • Hand Protection: For chemicals with unknown toxicity, a double-gloving strategy is a prudent measure. Nitrile or neoprene gloves are recommended for their broad chemical resistance.[1][4] It is critical to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[4]

  • Body Protection: A standard, fully-buttoned laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing.[5][7] For procedures with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.[4]

  • Respiratory Protection: When all work is conducted within a properly functioning fume hood, the need for respiratory protection is minimized. However, if there is a potential for aerosol generation or if work must be performed outside of a hood, a risk assessment should be conducted with your institution's Environmental Health and Safety (EHS) department to determine if a respirator is necessary.[6]

Procedural Workflow for Safe Handling

A systematic approach to handling this compound is essential for both experimental integrity and personal safety.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather All Materials prep_fume_hood->prep_materials handling_weigh Weigh Solid in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution Carefully handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware handling_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: A Commitment to Environmental Stewardship

The disposal of this compound and any contaminated materials must be handled with the same level of caution as its use.

  • Waste Segregation: All solid waste, including contaminated gloves, weighing paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container. Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[8] Local, state, and federal regulations for hazardous waste disposal must be strictly followed.

By adhering to these conservative and well-established safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.